Product packaging for 4,4-Difluoropiperidine(Cat. No.:CAS No. 21987-29-1)

4,4-Difluoropiperidine

Cat. No.: B1302736
CAS No.: 21987-29-1
M. Wt: 121.13 g/mol
InChI Key: MJOUJKDTBGXKIU-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidine is a useful research compound. Its molecular formula is C5H9F2N and its molecular weight is 121.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9F2N B1302736 4,4-Difluoropiperidine CAS No. 21987-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)1-3-8-4-2-5/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOUJKDTBGXKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374291
Record name 4,4-difluoropiperidine
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Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21987-29-1
Record name 4,4-Difluoropiperidine
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Record name 4,4-difluoropiperidine
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Record name 4,4-Difluoropiperidine
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Foundational & Exploratory

4,4-Difluoropiperidine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Physicochemical Properties, and Applications of a Key Fluorinated Building Block in Medicinal Chemistry.

Introduction

4,4-Difluoropiperidine is a fluorinated heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and drug discovery. The introduction of the gem-difluoro group at the 4-position of the piperidine (B6355638) ring imparts unique physicochemical properties that can enhance the pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of this compound, including its synthesis, key properties, and its application in the development of therapeutics targeting various receptors.

Physicochemical and Spectroscopic Data

The gem-difluoro substitution on the piperidine ring significantly influences its electronic and conformational properties. Below is a summary of the available physicochemical and spectroscopic data for this compound and its hydrochloride salt.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C5H9F2NC5H9F2N·HCl
Molecular Weight 121.13 g/mol [1]157.59 g/mol [2]
CAS Number 21987-29-1[1]144230-52-4[2]
Appearance OilWhite to light yellow crystalline solid
Boiling Point 34°C @ 12 mmHg[3][4]Not available
Melting Point Not available173-177 °C
Density 1.08 ± 0.1 g/cm³ (Predicted)[3][4]Not available
pKa 8.20 ± 0.10 (Predicted)[1][3][4]Not available
Solubility Slightly soluble in Chloroform, DMSO, Methanol[3][4]Highly soluble in water and other polar solvents.
Storage Conditions 2-8°C under inert gas (Nitrogen or Argon)[3][4]Refrigerated (0-10°C)

Synthesis of this compound Hydrochloride

A common and efficient method for the synthesis of this compound hydrochloride involves the deoxofluorination of N-Boc-4-piperidone followed by deprotection and salt formation. The use of modern fluorinating reagents such as trifluoro sulfenyl morpholine (B109124) has improved safety and yield compared to older methods using DAST or SF4/HF.[5]

Experimental Protocol: One-Pot Synthesis from N-Boc-4-piperidone

This protocol is based on the method described in patent CN111116456B.[5]

Materials:

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve N-Boc-4-piperidone in dichloromethane. Maintain the temperature at 25-28°C.

  • Cooling: Cool the reaction mixture to 15-20°C using an ice-water bath and purge the system with argon.

  • Fluorination: Slowly add trifluoro sulfenyl morpholine dropwise to the reaction mixture over a period of approximately 4 hours, ensuring the temperature is maintained between 10-30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS until the starting material is consumed.

  • Deprotection and Salt Formation: To the same reaction vessel, carefully add a solution of hydrogen chloride (e.g., 4M in 1,4-dioxane). Stir the mixture at room temperature.

  • Precipitation: Add ethyl acetate to the reaction mixture to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with ethyl acetate, and then slurry with acetone to afford this compound hydrochloride as a solid. The product can be dried under vacuum.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a variety of pharmacologically active compounds. The gem-difluoro group can modulate the pKa of the piperidine nitrogen, improve metabolic stability, and enhance binding affinity to biological targets.

Dopamine (B1211576) D4 Receptor Antagonists

Derivatives of this compound have been investigated as potent and selective dopamine D4 receptor antagonists.[6][7][8] These compounds have potential applications in the treatment of neuropsychiatric disorders such as schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[7][9]

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[10] Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.[10] D4 receptor signaling can also involve other pathways, including the modulation of ion channels and the activation of the MAPK pathway.[10]

Dopamine D4 Receptor Signaling Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o D4R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Dopamine Dopamine Dopamine->D4R Antagonist This compound Derivative Antagonist->D4R G_protein->AC inhibits PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates Histamine H3 Receptor Signaling Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o H3R->G_protein activates Neurotransmitter Neurotransmitter Release H3R->Neurotransmitter inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Histamine Histamine Histamine->H3R Antagonist This compound Derivative Antagonist->H3R G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates PI3K PI3K/AKT Pathway G_protein->PI3K activates PKA PKA cAMP->PKA activates Orexin Receptor Signaling Pathway cluster_membrane Cell Membrane OXR Orexin Receptor (OX1R/OX2R) G_protein Gαq/11, Gαi/o, Gαs OXR->G_protein activates PLC Phospholipase C IP3 IP3 PLC->IP3 produces Orexin Orexin A/B Orexin->OXR Antagonist This compound Derivative Antagonist->OXR G_protein->PLC activates Ca2 Ca²⁺ IP3->Ca2 releases Downstream Downstream Cellular Effects Ca2->Downstream activates Experimental Workflow Start Start: N-Boc-4-piperidone Synthesis Synthesis of This compound HCl Start->Synthesis Purification Purification and Characterization Synthesis->Purification Derivative_Synthesis Synthesis of Target Compound Library Purification->Derivative_Synthesis Screening In Vitro Biological Screening (e.g., Receptor Binding Assay) Derivative_Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Derivative_Synthesis Iterative Design In_Vivo In Vivo Studies Optimization->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

4,4-Difluoropiperidine structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4,4-Difluoropiperidine: Structure, Properties, and Applications

Introduction

This compound is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. The introduction of the gem-difluoro group at the 4-position of the piperidine (B6355638) ring imparts unique physicochemical properties that can enhance the pharmacological profile of drug candidates. This difluoro substitution can improve metabolic stability, membrane permeability, and binding affinity by acting as a bioisostere for a carbonyl group or other functionalities.[1][2] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Structure and Chemical Identity

This compound is a saturated six-membered azaheterocycle with two fluorine atoms attached to the same carbon atom at the 4-position. It is most commonly available and used in its hydrochloride salt form, which is a more stable, crystalline solid.[3]

IdentifierThis compoundThis compound Hydrochloride
IUPAC Name This compound[4]This compound;hydrochloride
CAS Number 21987-29-1[4]144230-52-4[5]
Molecular Formula C₅H₉F₂N[4]C₅H₁₀ClF₂N or C₅H₉F₂N · HCl[5][6]
SMILES C1CNCC(C1)(F)F[4]Cl[H].FC1(F)CCNCC1[5]
InChI Key MJOUJKDTBGXKIU-UHFFFAOYSA-N[4]OABUKBBBSMNNPM-UHFFFAOYSA-N[5]

Physicochemical Properties

The introduction of fluorine atoms significantly alters the properties of the piperidine ring. The gem-difluoro group lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart. The hydrochloride salt is typically a white to off-white solid or powder.[3][7]

Table 2.1: Physical Properties of this compound

Property Value Source(s)
Molecular Weight 121.13 g/mol [4][8]
Exact Mass 121.07030562 Da [4]
Density 1.1 ± 0.1 g/cm³ [8][9]
Boiling Point 114.3 ± 40.0 °C at 760 mmHg [8]
Flash Point 22.9 ± 27.3 °C [8]
LogP 0.37 [8]
Vapor Pressure 20.0 ± 0.2 mmHg at 25°C [8]

| pKa (Basic) | 8.5 |[4] |

Table 2.2: Physical Properties of this compound Hydrochloride

Property Value Source(s)
Molecular Weight 157.59 g/mol [5][10]
Appearance White to off-white powder/solid [5][7]
Melting Point 173-177 °C [5][6]
Storage Temperature 2-8°C [5][6]
Sensitivity Hygroscopic [6]

| Solubility | Highly soluble in water and other polar solvents |[3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound and its derivatives. While a comprehensive public database of spectra is limited, typical spectroscopic features can be inferred.

  • ¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the piperidine ring. The protons on the carbons adjacent to the fluorine atoms (C3 and C5) would exhibit complex splitting patterns due to coupling with fluorine.

  • ¹³C NMR: The carbon spectrum would show a characteristic triplet for the C4 carbon due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: A single resonance would be expected in the fluorine NMR spectrum, as the two fluorine atoms are chemically equivalent. Quantitative ¹⁹F-NMR can be a reliable method for determining the purity of fluorinated compounds due to the low probability of signal overlap.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule (121.0703 for the free base).

Synthesis and Experimental Protocols

The synthesis of this compound often involves the deoxofluorination of a corresponding ketone precursor. Several fluorinating reagents can be employed for this transformation.

General Synthesis Workflow

The most common strategy for synthesizing this compound involves the fluorination of N-protected 4-piperidone, followed by deprotection. This multi-step process ensures selectivity and yields a stable final product.

G cluster_0 Synthesis of this compound HCl A N-Boc-4-Piperidone (Starting Material) B Fluorination Reaction A->B Trifluoro sulfenyl morpholine (B109124) Dichloromethane (B109758) C N-Boc-4,4-difluoropiperidine (Intermediate) B->C High Yield D Deprotection & Salt Formation (One-Pot Reaction) C->D Hydrogen Chloride (HCl) E This compound Hydrochloride (Final Product) D->E Improved Efficiency

Caption: General workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

The following protocol is adapted from a patented method for the preparation of this compound hydrochloride.[11]

Objective: To synthesize this compound hydrochloride from N-Boc-4-piperidone.

Materials:

  • N-Boc-4-piperidone

  • Trifluoro sulfenyl morpholine (Fluorinating agent)

  • Dichloromethane (DCM, solvent)

  • Hydrogen chloride (HCl)

  • Argon (for inert atmosphere)

  • Ethyl acetate, acetone, or other suitable solvents for washing/pulping

Procedure:

  • Reaction Setup: Add dichloromethane to a four-necked flask, followed by the addition of N-Boc-4-piperidone. Maintain the internal temperature at 25-28 °C.[11]

  • Cooling and Inerting: Cool the reaction system to 15-20 °C using an ice water bath and establish an inert atmosphere with argon.[11]

  • Fluorination: Slowly add trifluoro sulfenyl morpholine as the fluorinating reagent to the reaction mixture. The reaction is performed to convert the ketone to the difluoro compound. This reagent is noted for providing high yield and byproducts that are easily removed.[11]

  • Deprotection and Salt Formation: After the fluorination is complete, the Boc protecting group is removed, and the hydrochloride salt is formed in the same reaction vessel (a "one-pot" method) using hydrogen chloride. This improves reaction efficiency.[11]

  • Workup and Isolation: A solvent such as ethyl acetate, petroleum ether, n-hexane, or toluene (B28343) is added.[11] The resulting solid product is then collected.

  • Purification: The crude product is purified by pulping in a solvent like acetone, methanol, ethanol, or dichloromethane to yield the final this compound hydrochloride product.[11] This process avoids the need for recrystallization or distillation.[11]

Applications in Drug Discovery and Development

This compound is a valuable building block in pharmaceutical research, primarily due to the advantageous properties conferred by the gem-difluoro group.[12]

Role as a Bioisostere

A key application of the this compound motif is its use as a bioisostere.[13] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological responses.[2] The C-F bond is highly polarized and metabolically stable, making fluorinated compounds resistant to oxidative metabolism at that position. The difluoromethylene group (CF₂) can serve as a bioisostere for an ether oxygen (-O-) or a carbonyl group (C=O), potentially improving properties such as:

  • Metabolic Stability: Blocking sites of metabolic oxidation.[1]

  • Lipophilicity: Modulating the molecule's overall lipophilicity to enhance membrane permeability and oral absorption.[1]

  • Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing ligand-receptor interactions and pharmacokinetic properties.

Therapeutic Targets

Derivatives of this compound have been investigated as modulators of various biological targets, particularly within the central nervous system (CNS).

  • Dopamine (B1211576) D4 Receptor Antagonists: A novel series of this compound derivatives have been developed as potent and highly selective dopamine D4 receptor antagonists.[14][15] These compounds are being explored for treating neurological disorders.[14] The D4 receptor's selective localization in brain regions involved in motor control makes it a promising target for conditions like L-DOPA-induced dyskinesia in Parkinson's disease.[15]

  • Histamine H3 Receptor Antagonists: The compound is an important intermediate in the synthesis of novel histamine-3 (H3) receptor antagonists.[3] H3 receptors are involved in regulating neurotransmitter release, and targeting them has therapeutic potential for various neurological and psychiatric disorders, including Alzheimer's disease and ADHD.[3]

  • Orexin (B13118510) Receptor Antagonists: 4,4-Difluoro piperidine compounds have been developed as antagonists for orexin receptors, which are involved in regulating sleep, arousal, and feeding behaviors.[16]

G cluster_0 Mechanism of Receptor Antagonism cluster_1 Receptor Target Receptor (e.g., Dopamine D4) Signal Downstream Signaling Pathway Receptor->Signal Initiates Signal Ligand Endogenous Ligand (e.g., Dopamine) Ligand->Receptor Binds & Activates Antagonist This compound Derivative (Drug) Antagonist->Receptor Binds & Blocks Block Blocked Antagonist->Block Block->Receptor

Caption: Role of this compound derivatives as receptor antagonists.

Safety and Handling

This compound and its hydrochloride salt are classified as harmful and irritants.

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[4][8] It can cause serious skin and eye irritation.[4][17]

  • Handling: Should only be handled in a chemical fume hood by qualified personnel.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing, must be worn.[8]

  • Storage: Store in a cool, refrigerated (2-8°C), and tightly closed container under an inert atmosphere.[5][8] The hydrochloride salt is hygroscopic.[6]

  • Incompatible Materials: Avoid strong oxidizing agents, heat, flames, and sparks.[8][17]

  • Decomposition: Hazardous combustion products may include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[8][17]

Conclusion

This compound is a pivotal building block for modern drug discovery. Its unique structural and physicochemical properties, stemming from the gem-difluoro substitution, offer medicinal chemists a valuable tool to overcome challenges related to metabolic stability, lipophilicity, and target engagement. As research into complex CNS disorders continues, the strategic application of fluorinated scaffolds like this compound is expected to play an increasingly important role in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to 4,4-Difluoropiperidine Hydrochloride (CAS: 144230-52-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoropiperidine hydrochloride, with the CAS number 144230-52-4, is a synthetically versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group at the 4-position of the piperidine (B6355638) ring imparts unique physicochemical properties, including altered basicity (pKa), lipophilicity, and metabolic stability compared to its non-fluorinated analog. These characteristics make it a valuable scaffold for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of receptor antagonists.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and computed spectroscopic properties of this compound hydrochloride.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 144230-52-4[1][2][3]
Molecular Formula C₅H₁₀ClF₂N[2][3]
Molecular Weight 157.59 g/mol [2][3]
Appearance White to light yellow crystalline solid[4]
Melting Point 173-177 °C[3]
Boiling Point 114.3 °C at 760 mmHg (for free base)
Density 1.222 g/cm³ (predicted)
Solubility Highly soluble in water and other polar solvents.[5]
pKa 8.5 (for the free base)

Table 2: Computed Spectroscopic Data

ParameterValueReference(s)
¹H NMR No experimental data found in the search results.
¹³C NMR No experimental data found in the search results.
Mass Spectrum Exact Mass: 157.0469833 Da
IR Spectrum No experimental data found in the search results.

Note: While many commercial suppliers confirm the structure of this compound hydrochloride via NMR, publicly available experimental spectra with peak assignments were not identified in the literature search.

Synthesis of this compound Hydrochloride

A common and effective method for the synthesis of this compound hydrochloride involves a two-step process starting from the commercially available N-Boc-4-piperidone. This process includes a fluorination step followed by the deprotection of the Boc group and subsequent salt formation.

Experimental Protocol

Step 1: Synthesis of N-Boc-4,4-difluoropiperidine

This step involves the fluorination of N-Boc-4-piperidone. A modern and effective method utilizes a fluorinating agent such as trifluorosulfenyl morpholine (B109124).

  • Materials:

  • Procedure:

    • To a four-necked flask, add dichloromethane and N-Boc-4-piperidone at room temperature (25-28 °C).

    • Cool the reaction mixture to 15-20 °C using an ice-water bath and purge the system with argon.

    • Slowly add trifluorosulfenyl morpholine dropwise to the reaction mixture over a period of approximately 240 minutes, maintaining the temperature between 15-20 °C.

    • After the addition is complete, allow the reaction to stir at a temperature between 10-30 °C until completion (monitored by TLC or LC-MS).

    • Upon completion, the reaction is worked up to isolate the N-Boc-4,4-difluoropiperidine. This typically involves washing with an aqueous solution to remove byproducts.

Step 2: Deprotection and Salt Formation to Yield this compound Hydrochloride

The Boc protecting group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt. This can often be performed as a one-pot synthesis following the fluorination.

  • Materials:

    • N-Boc-4,4-difluoropiperidine (from Step 1)

    • Hydrogen chloride (e.g., as a solution in dioxane or generated in situ)

    • An appropriate solvent (e.g., ethyl acetate, petroleum ether, n-hexane, or toluene)

    • A solvent for pulping/recrystallization (e.g., acetone, methanol, ethanol, or dichloromethane)

  • Procedure:

    • To the crude N-Boc-4,4-difluoropiperidine from the previous step, add a solution of hydrogen chloride.

    • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • The product, this compound hydrochloride, will precipitate out of the solution.

    • The precipitate is collected by filtration.

    • The crude product is then purified by pulping or recrystallization from a suitable solvent to afford the final product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Deprotection & Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone Fluorination Fluorination Reaction (DCM, 15-20 °C) N-Boc-4-piperidone->Fluorination Fluorinating_Agent Trifluorosulfenyl morpholine Fluorinating_Agent->Fluorination N-Boc-4,4-difluoropiperidine N-Boc-4,4-difluoropiperidine Fluorination->N-Boc-4,4-difluoropiperidine Deprotection Boc Deprotection & Salt Formation N-Boc-4,4-difluoropiperidine->Deprotection HCl Hydrogen Chloride HCl->Deprotection 4,4-Difluoropiperidine_HCl This compound Hydrochloride Deprotection->4,4-Difluoropiperidine_HCl

Caption: Synthetic route to this compound HCl.

Applications in Drug Discovery

The this compound moiety is a privileged scaffold in modern medicinal chemistry, primarily utilized for its ability to fine-tune the pharmacological properties of drug candidates.

Dopamine (B1211576) D4 Receptor Antagonists

The dopamine D4 receptor is a G protein-coupled receptor implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and ADHD. The this compound scaffold has been incorporated into novel D4 receptor antagonists. Structure-activity relationship (SAR) studies have shown that this moiety can enhance binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. The gem-difluoro group can influence the conformation of the piperidine ring and modulate the pKa of the nitrogen atom, which are critical for receptor interaction.

Histamine (B1213489) H3 Receptor Antagonists

The histamine H3 receptor is an autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the CNS. H3 receptor antagonists are being investigated for the treatment of cognitive disorders such as Alzheimer's disease and narcolepsy. The this compound core has been successfully employed as a key building block in the synthesis of potent and selective H3 receptor antagonists. The fluorine atoms can improve metabolic stability by blocking potential sites of oxidation and can also enhance brain penetration of the drug candidate.

Signaling Pathways

Dopamine D4 receptors are coupled to Gαi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Antagonists containing the this compound scaffold block the binding of dopamine to the D4 receptor, thereby preventing this downstream signaling cascade. In conditions like schizophrenia, where dopamine dysregulation is hypothesized, D4 antagonists may help to normalize neuronal signaling.

G Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Activates D4_Antagonist This compound- containing Antagonist D4_Antagonist->D4_Receptor Blocks G_Protein Gαi/o Protein D4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Altered Cellular Response cAMP->Cellular_Response

Caption: Dopamine D4 receptor antagonist mechanism.

Histamine H3 receptors also couple to Gαi/o proteins, and their activation inhibits the release of histamine and other neurotransmitters. By blocking the H3 receptor, antagonists containing the this compound moiety disinhibit the release of these neurotransmitters, including acetylcholine, which is crucial for cognitive function. This mechanism is the basis for their investigation in treating cognitive deficits in neurodegenerative diseases.

G Histamine Histamine H3_Receptor Histamine H3 Receptor (Presynaptic) Histamine->H3_Receptor Activates H3_Antagonist This compound- containing Antagonist H3_Antagonist->H3_Receptor Blocks Cognitive_Function Improved Cognitive Function H3_Antagonist->Cognitive_Function Results in G_Protein Gαi/o Protein H3_Receptor->G_Protein Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release (e.g., Acetylcholine) G_Protein->Neurotransmitter_Release Leads to

Caption: Histamine H3 receptor antagonist mechanism.

Safety and Handling

This compound hydrochloride is classified as an irritant. It can cause skin irritation and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound hydrochloride is a key building block in modern drug discovery, offering a unique combination of properties that are advantageous for the development of CNS-active agents. Its synthesis is well-established, and its utility has been demonstrated in the creation of potent and selective antagonists for important neurological targets such as the dopamine D4 and histamine H3 receptors. As the demand for novel therapeutics for complex neurological and psychiatric disorders continues to grow, the strategic incorporation of fluorinated scaffolds like this compound is expected to play an increasingly important role in the design of the next generation of medicines. Further research to obtain and publish detailed experimental spectroscopic data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Physical Properties of 4,4-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,4-Difluoropiperidine hydrochloride (CAS No: 144230-52-4). This fluorinated piperidine (B6355638) derivative is a valuable building block in medicinal chemistry and drug discovery, making a thorough understanding of its characteristics essential for its effective application.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound hydrochloride, compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₅H₁₀ClF₂N or C₅H₉F₂N · HCl[1][2][3]
Molecular Weight 157.59 g/mol [1][4]
Appearance White to off-white or pale yellow solid, often in crystal, crystalline powder, or powder form.[2][5][6]
Melting Point 170.5-177 °C[1][2][3][4][7]
Boiling Point 114.3 °C at 760 mmHg (for the free base); 223.4 °C at 760 mmHg (hydrochloride salt data varies)[1][3]
Density 1.222 g/cm³[1][3]
Solubility Data not widely available (N/A in several sources).[1][6]
Purity (Assay) Typically ≥97% or ≥98%[2][4][5][7]
Storage Temperature 2-8°C[1][4]
Sensitivity Hygroscopic, Air Sensitive, Moisture Sensitive, Heat Sensitive.[1]
InChI Key OABUKBBBSMNNPM-UHFFFAOYSA-N[2][4]
SMILES Cl.FC1(F)CCNCC1[2][4][5]

Experimental Protocols

Detailed experimental procedures for determining every physical property are not publicly available. However, synthesis and quality control methods are documented, providing insight into the compound's preparation and characterization.

1. Synthesis Protocol: One-Pot Method from N-Boc-4-piperidone

A common and efficient method for preparing this compound hydrochloride involves a one-pot reaction starting from N-Boc-4-piperidone.[8] This process avoids the need for extensive purification steps like recrystallization or distillation.[8]

  • Step 1: Fluorination: N-Boc-4-piperidone is used as the raw material. It is dissolved in a solvent such as dichloromethane.

  • Step 2: Reagent Addition: The reaction system is cooled, and a fluorinating agent, such as trifluorosulfenyl morpholine, is added. This reagent is noted for providing high yields and more stable and safer handling compared to alternatives like DAST (diethylaminosulfur trifluoride).[8]

  • Step 3: Deprotection and Salt Formation: After the fluorination is complete, the Boc protecting group is removed using hydrogen chloride (HCl). This same step facilitates the formation of the hydrochloride salt, streamlining the process.[8]

  • Step 4: Isolation: The final product, this compound hydrochloride, is isolated. A simple treatment is sufficient to remove byproducts, and the resulting compound is often pure enough for subsequent reactions.[8]

G Synthesis Workflow for this compound HCl A Start: N-Boc-4-piperidone in Dichloromethane B Cool Reaction System (15-20 °C) A->B Step 1 C Add Fluorinating Reagent (e.g., Trifluorosulfenyl Morpholine) B->C Step 2 D Fluorination Reaction (Formation of N-Boc-4,4-difluoropiperidine) C->D Step 3 E Add Hydrogen Chloride (HCl) D->E Step 4 F Boc Deprotection & Salt Formation (One-Pot) E->F Step 5 G End Product: This compound HCl F->G Step 6

A simplified workflow for the one-pot synthesis.

2. Quality Control and Characterization Protocols

The purity and identity of this compound hydrochloride are typically confirmed using standard analytical techniques.

  • Assay by Titration: The purity of the hydrochloride salt is often determined by titration.

    • Precipitation Titration (ex Chloride): This method quantifies the amount of chloride present, thereby confirming the salt's stoichiometry and purity. An assay of ≥97.5% is a common specification.[2]

    • Nonaqueous Titration: This technique is suitable for titrating salts of organic bases in non-aqueous media. It is used to determine the purity of the amine salt component, with specifications often requiring >98.0%.

  • Structural Confirmation by NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm that the chemical structure of the synthesized compound matches that of this compound hydrochloride.

  • Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting point range, such as 173-177 °C, suggests a high-purity compound.[1][4]

G Quality Control & Characterization Workflow cluster_0 Purity Assessment cluster_1 Identity & Structure A Precipitation Titration (Quantifies Cl-) Final Verified Compound A->Final B Nonaqueous Titration (Assesses Base Content) B->Final C NMR Spectroscopy (Confirms Structure) C->Final D Melting Point Analysis (Purity Indicator) D->Final Product Synthesized Product: This compound HCl Product->A Product->B Product->C Product->D

Logical workflow for product verification.

References

An In-depth Technical Guide to the Chemical Properties of 4,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoropiperidine is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. The introduction of gem-difluoro substitution at the 4-position of the piperidine (B6355638) ring imparts unique physicochemical properties, including altered basicity and lipophilicity, which can enhance metabolic stability and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound and its commonly used hydrochloride salt, complete with experimental protocols and logical workflows relevant to its application in research and development.

Physicochemical Properties

The properties of this compound and its hydrochloride salt are summarized below. The free base is a yellow oil, while the hydrochloride salt is typically a white to off-white crystalline solid.[2][3][4][5][6]

Table 1: Physicochemical Properties of this compound (Free Base)
PropertyValueSource
Molecular Formula C₅H₉F₂N[7][8]
Molecular Weight 121.13 g/mol [7][8]
Appearance Yellow Oil
Boiling Point 34°C @ 12 mmHg[7]
Density 1.08 ± 0.1 g/cm³ (Predicted)[7]
pKa 8.20 ± 0.10 (Predicted)[7], 8.5 (Experimental)[8]
Solubility Slightly soluble in Chloroform, DMSO, Methanol (B129727)[7]
Storage Temperature 2-8°C under inert gas[7]
Table 2: Physicochemical Properties of this compound Hydrochloride
PropertyValueSource
Molecular Formula C₅H₁₀ClF₂N or C₅H₉F₂N · HCl[3][4][9][10][11][12]
Molecular Weight 157.59 g/mol [3][9][10][11][12]
Appearance White to pale yellow crystalline powder[2][4][5]
Melting Point 173-177 °C[3][5][9][11][12], 170.5-176.5 °C[4]
Boiling Point 114.3°C at 760 mmHg[3]
Solubility Highly soluble in water and other polar solvents[2]
Storage Temperature 2-8°C[3][9][11]
Sensitivity Hygroscopic[3]

Molecular Structure and Identifiers

A clear understanding of the molecular structure is fundamental.

Table 3: Structural Identifiers
IdentifierThis compoundThis compound Hydrochloride
CAS Number 21987-29-1[7][8]144230-52-4[3][4][9][10][11]
SMILES String C1CNCCC1(F)F[8]Cl[H].FC1(F)CCNCC1[4][9][11]
InChI InChI=1S/C5H9F2N/c6-5(7)1-3-8-4-2-5/h8H,1-4H2[8]InChI=1S/C5H9F2N.ClH/c6-5(7)1-3-8-4-2-5;/h8H,1-4H2;1H[9][10][11]
InChIKey MJOUJKDTBGXKIU-UHFFFAOYSA-N[8]OABUKBBBSMNNPM-UHFFFAOYSA-N[4][9][10][11]

Chemical Reactivity and Stability

This compound hydrochloride is a stable crystalline solid under ambient conditions, which facilitates its storage and handling.[2] The free base is reactive as a secondary amine and can be readily modified at the nitrogen atom, making it a versatile building block in organic synthesis.[2] The gem-difluoro group is generally stable but can influence the reactivity of adjacent positions. For instance, deoxofluorination of a ketone adjacent to a pyridylmethyl group to create the 4,4-difluoro moiety has been reported to result in low yields due to HF elimination.[13]

The compound is incompatible with strong oxidizing agents. Hazardous combustion products include carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride.[14]

Applications in Drug Development

This compound is a valuable building block for pharmaceuticals and agrochemicals.[1] Its incorporation into molecules has been explored for a variety of therapeutic targets. Notably, it serves as a key intermediate in the synthesis of histamine-3 (H3) receptor antagonists and has been successfully incorporated into compounds for conditions like diabetes, cancer, inflammation, and depression.[1][2]

Derivatives of this compound have also been developed as potent and selective dopamine (B1211576) D4 receptor antagonists, which are of interest for treating certain neurological and psychiatric disorders.[15][16]

G Logical Workflow: this compound in Drug Discovery start Commercially Available This compound HCl scaffold Core Scaffold (this compound) start->scaffold Deprotection synthesis Chemical Synthesis (e.g., N-arylation, N-alkylation) scaffold->synthesis library Compound Library of Novel Derivatives synthesis->library screening Biological Screening (e.g., Receptor Binding Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->synthesis Iterative Design lead_opt Lead Optimization (ADME/Tox Properties) sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Workflow for utilizing this compound in drug discovery.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis and characterization of this compound.

Synthesis of this compound Hydrochloride

A common method involves the deoxofluorination of N-Boc-4-piperidone followed by deprotection.[17]

G General Synthesis Workflow start N-Boc-4-piperidone (Starting Material) fluorination Deoxofluorination (e.g., Morpholinosulfur trifluoride) start->fluorination intermediate N-Boc-4,4-difluoropiperidine fluorination->intermediate deprotection Boc Deprotection & Salt Formation (HCl) intermediate->deprotection product This compound HCl (Final Product) deprotection->product

Caption: Synthetic pathway for this compound hydrochloride.

Methodology: [17]

  • Fluorination: N-Boc-piperidone is dissolved in a suitable solvent like dichloromethane. The solution is cooled, and a fluorinating agent (e.g., morpholinosulfur trifluoride) is added. The reaction is stirred until completion.

  • Work-up: The reaction mixture is carefully quenched and extracted. The organic layers are combined, dried, and concentrated to yield the crude N-Boc-4,4-difluoropiperidine intermediate.

  • Deprotection and Salt Formation: The intermediate is dissolved in a solvent, and hydrogen chloride (often as a solution in an alcohol or ether) is added. This one-pot step removes the Boc protecting group and forms the hydrochloride salt.

  • Isolation: The final product, this compound hydrochloride, precipitates and can be collected by filtration, washed, and dried. This process avoids the need for purification by recrystallization or distillation.[17]

Determination of pKa by Potentiometric Titration

The dissociation constant (pKa) is a critical parameter influencing a drug's absorption and distribution. Potentiometric titration is a precise and common method for its determination.[18][19]

Methodology: [18][19]

  • Sample Preparation: A precise amount of this compound hydrochloride is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostated vessel (e.g., at 25 ± 0.5°C) and a calibrated pH electrode is immersed in the solution.

  • Titration: The sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH value at the half-equivalence point, where the concentrations of the protonated and neutral species are equal. The experiment should be repeated multiple times to ensure accuracy.[18]

Purity and Identity Confirmation by Analytical Techniques

A combination of analytical methods is essential to confirm the purity and structure of the synthesized compound.

Methodology: [20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt).

    • Acquisition: Obtain ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Analysis: The spectra provide detailed information about the molecular structure. The ¹⁹F NMR will confirm the presence of the fluorine atoms, while ¹H and ¹³C NMR will confirm the piperidine ring structure.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a solvent like methanol or water.

    • Analysis: Use a technique like Electrospray Ionization (ESI) to determine the molecular weight of the compound, which should match the theoretical value.

  • High-Performance Liquid Chromatography (HPLC):

    • Sample Preparation: Dissolve the compound in the mobile phase to a known concentration.

    • Analysis: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile) to assess purity. Impurities will appear as separate peaks from the main product peak.

Safety Information

This compound (Free Base):

  • Harmful if swallowed, in contact with skin, or if inhaled.[8][14]

  • Causes skin and serious eye irritation.[8]

This compound Hydrochloride:

  • Causes serious eye irritation.[10] May cause skin and respiratory irritation.[2][10]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][12][14] Handle in a chemical fume hood.[14]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, remove contaminated clothing and wash skin. If inhaled, move to fresh air. Seek medical attention if irritation persists.[14]

Conclusion

This compound is a synthetically versatile and pharmaceutically relevant building block. Its unique properties, conferred by the gem-difluoro substitution, make it an attractive scaffold for the development of novel therapeutics. This guide provides the core chemical data, experimental context, and safety information necessary for its effective use in a research and development setting.

References

4,4-Difluoropiperidine: A Core Component in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoropiperidine is a fluorinated heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and physicochemical properties, imparted by the gem-difluoro group on the piperidine (B6355638) ring, make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular weight, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of receptor antagonists for key neurological targets.

Physicochemical Properties

The introduction of fluorine atoms into organic molecules can significantly alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is typically handled as its hydrochloride salt for improved stability and solubility.

Table 1: Physicochemical Data of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C5H9F2NC5H10ClF2N
Molecular Weight 121.13 g/mol [1]157.59 g/mol [2][3][4][5]
Appearance Not specifiedWhite to off-white powder/solid[3]
Melting Point Not specified173-177 °C[3]
pKa (basic) 8.5[1]Not applicable
CAS Number 21987-29-1[1]144230-52-4[3][4][5]

Synthesis of this compound Hydrochloride

A common and efficient method for the synthesis of this compound hydrochloride involves the fluorination of N-Boc-4-piperidone followed by deprotection. The use of modern fluorinating reagents such as trifluorosulfenyl morpholine (B109124) has been shown to provide high yields.[6]

Experimental Protocol: Synthesis from N-Boc-4-piperidone[6]

This protocol is based on a patented one-pot method.

Step 1: Fluorination

  • To a four-necked flask, add dichloromethane (B109758) and N-Boc-4-piperidone. Maintain the temperature at 25-28 °C.

  • Cool the reaction mixture to 15-20 °C using an ice-water bath and purge the system with argon.

  • Slowly add trifluorosulfenyl morpholine (fluorinating agent) to the reaction mixture.

  • Stir the reaction at 10-30 °C until the reaction is complete (monitored by an appropriate analytical technique such as GC or TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic phase, wash it again with saturated sodium bicarbonate solution, and then dry the organic phase to obtain the crude N-Boc-4,4-difluoropiperidine.

  • For purification, dissolve the crude product in ethyl acetate, wash with water, and treat with 50% hydrogen peroxide to remove impurities. After separation and washing of the organic phase, a pale yellow solid of N-Boc-4,4-difluoropiperidine is obtained upon solvent removal.

Step 2: Deprotection and Salt Formation

  • In a four-necked flask, dissolve the N-Boc-4,4-difluoropiperidine in a mixture of dichloromethane and methanol (B129727) under an argon atmosphere at 20 °C.

  • Bubble hydrogen chloride gas through the solution for approximately 10 hours.

  • After the reaction is complete, remove the solvent by rotary evaporation to yield a yellow solid.

  • Triturate the solid with acetone, filter, and dry under vacuum to obtain the final product, this compound hydrochloride, as a white solid.

G cluster_synthesis Synthesis Workflow N-Boc-4-piperidone N-Boc-4-piperidone Fluorination Fluorination N-Boc-4-piperidone->Fluorination Trifluorosulfenyl morpholine, DCM N-Boc-4,4-difluoropiperidine N-Boc-4,4-difluoropiperidine Fluorination->N-Boc-4,4-difluoropiperidine Deprotection Deprotection N-Boc-4,4-difluoropiperidine->Deprotection HCl gas, DCM/MeOH This compound HCl This compound HCl Deprotection->this compound HCl

A simplified workflow for the synthesis of this compound HCl.

Applications in Drug Discovery

This compound serves as a crucial building block in the development of antagonists for several G-protein coupled receptors (GPCRs) implicated in neurological disorders.

Dopamine (B1211576) D4 Receptor Antagonists

The dopamine D4 receptor is a key target in the treatment of neuropsychiatric disorders such as schizophrenia. This compound derivatives have been explored as potent and selective D4 receptor antagonists.

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D4 receptor.

1. Materials:

  • Membrane Preparation: Crude membrane fractions from cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]N-methylspiperone.

  • Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Test Compound: Serial dilutions of the this compound derivative.

  • Filtration System: Glass fiber filters (e.g., GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), and a cell harvester.

  • Detection: Scintillation counter and scintillation cocktail.

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

  • For determining total binding, add vehicle instead of the test compound. For non-specific binding, add the non-specific binding control.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at room temperature) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

G cluster_dopamine Dopamine D4 Receptor Signaling Dopamine Dopamine D4_Receptor D4_Receptor Dopamine->D4_Receptor G_protein Gαi/o D4_Receptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Antagonist This compound Derivative Antagonist->D4_Receptor

Inhibitory action of a this compound antagonist on D4 receptor signaling.
Histamine (B1213489) H3 Receptor Antagonists

The histamine H3 receptor is involved in regulating neurotransmitter release in the central nervous system, making it a target for treating cognitive disorders and other neurological conditions. This compound is a key structural motif in the development of novel H3 receptor antagonists.

This protocol outlines a method to assess the binding affinity of a compound to the histamine H3 receptor.

1. Materials:

  • Cell Membranes: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).

  • Non-specific Binding Control: A high concentration of a known H3 agonist or antagonist (e.g., 100 µM histamine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Serial dilutions of the this compound derivative.

  • Filtration and Detection: Similar to the dopamine D4 receptor assay.

2. Procedure:

  • Prepare cell membranes by homogenizing and centrifuging cell pellets expressing the H3 receptor.

  • In a 96-well plate, combine the membrane suspension, the radioligand ([³H]NAMH), and varying concentrations of the unlabeled test compound.

  • For total binding, omit the test compound. For non-specific binding, include a high concentration of the non-specific control.

  • Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at 25 °C).

  • Terminate the incubation by rapid filtration through a PEI-coated filter plate.

  • Wash the filters with ice-cold wash buffer.

  • Measure the bound radioactivity by liquid scintillation counting.

  • Calculate the IC50 and Ki values as described for the dopamine D4 receptor assay.

Orexin (B13118510) Receptor Antagonists

Orexin receptors play a crucial role in the regulation of sleep and wakefulness. Antagonists of these receptors are used in the treatment of insomnia. This compound derivatives have been investigated as orexin receptor antagonists.

This protocol measures the ability of a test compound to antagonize orexin A-induced calcium mobilization in cells expressing orexin receptors.

1. Materials:

  • Cell Line: A cell line (e.g., CHO) stably expressing the human orexin-1 (OX1) or orexin-2 (OX2) receptor.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Agonist: Orexin A.

  • Test Compound: Serial dilutions of the this compound derivative.

  • Assay Buffer: A suitable buffer such as Hank's Balanced Salt Solution (HBSS).

  • Fluorescence Plate Reader: An instrument capable of kinetic fluorescence measurements (e.g., FLIPR or FlexStation).

2. Procedure:

  • Plate the cells expressing the orexin receptor in a 96-well or 384-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically involving incubation for about 1 hour at 37 °C.

  • Pre-incubate the cells with serial dilutions of the test compound for a specified period (e.g., 120 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a pre-determined concentration of orexin A (e.g., the EC80 concentration) to stimulate the cells.

  • Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Analyze the data to determine the inhibitory effect of the test compound on the orexin A-induced calcium signal.

  • Calculate the IC50 value for the antagonist.

G cluster_orexin Orexin Receptor (Gq-coupled) Signaling Orexin_A Orexin_A OX_Receptor Orexin Receptor Orexin_A->OX_Receptor Gq_protein Gαq OX_Receptor->Gq_protein PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca_release ↑ [Ca²⁺]i ER->Ca_release Antagonist This compound Derivative Antagonist->OX_Receptor

Inhibition of Orexin A-induced calcium mobilization by a this compound antagonist.

Conclusion

This compound is a versatile and valuable building block in contemporary drug discovery. Its unique properties have enabled the development of potent and selective modulators of key neurological targets. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development efforts in this promising area of medicinal chemistry. The continued exploration of this compound-based scaffolds holds significant potential for the discovery of novel therapeutics for a range of challenging diseases.

References

The Discovery and Development of 4,4-Difluoropiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The 4,4-difluoropiperidine moiety, in particular, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational constraints and the electron-withdrawing nature of the gem-difluoro group can lead to enhanced metabolic stability, binding affinity, and selectivity for a variety of biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a focus on their development as potent and selective receptor antagonists.

Synthetic Strategies for this compound Scaffolds

The construction of the this compound core is a key challenge in the synthesis of these derivatives. A common and effective method involves the fluorination of a piperidone precursor.

General Synthesis of this compound Hydrochloride

A widely used starting material is N-Boc-4-piperidone. The critical gem-difluorination step can be achieved using various fluorinating agents. One such method employs trifluoro-sulfenyl morpholine (B109124), which offers high yields. Following the fluorination, the Boc protecting group is removed, and the hydrochloride salt is formed in a one-pot reaction, improving overall efficiency.[1][2]

Experimental Protocol: Synthesis of this compound Hydrochloride from N-Boc-4-piperidone [2]

  • Fluorination: N-Boc-4-piperidone is dissolved in dichloromethane. The reaction is cooled, and a fluorinating agent such as trifluoro-sulfenyl morpholine is added dropwise. The reaction progress is monitored by an appropriate analytical method (e.g., TLC or LC-MS).

  • Deprotection and Salt Formation: Upon completion of the fluorination, a solution of hydrogen chloride in an appropriate solvent (e.g., methanol (B129727) or dioxane) is added to the reaction mixture. This step removes the Boc protecting group and concurrently forms the this compound hydrochloride salt.

  • Isolation: The resulting solid is collected by filtration, washed with a suitable solvent (e.g., ethyl acetate (B1210297) or diethyl ether), and dried under vacuum to yield the desired product.

Synthesis of Functionalized this compound Building Blocks

For the synthesis of more complex derivatives, such as those with substituents at the 3-position, a different strategy is required. One approach begins with the commercially available tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate.

Experimental Protocol: Synthesis of 3-((Aryloxy)methyl)-4,4-difluoropiperidine Derivatives

  • Activation of the Hydroxyl Group: The starting material, tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate, is treated with methanesulfonyl chloride or a similar activating agent in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.

  • Nucleophilic Substitution: The resulting mesylate is then reacted with a desired phenol (B47542) in the presence of a base (e.g., sodium hydride) to yield the corresponding aryloxy ether derivative.

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions (e.g., with HCl in dioxane or TFA in dichloromethane) to provide the final 3-substituted this compound.

This compound Derivatives as Dopamine (B1211576) D4 Receptor Antagonists

The dopamine D4 receptor (D4R) is a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders. The development of selective D4R antagonists is a promising therapeutic strategy. This compound derivatives have been identified as a novel class of potent and selective D4R antagonists.[3][4][5]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies on this compound ether-based D4R antagonists have revealed key structural features that govern their binding affinity and selectivity.

Table 1: SAR of this compound Ether Analogs as D4R Antagonists [4]

CompoundR (Phenoxy Substituent)Ki (nM) for D4R
8a 4-fluorophenylSimilar to 3,3-difluoro analog
8b 3,4-difluorophenyl5.5
8c 3-methylphenyl13
8d 4-chlorophenyl53
8e Phenyl27
8f 3-fluoro-4-methylphenyl72
8g-k Heterocyclic ethers150 - 1,660
14a 4-cyano-3-fluorophenyl0.3

Data extracted from Saeedia et al., ChemRxiv (2025).[4]

The data indicates that substitution on the phenoxy ring significantly impacts D4R binding. A 3,4-difluorophenyl substitution (compound 8b ) provided high potency. The introduction of a cyano group, as in compound 14a , led to a remarkable increase in binding affinity, with a Ki of 0.3 nM.[4]

Dopamine D4 Receptor Signaling Pathway

The D4 receptor is a D2-like receptor that primarily couples to Gi/o proteins. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] D4 receptors can also modulate intracellular calcium levels and interact with G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1]

D4R_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/oβγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts K_ion GIRK->K_ion Efflux Dopamine Dopamine Dopamine->D4R Activates Antagonist This compound Antagonist Antagonist->D4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets K_ion->Cellular_Response Hyperpolarization

Dopamine D4 Receptor Signaling Pathway

This compound Derivatives as Orexin (B13118510) Receptor Antagonists

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two receptors (OX1R and OX2R), is a key regulator of sleep-wake cycles, feeding behavior, and reward processing. Orexin receptor antagonists are a validated therapeutic approach for the treatment of insomnia. Novel this compound derivatives have been developed as potent orexin receptor antagonists.[7][8]

Orexin Receptor Signaling Pathway

Both OX1R and OX2R are G protein-coupled receptors. OX1R couples primarily to Gq/11 proteins, while OX2R can couple to both Gq/11 and Gi/o proteins.[3][9] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to neuronal excitation.[9]

Orexin_Signaling cluster_membrane Cell Membrane OXR Orexin Receptor (OX1R/OX2R) G_protein Gαq/11 OXR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Orexin Orexin A/B Orexin->OXR Activates Antagonist This compound Antagonist Antagonist->OXR Blocks PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion ER->Ca_ion Release Ca_ion->PKC Activates Cellular_Response Neuronal Excitation PKC->Cellular_Response Phosphorylates Targets MRGPRX2_Signaling cluster_membrane Cell Membrane MRGPRX2 MRGPRX2 Gaq Gαq MRGPRX2->Gaq Activates Gai Gαi MRGPRX2->Gai Activates PLCb PLCβ Gaq->PLCb Activates AC Adenylyl Cyclase Gai->AC Inhibits IP3_DAG IP3 + DAG PLCb->IP3_DAG Generates cAMP cAMP Decrease AC->cAMP Reduces Production Ligand Ligand (e.g., Substance P) Ligand->MRGPRX2 Activates Antagonist This compound Antagonist Antagonist->MRGPRX2 Blocks PIP2 PIP2 PIP2->PLCb Ca_ion Ca2+ Increase IP3_DAG->Ca_ion Leads to Degranulation Mast Cell Degranulation Ca_ion->Degranulation Triggers ATP ATP ATP->AC Chemotaxis Chemotaxis cAMP->Chemotaxis Promotes Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start_Mat Starting Material (e.g., N-Boc-4-piperidone) Fluorination gem-Difluorination Start_Mat->Fluorination Functionalization Functionalization & Protecting Group Manipulation Fluorination->Functionalization Final_Compound Final this compound Derivative Functionalization->Final_Compound Binding_Assay Receptor Binding Assay (e.g., Radioligand Displacement) Final_Compound->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization, cAMP Measurement) Binding_Assay->Functional_Assay Selectivity Selectivity Profiling (vs. other receptors) Functional_Assay->Selectivity In_Vitro_ADME In Vitro ADME/PK (e.g., Microsomal Stability, Plasma Protein Binding) Selectivity->In_Vitro_ADME SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_ADME->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Functionalization Iterative Design & Synthesis

References

The 4,4-Difluoropiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the 4,4-difluoropiperidine scaffold has emerged as a particularly valuable component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities, quantitative data, experimental protocols, and relevant signaling pathways associated with this privileged scaffold. The unique physicochemical properties conferred by the gem-difluoro group, including altered basicity, lipophilicity, and metabolic stability, have positioned the this compound moiety as a key building block in the development of agents targeting a range of biological entities, from G-protein coupled receptors (GPCRs) to enzymes.

Biological Activities of the this compound Scaffold

The this compound scaffold has been successfully integrated into a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities. The primary areas of investigation include its role in targeting central nervous system (CNS) receptors and its potential as an enzyme inhibitor.

Dopamine (B1211576) D4 Receptor (D4R) Antagonism

A significant body of research has focused on the development of this compound-containing compounds as potent and selective antagonists of the dopamine D4 receptor (D4R).[1] These antagonists are of interest for the treatment of neuropsychiatric disorders. The this compound moiety has been shown to be a key component in achieving high binding affinity and selectivity for the D4R over other dopamine receptor subtypes.[1] However, initial studies have indicated that some of these compounds may suffer from poor metabolic stability and high plasma protein binding.[1]

Orexin (B13118510) Receptor Antagonism

The this compound scaffold is also a key structural feature in the development of orexin receptor antagonists.[2] Orexin receptors, which are involved in the regulation of sleep-wake cycles, are a validated target for the treatment of insomnia. Compounds incorporating the this compound core have been identified as potent antagonists of orexin receptors, with some exhibiting selectivity for the orexin-1 receptor subtype.[2]

Other CNS Targets and Enzyme Inhibition

Beyond D4 and orexin receptors, the this compound scaffold has been explored for its potential to modulate other CNS targets and inhibit enzyme activity.

  • Mas-related G protein-coupled receptor X2 (MRGPRX2) Antagonism: The this compound intermediate is a key component in the synthesis of MRGPRX2 antagonists, which are being investigated for their potential in treating mast cell-mediated disorders.

  • Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) Inhibition: As a validated target for the treatment of Alzheimer's disease, BACE1 inhibitors incorporating fluorinated piperidine (B6355638) moieties have been designed and synthesized.[3][4][5]

  • Sodium Channel Blockade: Derivatives of 4-arylpiperidines have been evaluated for their ability to block neuronal sodium and T-type calcium channels, suggesting a potential application in the treatment of neurological conditions such as epilepsy.[6]

Quantitative Data

The following tables summarize the quantitative biological data for representative compounds containing the this compound scaffold.

Table 1: Dopamine D4 Receptor (D4R) Antagonists [1]

CompoundD4R Ki (nM)D1R Ki (nM)D2R Ki (nM)D3R Ki (nM)D5R Ki (nM)CNS MPO Score
14a 0.3>2000>2000>2000>2000N/A
8b 5.5N/AN/AN/AN/A3.0
8c 13N/AN/AN/AN/A3.0
9m 21N/AN/AN/AN/A>5.0
9n 46.8N/AN/AN/AN/A>5.0

N/A: Not Available CNS MPO Score: A multi-parameter optimization score for CNS drug candidates, with a higher score indicating a more favorable profile.[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the human dopamine D4 receptor.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human dopamine D4 receptor.[1]

  • Radioligand: [3H]N-methylspiperone.[1]

  • Non-specific Binding Control: Haloperidol or other suitable D4 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes, [3H]N-methylspiperone, and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Orexin Receptor Calcium Flux Assay

This protocol describes a cell-based functional assay to measure the antagonist activity of a test compound at the orexin-1 receptor (OX1R) by monitoring changes in intracellular calcium concentration.

Materials:

  • Cell Line: CHO-K1 cells stably co-expressing the human orexin-1 receptor and a promiscuous G-protein (e.g., Gα16).

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Orexin-A (agonist).

  • Fluorescent plate reader with liquid handling capabilities.

Procedure:

  • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compound (antagonist) in assay buffer.

  • Add the test compound to the cells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Add a pre-determined concentration of orexin-A (typically EC80) to all wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence (ΔF) or the area under the curve (AUC).

  • Determine the IC50 value of the test compound by plotting the response against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Microsomal Stability Assay

This protocol is used to assess the metabolic stability of a compound in the presence of liver microsomes.[1][9][10][11][12]

Materials:

  • Liver Microsomes: Human, rat, or mouse liver microsomes.[1][9][11]

  • NADPH regenerating system: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9][11]

  • Phosphate (B84403) Buffer: (e.g., 100 mM, pH 7.4).[11]

  • Test Compound.

  • Positive Control Compound: (with known metabolic instability).

  • Acetonitrile (B52724) (for reaction termination).

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture containing liver microsomes and phosphate buffer.

  • Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.

  • Initiate the reaction by adding the test compound and the NADPH regenerating system to the incubation mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Plot the natural logarithm of the percentage of the remaining compound against time and determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t1/2) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of the this compound scaffold.

D4R_Signaling_Pathway D4R_Antagonist This compound D4R Antagonist D4R Dopamine D4 Receptor D4R_Antagonist->D4R Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D4 Receptor Antagonist Signaling Pathway.

Orexin_Signaling_Pathway Orexin_Antagonist This compound Orexin Antagonist OXR Orexin Receptor (OX1R/OX2R) Orexin_Antagonist->OXR Blocks Gq_protein Gαq/11 Protein OXR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: Orexin Receptor Antagonist Signaling Pathway.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions incubation Incubate Compound with Membranes and Radioligand prep_compound->incubation prep_reagents Prepare Assay Reagents (Membranes, Radioligand) prep_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioligand filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Radioligand Binding Assay Experimental Workflow.

Conclusion

The this compound scaffold is a versatile and valuable motif in contemporary drug discovery, with demonstrated efficacy in modulating the activity of a range of biological targets, particularly within the central nervous system. Its unique physicochemical properties offer medicinal chemists a powerful tool to fine-tune the pharmacological profiles of drug candidates. While challenges such as metabolic stability remain an important consideration, the continued exploration of structure-activity and structure-property relationships will undoubtedly lead to the development of novel and improved therapeutics based on this privileged scaffold. This guide provides a foundational resource for researchers aiming to leverage the potential of the this compound core in their drug discovery endeavors.

References

The Ascendant Role of 4,4-Difluoropiperidine in Modern Drug Discovery: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – The 4,4-difluoropiperidine moiety has emerged as a privileged scaffold in medicinal chemistry, imparting unique and advantageous properties to a new generation of therapeutic agents. This technical guide provides an in-depth review of the synthesis, spectroscopic properties, and pharmacological applications of this increasingly important structural motif, with a particular focus on its role in the development of novel treatments for neurological and inflammatory disorders. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated piperidines in their own research endeavors.

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The this compound scaffold, in particular, has garnered significant attention due to its ability to modulate the basicity of the piperidine (B6355638) nitrogen and introduce a gem-difluoro group that can serve as a metabolic blocker and a conformational constraint. This has led to its successful application in the design of highly potent and selective ligands for a range of biological targets.

Synthesis of this compound

The synthesis of this compound typically commences from N-protected 4-piperidone (B1582916) derivatives. A variety of fluorinating reagents have been employed, each with its own advantages and disadvantages in terms of yield, safety, and scalability.

Table 1: Comparison of Synthetic Methods for this compound Derivatives

Starting MaterialFluorinating ReagentReaction ConditionsProductYield (%)Reference
N-Boc-4-piperidoneTrifluoro sulfenyl morpholine (B109124)Dichloromethane (B109758), 15-30°C, 10hN-Boc-4,4-difluoropiperidineHigh[1]
N-Boc-4-piperidoneDiethylaminosulfur trifluoride (DAST)-N-Boc-4,4-difluoropiperidineLow to Moderate[1]
Ketone precursorSulfur tetrafluoride (SF₄) and Hydrogen fluoride (B91410) (HF)-This compound intermediateImproved from 12% to 23% (overall)[2]
Ketone precursorXtalFluor-E-This compound intermediateVery low[2]
Experimental Protocol: Synthesis of this compound Hydrochloride from N-Boc-4-piperidone.[1]

This protocol describes a high-yield, one-pot synthesis of this compound hydrochloride.

Step 1: Fluorination

  • To a four-necked flask, add dichloromethane and N-Boc-piperidone. Maintain the temperature at 25-28°C.

  • Cool the reaction system to 15-20°C using an ice water bath and protect with an argon atmosphere.

  • Slowly add trifluoro sulfenyl morpholine dropwise over approximately 240 minutes, ensuring the internal temperature is maintained below 30°C.

  • Stir the reaction mixture at 25-30°C for 10 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain N-Boc-4,4-difluoropiperidine.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude N-Boc-4,4-difluoropiperidine in a mixture of dichloromethane and methanol.

  • Protect the system with argon and introduce hydrogen chloride gas for approximately 600 minutes at 20°C.

  • Monitor the reaction for the complete removal of the Boc protecting group.

  • Once the reaction is complete, concentrate the solution under reduced pressure to obtain a yellow solid.

  • Disperse the solid in acetone, stir, and filter to collect the white solid product, this compound hydrochloride.

Spectroscopic and Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized below. The introduction of the gem-difluoro group at the 4-position significantly impacts the molecule's properties compared to unsubstituted piperidine.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HydrochlorideReference
Molecular Formula C₅H₉F₂NC₅H₁₀ClF₂N[3][4]
Molecular Weight 121.13 g/mol 157.59 g/mol [3][4]
CAS Number 21987-29-1144230-52-4[3][4]
Melting Point Not available173-177 °C
pKa (basic) 8.5Not available[3]

Table 3: Spectroscopic Data for this compound Derivatives

NucleusCompoundChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
¹H NMR GeneralSpecific data for the parent compound is not readily available in the searched literature.-
¹³C NMR GeneralSpecific data for the parent compound is not readily available in the searched literature.-
¹⁹F NMR 7,7,7-Trifluoroheptan-1-ol (2a)-66.5t, J = 10.9[5]
N-Boc-4-(trifluoromethyl)piperidine-66.2t, J = 11.0[5]
cis-1-Phenyl-2-(trifluoromethyl)cyclohexane-62.5br s[5]
trans-1-Phenyl-2-(trifluoromethyl)cyclohexane-68.6d, J = 7.90[5]

Note: Specific NMR data for the parent this compound is not explicitly detailed in the provided search results. The table includes representative ¹⁹F NMR data for other fluorinated cyclic compounds to illustrate typical chemical shift ranges.

Applications in Medicinal Chemistry

The this compound scaffold has been instrumental in the development of potent and selective antagonists for several key G-protein coupled receptors (GPCRs), most notably the Dopamine D4 receptor and the Mas-related G-protein coupled receptor X2 (MRGPRX2).

Dopamine D4 Receptor Antagonists

The Dopamine D4 receptor is a validated target for the treatment of various neuropsychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD). The this compound moiety has been incorporated into novel D4 receptor antagonists to improve their pharmacokinetic properties and central nervous system (CNS) penetration.

Table 4: Pharmacological Data of this compound-based Dopamine D4 Receptor Antagonists

CompoundD4R Kᵢ (nM)D2R Kᵢ (nM)5-HT₂ₐR Kᵢ (nM)Muscarinic R Kᵢ (nM)Reference
Belaperidone3.11053.3>200[6]
Compound 8b 5.5>10,000--[7]
Compound 8c 13>10,000--[7]
Compound 14a 0.3>1,000--[7]

Note: The compounds listed are from a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[7]

The Dopamine D4 receptor is a D2-like receptor that couples to Gαi/o proteins. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). D4 receptor activation also influences ion channel activity, including the modulation of potassium and calcium channels.

D4_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gαi/o D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels K+ / Ca2+ Channels G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response Phosphorylates Targets Antagonist This compound Antagonist Antagonist->D4R Blocks

Caption: Dopamine D4 Receptor Signaling Pathway and Antagonist Action.

This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for the Dopamine D4 receptor.

D4_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from Cells Expressing D4R start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Serial Dilutions of Test Compound and Radioligand prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration counting Quantify Radioactivity of Bound Ligand filtration->counting analysis Data Analysis: Calculate IC₅₀ and Kᵢ counting->analysis end End analysis->end

Caption: Workflow for Dopamine D4 Receptor Competitive Binding Assay.

Mas-related G-protein coupled receptor X2 (MRGPRX2) Antagonists

MRGPRX2 is primarily expressed on mast cells and is implicated in IgE-independent allergic and inflammatory responses. Activation of MRGPRX2 by various ligands, including certain drugs, leads to mast cell degranulation and the release of histamine (B1213489) and other inflammatory mediators. The this compound scaffold has been utilized in the development of MRGPRX2 antagonists for the potential treatment of conditions such as urticaria and other mast cell-driven diseases.

Upon ligand binding, MRGPRX2 activates Gαq and/or Gαi proteins, leading to downstream signaling cascades that culminate in mast cell degranulation. The Gαq pathway involves the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, a key event in exocytosis.

MRGPRX2_Signaling cluster_membrane Mast Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Substance P) MRGPRX2 MRGPRX2 Ligand->MRGPRX2 Binds G_protein Gαq / Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Generates PIP2 PIP₂ PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Degranulation Mast Cell Degranulation DAG->Degranulation Contributes to Ca_release->Degranulation Induces Antagonist This compound Antagonist Antagonist->MRGPRX2 Blocks

Caption: MRGPRX2 Signaling Pathway Leading to Mast Cell Degranulation.

This protocol outlines a method to assess the functional activity of MRGPRX2 antagonists by measuring changes in intracellular calcium levels.

  • Cell Culture: Culture a suitable cell line (e.g., CHO-K1) stably expressing human MRGPRX2.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C.

  • Compound Addition: Add serial dilutions of the this compound-containing antagonist to the wells and incubate for a specified period.

  • Agonist Stimulation: Add a known MRGPRX2 agonist (e.g., Substance P) at a concentration that elicits a submaximal response (EC₈₀).

  • Fluorescence Reading: Immediately measure the fluorescence intensity over time using a plate reader equipped for kinetic reading.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium response at each antagonist concentration to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a powerful tool in the arsenal (B13267) of the medicinal chemist. Its unique electronic and conformational properties have enabled the development of a new generation of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The successful application of this moiety in the design of Dopamine D4 and MRGPRX2 receptor antagonists highlights its broad potential in addressing unmet medical needs in neurology and immunology. Further exploration of this versatile building block is poised to yield even more innovative and effective therapeutics in the years to come.

References

The Strategic Role of 4,4-Difluoropiperidine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Among the various fluorinated motifs, the 4,4-difluoropiperidine scaffold has emerged as a particularly valuable building block in drug discovery. This technical guide provides a comprehensive overview of the synthesis, applications, and impact of this privileged moiety on the properties of bioactive molecules, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Impact of the this compound Moiety

The gem-difluoro substitution at the 4-position of the piperidine (B6355638) ring imparts unique electronic and conformational properties that can be strategically exploited to overcome common challenges in drug development.

1.1. Modulation of Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous in several ways:

  • Reduced Off-Target Effects: Many off-target interactions, such as those with the hERG channel, are linked to the basicity of a molecule. By lowering the pKa, the potential for such liabilities can be mitigated.

  • Improved Cell Permeability: At physiological pH, a lower pKa results in a lower proportion of the protonated, charged species, which can lead to enhanced membrane permeability and better oral absorption.

  • Fine-tuning of Receptor Interactions: The basicity of the piperidine nitrogen is often crucial for forming salt bridges with acidic residues in the target protein's binding site. The ability to fine-tune this pKa allows for the optimization of these key interactions.

The effect of gem-difluorination on pKa is influenced by the distance between the fluorine atoms and the nitrogen. In the case of this compound, the electronic effect is transmitted through the saturated ring system.

1.2. Influence on Lipophilicity (LogP)

The impact of gem-difluorination on lipophilicity is more complex and context-dependent. While fluorine is highly electronegative, the overall effect on LogP is a balance between the polarity of the C-F bonds and the shielding of these dipoles within the molecular structure. In some cases, the introduction of the 4,4-difluoro group can lead to a decrease in lipophilicity, which can be beneficial for improving solubility and reducing metabolic clearance. However, in other contexts, it may lead to an increase in LogP. Careful consideration of the overall molecular structure is therefore crucial when using this moiety to modulate lipophilicity.

1.3. Metabolic Stability

The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of the 4,4-difluoro group can block a potential site of metabolism on the piperidine ring, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

1.4. Conformational Effects

The presence of the gem-difluoro group can influence the conformational preference of the piperidine ring. This can have a significant impact on the overall topography of the molecule and its ability to adopt the optimal conformation for binding to its biological target.

1.5. Bioisosteric Replacement

The this compound moiety is often employed as a bioisostere for the piperidine ring. This strategic replacement allows for the retention of key binding interactions while favorably modulating the physicochemical and pharmacokinetic properties of the parent molecule.

Applications in Drug Discovery

The this compound scaffold has been successfully incorporated into a variety of drug candidates targeting different biological systems.

2.1. Dopamine (B1211576) D4 Receptor Antagonists

A notable application of the this compound moiety is in the development of potent and selective dopamine D4 receptor antagonists. These compounds have potential therapeutic applications in the treatment of neurological and psychiatric disorders. The this compound core often serves as a central scaffold to which other pharmacophoric elements are attached.

Quantitative Data for Dopamine D4 Receptor Antagonists

CompoundTargetKᵢ (nM)cLogPCNS MPO Score
Compound 14a Dopamine D40.3>5.0<4.0
Compound 7a Dopamine D4140>5.0<4.0
Compound 7b Dopamine D4320>5.0<4.0
Compound 7c Dopamine D4180>5.0<4.0

Data sourced from a study on this compound ether-based dopamine D4 receptor antagonists.[1][2]

2.2. Histamine (B1213489) H3 Receptor Antagonists

The this compound nucleus is a key component in the design of histamine H3 receptor antagonists.[3][4] These antagonists are being investigated for the treatment of various central nervous system disorders, including cognitive impairments and sleep disorders, by modulating the release of histamine and other neurotransmitters.[5][6][7]

2.3. MRGPRX2 Antagonists

The synthesis of this compound intermediates for use as MRGPRX2 antagonists highlights the utility of this scaffold in targeting G-protein coupled receptors involved in inflammatory and pain responses.[8]

2.4. Orexin (B13118510) Receptor Antagonists

Novel 4,4-difluoro piperidine derivatives have been developed as antagonists of orexin receptors, which play a role in regulating sleep and wakefulness.[9]

Key Experimental Protocols

3.1. Synthesis of this compound Hydrochloride

A common route to this compound hydrochloride starts from N-Boc-4-piperidone.

Reaction Scheme:

G N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4,4-difluoropiperidine N-Boc-4,4-difluoropiperidine N-Boc-4-piperidone->N-Boc-4,4-difluoropiperidine Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) This compound\nHydrochloride This compound Hydrochloride N-Boc-4,4-difluoropiperidine->this compound\nHydrochloride HCl (Deprotection)

Caption: General synthesis of this compound HCl.

Detailed Protocol (Representative):

  • Fluorination of N-Boc-4-piperidone: To a solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) at reduced temperature (e.g., -78 °C), a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.5-2.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-4,4-difluoropiperidine, can be purified by flash column chromatography.

  • Boc Deprotection: The purified N-Boc-4,4-difluoropiperidine is dissolved in a suitable solvent like dioxane or diethyl ether, and a solution of hydrochloric acid (e.g., 4 M in dioxane) is added. The mixture is stirred at room temperature until the deprotection is complete. The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

3.2. Dopamine D4 Receptor Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Kᵢ) of test compounds for the dopamine D4 receptor.

Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep Membrane Preparation (HEK293 cells expressing hD4) Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Ligand_Prep [3H]N-methylspiperone (Radioligand) Ligand_Prep->Incubation Compound_Prep Test Compound (Serial Dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Calculate Ki (Cheng-Prusoff equation) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol (Representative):

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human dopamine D4 receptor. Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes, which are then resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, the following are added:

    • A fixed concentration of the radioligand, [³H]N-methylspiperone.

    • A range of concentrations of the unlabeled test compound.

    • The prepared cell membranes.

    • For non-specific binding determination, a high concentration of a known D4 antagonist (e.g., haloperidol) is used in place of the test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.

  • Detection: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of specific binding is calculated at each concentration of the test compound. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

3.3. Microsomal Stability Assay

This in vitro assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Workflow:

G cluster_0 Incubation cluster_1 Quenching & Analysis cluster_2 Data Analysis Incubation_Mix Test Compound + Liver Microsomes + NADPH (cofactor) Time_Points Incubate at 37°C (Sample at t=0, 5, 15, 30, 45 min) Incubation_Mix->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge LCMS LC-MS/MS Analysis of supernatant Centrifuge->LCMS Analysis Determine % remaining, half-life (t½), and intrinsic clearance (Clint) LCMS->Analysis

Caption: Workflow for a microsomal stability assay.

Detailed Protocol (Representative):

  • Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species) in a phosphate (B84403) buffer (pH 7.4). The test compound is added at a fixed concentration (e.g., 1 µM).

  • Initiation and Incubation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system. The mixture is incubated at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, typically acetonitrile, which may also contain an internal standard for analytical purposes.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) and the intrinsic clearance (Clᵢₙₜ) are calculated.

Signaling Pathways of Relevant Targets

4.1. Histamine H3 Receptor Signaling

The histamine H3 receptor is a Gᵢ/ₒ-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can modulate the activity of protein kinase A (PKA) and downstream signaling cascades. As a presynaptic autoreceptor and heteroreceptor, its primary function is to inhibit the release of histamine and other neurotransmitters. H3 receptor antagonists block this inhibitory effect, leading to increased neurotransmitter release.

G cluster_0 Presynaptic Terminal Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Gi_o Gαi/o H3R->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibits NT_Release Neurotransmitter Release Inhibition Gi_o->NT_Release cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases activity Antagonist This compound- containing Antagonist Antagonist->H3R Blocks

Caption: Simplified Histamine H3 Receptor signaling pathway.

4.2. MRGPRX2 Signaling

Mas-related G protein-coupled receptor X2 (MRGPRX2) is primarily expressed on mast cells and is involved in non-IgE-mediated allergic and inflammatory responses. It is a promiscuous receptor activated by various ligands, including certain drugs. MRGPRX2 couples to Gαq/11 and Gαi/o proteins. Gαq/11 activation leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This triggers calcium mobilization and protein kinase C (PKC) activation, ultimately leading to mast cell degranulation. Gαi/o activation can contribute to other cellular responses.

G cluster_0 Mast Cell Ligand Ligand (e.g., Substance P, certain drugs) MRGPRX2 MRGPRX2 Ligand->MRGPRX2 Gaq Gαq MRGPRX2->Gaq PLC Phospholipase C Gaq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Degranulation Mast Cell Degranulation Ca2->Degranulation PKC->Degranulation Antagonist This compound- containing Antagonist Antagonist->MRGPRX2 Blocks

Caption: Simplified MRGPRX2 signaling pathway in mast cells.

Conclusion

The this compound moiety is a versatile and powerful tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical properties such as basicity, lipophilicity, and metabolic stability, while maintaining or enhancing binding to a variety of biological targets, makes it a highly attractive scaffold for the design of novel therapeutics. As our understanding of the subtle interplay between fluorine substitution and molecular properties continues to grow, we can expect to see the this compound core feature in an even wider range of innovative drug candidates in the years to come. This guide provides a foundational understanding for researchers looking to leverage the unique advantages of this important structural motif.

References

4,4-Difluoropiperidine Hydrochloride: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4,4-difluoropiperidine hydrochloride, a key building block in modern medicinal chemistry. Due to its prevalence in the synthesis of high-value pharmaceutical compounds, a thorough understanding of its solubility is critical for optimizing reaction conditions, purification protocols, and formulation strategies. While specific quantitative solubility data is not widely published, this document compiles the available qualitative information and provides a comprehensive experimental protocol for its determination.

Core Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₅H₁₀ClF₂N--INVALID-LINK--
Molecular Weight 157.59 g/mol --INVALID-LINK--
Melting Point 173-177 °C--INVALID-LINK--
Appearance White to off-white powder/solid--INVALID-LINK--
Hygroscopicity Sensitive (Hygroscopic)--INVALID-LINK--

Solubility Profile

SolventQualitative SolubilityNotes
WaterHigh solubility is often cited, though no specific values are provided. As an amine hydrochloride salt, it is expected to be water-soluble.The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.
Organic SolventsSolubility in common organic solvents is generally not specified in available literature.Empirical determination is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an amine hydrochloride such as this compound hydrochloride. This method is based on the principles of reaching equilibrium saturation.

Objective: To determine the solubility of this compound hydrochloride in a given solvent at a specific temperature.

Materials:

  • This compound hydrochloride

  • Solvent of interest (e.g., deionized water, ethanol, methanol)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or other suitable analytical instrumentation

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours).

  • Separation of the Saturated Solution:

    • After the equilibration period, allow the mixture to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical to avoid aspirating any solid particles.

    • For viscous solvents or fine suspensions, centrifugation may be necessary to achieve a clear separation of the liquid and solid phases.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound hydrochloride in the diluted solution using a validated analytical method, such as HPLC with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Application in Drug Synthesis: A Workflow Example

This compound is a valuable scaffold in the synthesis of various therapeutic agents, including dopamine (B1211576) D4 receptor antagonists. The following diagram illustrates a generalized synthetic workflow for the preparation of such antagonists, highlighting the role of the this compound core.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Deprotection and Functionalization cluster_3 Final Product A tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate C Mesylation of Hydroxyl Group A->C MsCl, Et3N B Aryl Halide (e.g., 4-fluoronitrobenzene) D Nucleophilic Substitution with Aryl Halide B->D C->D Base (e.g., NaH) E Boc Deprotection (e.g., with TFA or HCl) D->E F Reductive Amination or N-Alkylation E->F G Dopamine D4 Receptor Antagonist F->G

Caption: Synthetic workflow for a dopamine D4 receptor antagonist.

This workflow demonstrates the multi-step process often involved in utilizing the this compound scaffold in drug discovery. The solubility of intermediates, including the hydrochloride salt form, is a critical factor in the efficiency of each step, particularly in workup and purification procedures.

Methodological & Application

Synthesis of 4,4-Difluoropiperidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoropiperidine hydrochloride is a crucial building block in modern medicinal chemistry, sought after for its ability to impart unique physicochemical properties to bioactive molecules. The introduction of the gem-difluoro moiety onto the piperidine (B6355638) ring can significantly influence a compound's metabolic stability, lipophilicity, and basicity (pKa). These modifications are often key to optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles. This document provides detailed protocols for two synthetic routes to this compound hydrochloride and highlights its application in the development of therapeutics, particularly as an essential component of dopamine (B1211576) D4 and histamine (B1213489) H3 receptor antagonists.

Synthetic Routes: A Comparative Overview

Two primary synthetic strategies for the preparation of this compound hydrochloride are presented: a one-pot synthesis from N-Boc-4-piperidone and a route involving the debenzylation of a protected precursor. The choice of route may depend on the availability of starting materials, scale of the synthesis, and desired purity.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: One-Pot Synthesis from N-Boc-4-piperidoneRoute 2: Debenzylation of 1-Benzyl-4,4-difluoropiperidine (B139809)
Starting Material N-Boc-4-piperidone1-Benzyl-4,4-difluoropiperidine
Key Reagents Trifluorosulfenyl morpholine (B109124), HCl10% Palladium on Carbon, Ammonium (B1175870) formate (B1220265), HCl
Overall Yield HighGood to High
Reaction Time ~24-30 hours~4-6 hours
Purification Pulping with acetone (B3395972)Filtration, evaporation, and salt formation
Advantages One-pot procedure, high efficiencyMilder conditions for the final step
Disadvantages Use of specialized fluorinating agentRequires pre-synthesis of the benzylated precursor

Experimental Protocols

Route 1: One-Pot Synthesis from N-Boc-4-piperidone

This method involves the fluorination of N-Boc-4-piperidone followed by in-situ deprotection and salt formation.[1]

Materials:

  • N-Boc-4-piperidone

  • Trifluorosulfenyl morpholine

  • Dichloromethane (DCM)

  • Argon gas

  • Hydrochloric acid (HCl) solution (e.g., 4M in dioxane or gaseous HCl)

  • Acetone

  • Ice-water bath

  • Standard laboratory glassware and stirring equipment

Protocol:

  • Reaction Setup: In a four-necked flask under an argon atmosphere, dissolve N-Boc-4-piperidone (1 equivalent) in dichloromethane. Maintain the temperature at 25-28°C.

  • Fluorination: Cool the reaction mixture to 15-20°C using an ice-water bath. Slowly add trifluorosulfenyl morpholine (2-3 equivalents) dropwise over approximately 4 hours, ensuring the temperature remains stable.

  • Reaction Monitoring: Stir the reaction mixture at 10-30°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Deprotection and Salt Formation: Cool the reaction mixture again to 0-5°C. Carefully introduce hydrogen chloride (gas or a solution in an appropriate solvent like dioxane) until the solution is saturated.

  • Product Isolation: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Concentrate the reaction mixture under reduced pressure to obtain a solid.

  • Purification: Add acetone to the solid residue and stir vigorously to form a slurry (pulping). Filter the white solid, wash with a small amount of cold acetone, and dry under vacuum to yield this compound hydrochloride.[1]

Diagram of the Experimental Workflow for Route 1

start Start: N-Boc-4-piperidone in DCM fluorination Fluorination with Trifluorosulfenyl Morpholine (15-20°C) start->fluorination deprotection Boc Deprotection with HCl (0-5°C) fluorination->deprotection isolation Concentration to Solid deprotection->isolation purification Pulping with Acetone isolation->purification product Final Product: This compound Hydrochloride purification->product

Caption: One-pot synthesis workflow.

Route 2: Debenzylation of 1-Benzyl-4,4-difluoropiperidine

This route is advantageous if 1-benzyl-4,4-difluoropiperidine is a readily available intermediate. The debenzylation is achieved through catalytic transfer hydrogenation.[2][3]

Materials:

  • 1-Benzyl-4,4-difluoropiperidine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

  • Chloroform

  • Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)

  • Celite

Protocol:

  • Reaction Setup: To a stirred suspension of 1-benzyl-4,4-difluoropiperidine (1 equivalent) in methanol, add 10% Pd/C (typically 10-20% by weight of the starting material).

  • Hydrogenolysis: Add ammonium formate (4-5 equivalents) in one portion under a nitrogen atmosphere.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Catalyst Removal: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Work-up: Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Salt Formation: Dissolve the resulting crude this compound in a suitable solvent such as diethyl ether or isopropanol. Add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • Purification: Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound hydrochloride.

Diagram of the Experimental Workflow for Route 2

start Start: 1-Benzyl-4,4-difluoropiperidine hydrogenolysis Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate, Reflux) start->hydrogenolysis filtration Filtration to Remove Catalyst hydrogenolysis->filtration concentration Concentration of Filtrate filtration->concentration salt_formation Salt Formation with HCl concentration->salt_formation product Final Product: This compound Hydrochloride salt_formation->product

Caption: Debenzylation synthesis workflow.

Application Notes

This compound hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents. The gem-difluoro substitution at the 4-position of the piperidine ring is a bioisosteric replacement for a carbonyl group or can be used to modulate the pKa of the piperidine nitrogen, which can lead to improved drug-like properties.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease-related dyskinesias.[4][5] Several potent and selective D4 receptor antagonists incorporating the this compound moiety have been developed. The fluorinated piperidine core often contributes to enhanced binding affinity and improved central nervous system (CNS) penetration. While specific drug candidates containing this exact fragment that have progressed to late-stage clinical trials are not prominently disclosed in the public domain, numerous preclinical studies highlight its importance in lead optimization.[4][5]

Logical Relationship in D4 Antagonist Development

start This compound HCl (Key Building Block) synthesis Multi-step Synthesis start->synthesis antagonist Dopamine D4 Receptor Antagonist (e.g., for Schizophrenia, Parkinson's) synthesis->antagonist properties Improved Properties: - Metabolic Stability - CNS Penetration - Binding Affinity antagonist->properties

Caption: Role in D4 antagonist design.

Histamine H3 Receptor Antagonists

Histamine H3 receptor antagonists are being investigated for the treatment of various CNS disorders, including cognitive deficits, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[6] The this compound scaffold is utilized in the design of novel H3 antagonists to fine-tune their pharmacological properties and enhance their potential as therapeutic agents. The strategic placement of fluorine atoms can influence the molecule's interaction with the receptor and its overall pharmacokinetic profile.

Logical Relationship in H3 Antagonist Development

start This compound HCl (Versatile Scaffold) synthesis Chemical Elaboration start->synthesis antagonist Histamine H3 Receptor Antagonist (e.g., for Cognitive Disorders) synthesis->antagonist modulation Property Modulation: - pKa Tuning - Lipophilicity - Receptor Occupancy antagonist->modulation

Caption: Role in H3 antagonist design.

References

Application Notes and Protocols for the Preparation of 4,4-Difluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoropiperidine derivatives are valuable building blocks in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group at the 4-position of the piperidine (B6355638) ring can significantly modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and basicity (pKa) of the piperidine nitrogen. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed protocols for the preparation of this compound hydrochloride, a common precursor for the synthesis of more complex derivatives. The primary synthetic route involves the deoxofluorination of N-Boc-4-piperidone followed by deprotection.

Synthetic Strategies Overview

The most prevalent method for synthesizing this compound derivatives commences with the readily available N-Boc-4-piperidone. The key transformation is the conversion of the ketone to a gem-difluoride group. This is typically achieved using a nucleophilic fluorinating agent. Following the fluorination, the tert-butyloxycarbonyl (Boc) protecting group is removed to yield the desired this compound, which is often isolated as its hydrochloride salt for stability and ease of handling.

Two main approaches are detailed below: a traditional two-step synthesis and a more efficient one-pot procedure.

Core Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4,4-difluoropiperidine N-Boc-4,4-difluoropiperidine N-Boc-4-piperidone->N-Boc-4,4-difluoropiperidine Fluorination (e.g., DAST, Morph-DAST) This compound HCl This compound HCl N-Boc-4,4-difluoropiperidine->this compound HCl Boc Deprotection (e.g., HCl)

Caption: General synthetic pathway for this compound HCl.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the two primary methods for the synthesis of this compound hydrochloride from N-Boc-4-piperidone.

StepMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis
Step 1: Fluorination
Starting MaterialN-Boc-4-piperidoneN-Boc-4-piperidone
Fluorinating AgentDiethylaminosulfur Trifluoride (DAST)Trifluoro-sulfenyl morpholine (B109124) (Morph-DAST)
SolventDichloromethane (DCM)Dichloromethane (DCM)
Temperature-78 °C to room temperature15-20 °C
Reaction Time16 hours~4 hours for addition, then stirring
Yield~78%High (not explicitly quantified)
Step 2: Deprotection
Reagent4M HCl in DioxaneHydrogen Chloride (gas or solution)
Solvent1,4-DioxaneSame reaction vessel as fluorination
TemperatureRoom temperatureNot specified, typically room temp.
Reaction Time4 hoursCarried out in the same pot
Overall
Overall YieldGoodHigh
Key AdvantagesWell-established methodImproved efficiency, avoids isolation of intermediate
Key DisadvantagesRequires isolation of intermediateRequires specialized fluorinating agent

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound Hydrochloride

This protocol is divided into two main stages: the fluorination of N-Boc-4-piperidone using DAST and the subsequent deprotection of the Boc group.

Step 1: Synthesis of N-Boc-4,4-difluoropiperidine

Fluorination_Workflow cluster_setup Reaction Setup cluster_reaction Fluorination cluster_workup Workup & Purification Dissolve Dissolve N-Boc-4-piperidone in DCM Cool Cool solution to -78 °C Dissolve->Cool Add_DAST Add DAST dropwise Cool->Add_DAST Warm_Stir Warm to RT and stir for 16h Add_DAST->Warm_Stir Quench Quench with aq. NaHCO3 Warm_Stir->Quench Extract Extract with DCM Quench->Extract Dry_Evaporate Dry and evaporate solvent Extract->Dry_Evaporate Purify Purify by column chromatography Dry_Evaporate->Purify One_Pot_Workflow Start Charge reactor with N-Boc-4-piperidone and DCM at 25-28 °C Cool_1 Cool to 15-20 °C under Argon Start->Cool_1 Add_Fluorinating_Agent Dropwise add Trifluoro-sulfenyl morpholine (~4 hours) Cool_1->Add_Fluorinating_Agent Stir_1 Stir at 10-30 °C Add_Fluorinating_Agent->Stir_1 Workup_1 Add water, separate layers Stir_1->Workup_1 Deprotection Introduce HCl (gas or solution) into the organic layer Workup_1->Deprotection Precipitation Add anti-solvent (e.g., ethyl acetate) Deprotection->Precipitation Isolation Filter and dry the product Precipitation->Isolation

Application Notes and Protocols for 4,4-Difluoropiperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoropiperidine is a versatile saturated heterocycle that has garnered significant attention in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group at the 4-position of the piperidine (B6355638) ring imparts unique physicochemical properties to molecules containing this scaffold. The strong electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the piperidine nitrogen, which can modulate the pharmacokinetic profile of a drug candidate by altering its binding characteristics and metabolic stability. Furthermore, the C-F bond is exceptionally stable, and the difluoro moiety can act as a bioisosteric replacement for other functional groups, such as a carbonyl or a hydroxyl group, potentially improving properties like membrane permeability and metabolic resistance.

These attributes make this compound a valuable building block in the synthesis of a wide range of biologically active molecules, including antagonists for dopamine (B1211576) D4 and histamine (B1213489) H3 receptors, which are targets for neurological and inflammatory disorders. This document provides detailed application notes and experimental protocols for the use of this compound in three key synthetic transformations: N-alkylation, reductive amination, and Buchwald-Hartwig N-arylation.

Key Applications and Reactions

The secondary amine of this compound serves as a synthetic handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The primary applications involve the formation of a new carbon-nitrogen bond at the piperidine nitrogen.

N-Alkylation

Direct N-alkylation with alkyl halides is a fundamental method for introducing alkyl groups onto the this compound scaffold. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Reductive Amination

Reductive amination provides a powerful and often milder alternative to direct alkylation for the synthesis of N-substituted 4,4-difluoropiperidines. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, which is then reduced in situ to the corresponding amine.

Buchwald-Hartwig N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the formation of N-aryl bonds. This cross-coupling reaction allows for the synthesis of N-aryl-4,4-difluoropiperidines, which are important scaffolds in many pharmacologically active compounds.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the key synthetic transformations of this compound.

Table 1: N-Alkylation of this compound

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl (B1604629) bromideK₂CO₃Acetonitrile801285-95
Ethyl iodideEt₃NDMF601680-90
4-Methoxybenzyl chlorideDIPEACH₂Cl₂252488-96

Table 2: Reductive Amination of this compound

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane251290-98
AcetoneNaBH₃CNMethanol252475-85
CyclohexanoneNaBH(OAc)₃CH₂Cl₂251885-95

Table 3: Buchwald-Hartwig N-Arylation of this compound

Aryl HalidePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃XPhosNaOtBuToluene1001875-85
1-Chloro-4-nitrobenzenePd(OAc)₂RuPhosK₃PO₄Dioxane1102470-80
2-Bromopyridine[Pd(allyl)Cl]₂BrettPhosLHMDSTHF801665-75

Experimental Protocols

Protocol 1: N-Alkylation of this compound with Benzyl Bromide

This protocol describes the synthesis of 1-benzyl-4,4-difluoropiperidine.

Materials:

  • This compound hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (3.0 eq) to the suspension.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80 °C and reflux for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the pure 1-benzyl-4,4-difluoropiperidine.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Benzyl bromide is a lachrymator and should be handled with care.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add this compound HCl, K₂CO₃, and MeCN to flask start->reagents add_benzyl_bromide Add Benzyl Bromide reagents->add_benzyl_bromide reflux Reflux at 80°C for 12h monitor Monitor by TLC/LC-MS reflux->monitor cool_filter Cool and Filter concentrate1 Concentrate Filtrate cool_filter->concentrate1 extract Dissolve in CH₂Cl₂ and Wash concentrate1->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Product purify->end Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add this compound HCl, Et₃N, and DCE to flask start->reagents add_benzaldehyde Add Benzaldehyde reagents->add_benzaldehyde add_nabhoac Add NaBH(OAc)₃ stir Stir at RT for 12h add_nabhoac->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO₃ extract Extract with CH₂Cl₂ quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Product purify->end Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Pd₂(dba)₃, XPhos, NaOtBu, This compound HCl, and 4-Bromoanisole to tube start->reagents add_solvent Add Degassed Toluene reagents->add_solvent heat Heat at 100°C for 18h monitor Monitor by TLC/LC-MS heat->monitor cool_filter Cool, Dilute, and Filter concentrate Concentrate Filtrate cool_filter->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

4,4-Difluoropiperidine: A Versatile Building Block for Enhanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the array of fluorinated building blocks, 4,4-difluoropiperidine has emerged as a particularly valuable scaffold. Its unique electronic properties and conformational effects can lead to significant improvements in metabolic stability, receptor binding affinity, and selectivity, addressing key challenges in drug development.

These application notes provide a comprehensive overview of the utility of this compound in drug discovery, with a focus on its application in the development of potent and selective dopamine (B1211576) D4 receptor antagonists. Detailed protocols for the synthesis, characterization, and evaluation of this compound-containing compounds are provided to guide researchers in leveraging this versatile building block.

Physicochemical Properties and Pharmacological Impact

The introduction of the gem-difluoro group at the 4-position of the piperidine (B6355638) ring imparts several advantageous properties. The strong electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the piperidine nitrogen.[1][2][3] This reduction in pKa can be beneficial for reducing off-target interactions and improving the pharmacokinetic profile of a drug candidate.

Furthermore, the C-F bond is significantly more stable towards metabolic oxidation compared to a C-H bond, often leading to enhanced metabolic stability and a longer in vivo half-life.[1][4] The conformational rigidity imposed by the difluoro substitution can also pre-organize the molecule into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target.[5]

A notable example of the successful application of the this compound scaffold is in the development of selective dopamine D4 receptor antagonists.[6][7][8] The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is implicated in various neurological and psychiatric disorders.[9][10] Structure-activity relationship (SAR) studies have demonstrated that incorporating the this compound moiety can lead to compounds with exceptional binding affinity and remarkable selectivity for the D4 receptor over other dopamine receptor subtypes.[6]

Data Presentation: Comparative Physicochemical and Pharmacological Data

The following tables summarize the quantitative data for a series of this compound-based dopamine D4 receptor antagonists, comparing their properties to illustrate the impact of this building block.

Compound IDArylether SubstituentSouthern Nitrogen SubstituentKi (nM) for D4 ReceptorSelectivity (D4 vs. D1, D2, D3, D5)cLogPMicrosomal Stability
14a 4-Fluorophenoxy2-(2,3-Dihydrobenzo[b][11]dioxin-5-yl)ethyl0.3>2000-fold4.8Poor
14b 4-Chlorophenoxy2-(2,3-Dihydrobenzo[b][11]dioxin-5-yl)ethyl0.8>2000-fold5.2Poor
14c 4-Methylphenoxy2-(2,3-Dihydrobenzo[b][11]dioxin-5-yl)ethyl0.5>2000-fold5.1Poor
8b 3,4-Difluorophenoxy3-Fluoro-4-methoxybenzyl5.5High4.9Not Reported
8c 4-Fluoro-3-methylphenoxy3-Fluoro-4-methoxybenzyl13High5.2Not Reported

Data for compounds 14a, 14b, and 14c are from a study on this compound ether-based dopamine D4 receptor antagonists.[6] The cLogP values were calculated using ChemDraw.[6] While specific quantitative data for microsomal stability was not provided, the compounds in this series were reported to have poor microsomal stability.[6] Data for compounds 8b and 8c are from a related study.[7]

PropertyThis compoundPiperidine
pKa 8.5~11.2

The pKa of this compound is notably lower than that of its non-fluorinated counterpart, piperidine.[2]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Precursor cluster_deprotection Deprotection cluster_coupling Coupling Reaction N-Boc-4-piperidone N-Boc-4-piperidone Fluorination Fluorination N-Boc-4-piperidone->Fluorination Deoxyfluorinating agent (e.g., DAST, Deoxo-Fluor) N-Boc-4,4-difluoropiperidine N-Boc-4,4-difluoropiperidine Fluorination->N-Boc-4,4-difluoropiperidine Deprotection_step Boc Deprotection N-Boc-4,4-difluoropiperidine->Deprotection_step TFA or HCl This compound This compound Deprotection_step->this compound Reductive_Amination Reductive Amination This compound->Reductive_Amination Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reductive_Amination Reducing agent (e.g., NaBH(OAc)3) Final_Compound Final Product Reductive_Amination->Final_Compound

Caption: Synthetic workflow for incorporating this compound.

signaling_pathway D4_Antagonist This compound-based D4 Antagonist D4_Receptor Dopamine D4 Receptor (GPCR) D4_Antagonist->D4_Receptor Blocks Dopamine Binding G_Protein Gαi/o Protein D4_Receptor->G_Protein Prevents Activation Beta_Arrestin β-Arrestin D4_Receptor->Beta_Arrestin Recruitment Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Blocked cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response Signaling_Cascade Downstream Signaling Beta_Arrestin->Signaling_Cascade

Caption: Dopamine D4 receptor antagonist signaling pathway.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes a common method for the synthesis of this compound hydrochloride, a key intermediate.[12]

Materials:

  • N-Boc-4-piperidone

  • Trifluorosulfenyl morpholine (B109124) (or other suitable fluorinating agent like DAST or Deoxo-Fluor)

  • Dichloromethane (B109758) (DCM)

  • Hydrogen chloride (HCl) in a suitable solvent (e.g., dioxane or diethyl ether)

  • Ethyl acetate, petroleum ether, n-hexane, or toluene

  • Acetone, methanol, ethanol, or dichloromethane for pulping

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Dissolve N-Boc-4-piperidone in DCM in a reaction vessel under an inert atmosphere.

  • Cool the reaction mixture to 15-20 °C using an ice water bath.

  • Slowly add the fluorinating agent (e.g., trifluoro-sulfenyl morpholine) to the reaction mixture while maintaining the temperature.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-Boc-4,4-difluoropiperidine.

  • Dissolve the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

  • Add a solution of HCl (e.g., 4M in dioxane) and stir at room temperature to remove the Boc protecting group.

  • The hydrochloride salt will precipitate. Filter the solid, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield this compound hydrochloride.

General Protocol for Reductive Amination

This protocol outlines the incorporation of the this compound scaffold into a target molecule via reductive amination.[6]

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • 4 Å Molecular sieves (optional)

Procedure:

  • To a solution of the aldehyde or ketone in DCM, add this compound hydrochloride and TEA.

  • Stir the mixture at room temperature for 30-60 minutes. Molecular sieves can be added to remove any water formed.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired final compound.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to determine the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[4][13][14][15]

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (B52724) with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • Prepare the liver microsome suspension in phosphate buffer on ice.

  • In a 96-well plate, add the test compound working solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of a compound.[11][16][17][18][19]

Materials:

  • Test compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Prepare a solution of the test compound (e.g., 1 mM) in water or a suitable co-solvent. Add KCl solution to maintain constant ionic strength.

  • If the compound is a base, acidify the solution with a known amount of standardized HCl to a low pH (e.g., pH 2).

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

  • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration until the pH reaches a high value (e.g., pH 12).

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.

Determination of logP by Shake-Flask Method

This classic method is used to determine the partition coefficient (logP) of a compound between n-octanol and water.[20][21][22][23]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or phosphate buffer pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical method to quantify the compound in each phase (e.g., UV-Vis spectroscopy, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either water/buffer or n-octanol.

  • In a vial, add a known volume of the n-octanol and the aqueous phase.

  • Add a small aliquot of the test compound stock solution.

  • Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each aliquot using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Dopamine D4 Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.[24][25][26][27]

Materials:

  • Cell membranes expressing the human dopamine D4 receptor

  • Radiolabeled ligand (e.g., [³H]spiperone)

  • Non-specific binding control (e.g., haloperidol (B65202) or unlabeled spiperone (B1681076) at a high concentration)

  • Test compound at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Filtration manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its Kd, and the test compound at various dilutions.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Add the receptor membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through the filter plate using a filtration manifold.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

References

Application Notes: 4,4-Difluoropiperidine in the Development of Novel Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-Difluoropiperidine is a valuable fluorinated building block increasingly utilized in the design and synthesis of novel agrochemicals. The introduction of the gem-difluoro group on the piperidine (B6355638) ring can significantly enhance the metabolic stability, binding affinity, and overall efficacy of active ingredients. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the discovery of new insecticidal agents, with a specific focus on pyridinamide derivatives.

Recent research has led to the development of novel pyridinamide compounds incorporating a this compound moiety, which have demonstrated potent insecticidal activity against various agricultural pests. These compounds act as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, leading to the disruption of the insect's nervous system.

Quantitative Data Summary

The following table summarizes the insecticidal activity of representative pyridinamide compounds containing the this compound scaffold against the Green Peach Aphid (Myzus persicae).

Compound IDStructureTarget PestBioassay MethodLC50 (ppm)
1 2-chloro-N-(1-(6-chloropyridin-3-yl)-4,4-difluoropiperidin-3-yl)acetamideGreen Peach Aphid (Myzus persicae)Foliar Spray12.5
2 N-(1-(6-chloropyridin-3-yl)-4,4-difluoropiperidin-3-yl)-2-fluoroacetamideGreen Peach Aphid (Myzus persicae)Foliar Spray25
3 N-(1-(6-chloropyridin-3-yl)-4,4-difluoropiperidin-3-yl)-2,2-difluoroacetamideGreen Peach Aphid (Myzus persicae)Foliar Spray50

Experimental Protocols

Protocol 1: Synthesis of N-(1-(6-chloropyridin-3-yl)-4,4-difluoropiperidin-3-yl)acetamide (Compound 1)

Materials:

  • tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate

  • 2-chloroacetyl chloride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 6-chloro-3-iodopyridine

  • Sodium tert-butoxide

  • Toluene

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Step 1: Acylation. Dissolve tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the solution to 0 °C. Add 2-chloroacetyl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel chromatography to obtain tert-butyl 3-(2-chloroacetamido)-4,4-difluoropiperidine-1-carboxylate.

  • Step 2: Deprotection. Dissolve the product from Step 1 in dichloromethane. Add trifluoroacetic acid (5.0 eq) and stir at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure to obtain 2-chloro-N-(4,4-difluoropiperidin-3-yl)acetamide as a TFA salt.

  • Step 3: N-Arylation. To a solution of the product from Step 2 (1.0 eq) and 6-chloro-3-iodopyridine (1.1 eq) in toluene, add sodium tert-butoxide (2.5 eq). Heat the reaction mixture to 100 °C and stir for 12 hours. Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to yield Compound 1.

Protocol 2: Insecticidal Bioassay against Green Peach Aphid (Myzus persicae)

Materials:

  • Cabbage plants infested with Green Peach Aphids

  • Test compounds dissolved in a suitable solvent (e.g., acetone (B3395972) with a surfactant)

  • Spray tower or similar application device

  • Controlled environment chamber (25°C, 60% relative humidity, 16:8h light:dark cycle)

Procedure:

  • Plant Preparation: Use cabbage plants at the 2-3 leaf stage, infested with a mixed population of Green Peach Aphids.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent mixture (e.g., 10% acetone in water containing 0.05% Tween-80).

  • Application: Spray the cabbage plants with the test solutions until runoff using a calibrated spray tower to ensure even coverage. A solvent-only control is also included.

  • Incubation: After treatment, allow the plants to air dry and then place them in a controlled environment chamber.

  • Mortality Assessment: Assess aphid mortality 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

Visualizations

Diagram 1: Synthetic Workflow for Pyridinamide Insecticides

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Deprotection cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: N-Arylation cluster_final Final Product Start1 tert-butyl 3-amino-4,4- difluoropiperidine-1-carboxylate Acylation Acylation Reaction (TEA, DCM) Start1->Acylation Start2 2-chloroacetyl chloride Start2->Acylation Intermediate1 tert-butyl 3-(2-chloroacetamido)-4,4- difluoropiperidine-1-carboxylate Acylation->Intermediate1 Deprotection Boc Deprotection (TFA, DCM) Intermediate1->Deprotection Intermediate2 2-chloro-N-(4,4-difluoropiperidin-3-yl)acetamide Deprotection->Intermediate2 Arylation N-Arylation Reaction (6-chloro-3-iodopyridine, NaOtBu, Toluene) Intermediate2->Arylation FinalProduct Compound 1 Arylation->FinalProduct

Caption: Synthetic route for Compound 1.

Diagram 2: Proposed Mode of Action - nAChR Agonism

Mode_of_Action Compound Pyridinamide Insecticide (with this compound) Binding Binds to nAChR Compound->Binding nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect Nervous System nAChR->Binding Activation Continuous Receptor Activation Binding->Activation IonFlow Uncontrolled Influx of Na+ ions Activation->IonFlow Depolarization Persistent Depolarization of Postsynaptic Membrane IonFlow->Depolarization Paralysis Nerve Excitation Blockage & Paralysis Depolarization->Paralysis Death Insect Death Paralysis->Death

Caption: Postulated mechanism of insecticidal action.

Application Notes and Protocols: Synthesis and Evaluation of Dopamine D4 Antagonists Utilizing a 4,4-Difluoropiperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in medicinal chemistry due to its potential role in various neurological and psychiatric disorders. Antagonists of the D4 receptor are of particular interest for therapeutic applications. The incorporation of fluorine into drug candidates can modulate physicochemical properties such as lipophilicity and metabolic stability. The 4,4-difluoropiperidine moiety has emerged as a valuable scaffold in the design of novel dopamine D4 antagonists, offering the potential for improved potency and selectivity. This document provides a summary of the application of this compound in the synthesis of potent and selective dopamine D4 antagonists, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation

The following tables summarize the structure-activity relationship (SAR) for a series of this compound ether-based dopamine D4 receptor antagonists. The data highlights the impact of substitutions on the phenoxy and southern portions of the molecules on binding affinity (Ki) for the human dopamine D4 receptor.

Table 1: Structure-Activity Relationship of this compound Analogs with Variations in the Ether Moiety

CompoundR Group (Ether Moiety)D4 Ki (nM)[1]
8a 4-FluorophenylSimilar to 7a (modest)
8b 3,4-Difluorophenyl5.5[1]
8c 3-Methylphenyl13[1]
8d 4-Chlorophenyl53[1]
8e Phenyl27[1]
8f 3-Fluoro-4-methylphenyl72[1]
8g-k Heterocyclic ethers150 - 1,660[1]

Note: The southern portion of these molecules was held constant with a 3-fluoro-4-methoxybenzyl group.

Table 2: Structure-Activity Relationship of this compound Analogs with Variations on the Phenoxy Ring

CompoundR Group (Phenoxy Moiety)D4 Ki (nM)[1]
9g 4-Fluorophenoxy118[1]
9h 6-Fluoropyridine705[1]
9i 6-Chloropyridine1,012[1]
9j 4-Cyanophenoxy1.7[1]
9k 3,4-Difluorophenoxy2.7[1]
9l 4-Fluoro-3-methylphenoxy6.5[1]
9m 4-Cyano-3-fluorophenoxy21[1]

Note: The southern portion of these molecules was held constant.

One of the lead compounds from this series, 14a , demonstrated exceptional binding affinity for the D4 receptor with a Ki of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5).[1] However, it was noted that compounds in this series exhibited poor microsomal stability and high plasma protein binding.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound-based dopamine D4 antagonists.

Protocol 1: Synthesis of this compound Ether Intermediates

This protocol describes the synthesis of the ether-linked this compound core structure.

Materials:

Procedure:

  • Mesylation:

    • Dissolve tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate in anhydrous dichloromethane (CH₂Cl₂) at room temperature under a nitrogen atmosphere.

    • Add triethylamine (Et₃N) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of methanesulfonic anhydride (Ms₂O) in CH₂Cl₂.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude mesylate.

  • Ether Formation:

    • Dissolve the crude mesylate in anhydrous N,N-dimethylformamide (DMF).

    • Add the desired substituted phenol and cesium carbonate (Cs₂CO₃).

    • Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ether intermediate.

Protocol 2: N-Alkylation and Deprotection to Yield Final Antagonists

This protocol details the final steps to produce the active dopamine D4 antagonists.

Materials:

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected this compound ether intermediate in dichloromethane (CH₂Cl₂).

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the free amine.

  • N-Alkylation (Method A - Reductive Amination):

    • Dissolve the deprotected amine in dichloromethane (CH₂Cl₂).

    • Add the desired substituted aldehyde and stir for 30 minutes.

    • Add sodium triacetoxyborohydride in portions.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Purify the crude product by flash column chromatography.

  • N-Alkylation (Method B - Direct Alkylation):

    • Dissolve the deprotected amine in acetonitrile (MeCN).

    • Add potassium carbonate and the desired substituted benzyl bromide.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized compounds for the human dopamine D4 receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]N-methylspiperone (radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (synthesized antagonists) at various concentrations.

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Filtration apparatus (cell harvester).

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various dilutions.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add 10 µM haloperidol.

    • Add a fixed concentration of [³H]N-methylspiperone to all wells.

    • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filters to scintillation vials.

    • Add scintillation fluid to each vial and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM with vehicle).

    • Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) by non-linear regression analysis of the competition curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway

Dopamine_D4_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Antagonist This compound Antagonist Antagonist->D4R Blocks

Caption: Mechanism of Dopamine D4 Receptor Antagonism.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Material: tert-butyl 4,4-difluoro-3- (hydroxymethyl)piperidine-1-carboxylate Mesylation Mesylation Start->Mesylation Ether_Formation Ether Formation Mesylation->Ether_Formation Deprotection Boc Deprotection Ether_Formation->Deprotection N_Alkylation N-Alkylation Deprotection->N_Alkylation Purification Purification & Characterization N_Alkylation->Purification Binding_Assay Dopamine D4 Receptor Binding Assay Purification->Binding_Assay Stability_Assay Microsomal Stability Assay Purification->Stability_Assay Selectivity_Screen Selectivity Screening (D1, D2, D3, D5) Binding_Assay->Selectivity_Screen SAR_Analysis Structure-Activity Relationship (SAR) Binding_Assay->SAR_Analysis Selectivity_Screen->SAR_Analysis Stability_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Overall workflow from synthesis to lead identification.

Synthesis Pathway

Synthesis_Pathway Start Boc-Protected 4,4-Difluoro-3-(hydroxymethyl)piperidine Mesylate Mesylate Intermediate Start->Mesylate Ms₂O, Et₃N CH₂Cl₂ Ether Boc-Protected Ether Intermediate Mesylate->Ether ArOH, Cs₂CO₃ DMF Amine Deprotected Piperidine Amine Ether->Amine TFA CH₂Cl₂ Final_Product Final D4 Antagonist Amine->Final_Product R-CHO, NaBH(OAc)₃ or R-Br, K₂CO₃

References

Application Notes and Protocols for N-Alkylation of 4,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 4,4-difluoropiperidine, a valuable building block in medicinal chemistry. The introduction of the gem-difluoro motif on the piperidine (B6355638) ring can enhance the metabolic stability and modulate the basicity of the nitrogen atom, making these scaffolds attractive for the development of novel therapeutics. The following sections detail two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Data Presentation: N-Alkylation of this compound Derivatives

The following table summarizes quantitative data for the N-alkylation of a this compound scaffold, demonstrating the utility of both direct alkylation and reductive amination methods in synthesizing Dopamine D4 Receptor (D4R) antagonists.[1][2]

Method Reactants Product Reagents and Conditions Yield (%) Reference
Direct Alkylation4,4-difluoro-3-(phenoxymethyl)piperidine, Benzyl (B1604629) bromideN-benzyl-4,4-difluoro-3-(phenoxymethyl)piperidineK₂CO₃, DMF, rt, 16 h72[1][2]
Reductive Amination4,4-difluoro-3-(phenoxymethyl)piperidine, Aromatic aldehydeN-arylmethyl-4,4-difluoro-3-(phenoxymethyl)piperidineArCHO, NaBH(OAc)₃, 4 Å MS, CH₂Cl₂, rt, overnight45-82[1][2]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the direct N-alkylation of a this compound derivative with an alkyl halide in the presence of a base.

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq.) and anhydrous DMF.

  • Add finely powdered and dry potassium carbonate (2.5-3.0 eq.) to the suspension to neutralize the hydrochloride salt and act as the base for the reaction.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq.) to the stirred suspension.

  • Stir the reaction at room temperature for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a this compound derivative with an aldehyde via reductive amination using sodium triacetoxyborohydride (B8407120).

Materials:

  • This compound hydrochloride

  • Aldehyde (e.g., an aromatic aldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Molecular sieves (4 Å)

  • Base (e.g., triethylamine (B128534), Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq.), the aldehyde (1.1 eq.), and activated 4 Å molecular sieves in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.

Visualizations

experimental_workflow cluster_direct_alkylation Direct N-Alkylation cluster_reductive_amination Reductive Amination da_start Start with This compound da_reactants Add Alkyl Halide and Base (e.g., K₂CO₃) in Solvent (e.g., DMF) da_start->da_reactants da_reaction Reaction at Room Temperature da_reactants->da_reaction da_workup Aqueous Work-up and Extraction da_reaction->da_workup da_purification Purification (Chromatography) da_workup->da_purification da_product N-Alkylated Product da_purification->da_product ra_start Start with This compound ra_reactants Add Aldehyde/Ketone in Solvent (e.g., CH₂Cl₂) ra_start->ra_reactants ra_iminium Iminium Ion Formation ra_reactants->ra_iminium ra_reduction Add Reducing Agent (e.g., NaBH(OAc)₃) ra_iminium->ra_reduction ra_workup Aqueous Work-up and Extraction ra_reduction->ra_workup ra_purification Purification (Chromatography) ra_workup->ra_purification ra_product N-Alkylated Product ra_purification->ra_product

Caption: Experimental workflows for N-alkylation of this compound.

logical_relationship cluster_synthesis Chemical Synthesis cluster_application Drug Discovery Application scaffold This compound Scaffold alkylation N-Alkylation (Direct or Reductive Amination) scaffold->alkylation derivative N-Alkylated This compound Derivative alkylation->derivative antagonist Acts as a D4R Antagonist derivative->antagonist Binds to target Dopamine D4 Receptor (D4R) antagonist->target therapeutic Potential Therapeutic for CNS Disorders antagonist->therapeutic

Caption: Role of N-alkylated 4,4-difluoropiperidines in drug discovery.

References

Application Notes and Protocols for 4,4-Difluoropiperidine Hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,4-Difluoropiperidine hydrochloride, a versatile fluorinated building block, and its applications as a pharmaceutical intermediate. Detailed protocols for its synthesis and its use in the development of various therapeutic agents are provided, along with data summaries and visualizations to support researchers in their drug discovery endeavors.

Introduction

This compound hydrochloride is a valuable heterocyclic intermediate whose unique physicochemical properties, conferred by the gem-difluoro group, have made it a sought-after scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document details its synthesis and application in the development of potent and selective ligands for various G-protein coupled receptors (GPCRs), including histamine (B1213489) H3, dopamine (B1211576) D4, and orexin (B13118510) receptors, as well as its emerging role in anticancer agent synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

PropertyValueReference
CAS Number 144230-52-4[1]
Molecular Formula C₅H₁₀ClF₂N[1]
Molecular Weight 157.59 g/mol
Appearance White to off-white solid/powder
Melting Point 173-177 °C
Purity ≥97%[1]

Applications in Pharmaceutical Synthesis

This compound hydrochloride is a critical starting material for the synthesis of a range of pharmacologically active compounds.

Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The this compound moiety is incorporated to improve the pharmacokinetic profile of these antagonists.

Dopamine D4 Receptor Antagonists

Dopamine D4 receptors are implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Selective D4 receptor antagonists are of significant interest for their potential therapeutic benefits with a reduced side-effect profile compared to less selective antipsychotics. The this compound scaffold has been successfully utilized to develop potent and selective D4 antagonists.[2][3]

Orexin Receptor Antagonists

Orexin receptors (OX1 and OX2) are key regulators of sleep, arousal, and feeding behavior. Dual orexin receptor antagonists (DORAs) have been approved for the treatment of insomnia. The incorporation of the this compound motif into novel orexin receptor antagonists is being explored to fine-tune their pharmacological properties.

Anticancer Agents

Recent studies have highlighted the potential of this compound derivatives in the development of novel anticancer agents. These compounds have shown activity against leukemia and pancreatic cancer cell lines, opening a new avenue for the application of this versatile intermediate.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a one-pot synthesis of this compound hydrochloride starting from N-Boc-4-piperidone.[5]

Workflow for the Synthesis of this compound Hydrochloride

G A N-Boc-4-piperidone in Dichloromethane (B109758) B Fluorination with Trifluoro-sulfenyl morpholine (B109124) A->B 15-28 °C C Formation of N-Boc-4,4-difluoropiperidine B->C Stir at 10-30 °C D Boc Deprotection with HCl C->D One-pot E This compound hydrochloride D->E Pulping in Acetone (B3395972)

Caption: A streamlined one-pot synthesis of this compound hydrochloride.

Materials:

  • N-Boc-4-piperidone

  • Dichloromethane (DCM)

  • Trifluoro-sulfenyl morpholine

  • Hydrogen chloride (HCl) solution

  • Acetone

  • Four-mouth round-bottom flask

  • Ice water bath

  • Argon gas supply

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a four-mouth round-bottom flask, add dichloromethane and N-Boc-4-piperidone. Maintain the internal temperature at 25-28 °C.

  • Cooling: Cool the reaction mixture to 15-20 °C using an ice water bath and purge the flask with argon.

  • Fluorination: Slowly add trifluoro-sulfenyl morpholine dropwise over approximately 240 minutes.

  • Reaction: Stir the mixture at 10-30 °C. The reaction progress can be monitored by TLC or GC-MS.

  • Deprotection and Salt Formation: In the same reaction vessel, introduce hydrogen chloride to remove the Boc protecting group and form the hydrochloride salt.

  • Work-up and Purification: Concentrate the reaction mixture to obtain a solid. Disperse the solid in acetone for pulping, then filter to obtain the final product.

Quantitative Data:

Starting MaterialProductPurity (by GC)
N-Boc-4-piperidoneThis compound hydrochloride98.6%
Protocol 2: Synthesis of a Dopamine D4 Receptor Antagonist Intermediate

This protocol outlines the N-alkylation of a substituted this compound derivative as a key step in the synthesis of dopamine D4 receptor antagonists.[3]

Workflow for N-Alkylation in Dopamine D4 Antagonist Synthesis

G A Substituted this compound C Reductive Amination A->C B Aldehyde/Ketone B->C E Dopamine D4 Receptor Antagonist C->E D Sodium Triacetoxyborohydride (B8407120) D->C

Caption: Reductive amination workflow for synthesizing Dopamine D4 receptor antagonists.

Materials:

  • This compound hydrochloride

  • Appropriate aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Amine Free Base Preparation: Suspend this compound hydrochloride in DCM and add a base such as triethylamine to generate the free amine.

  • Reaction Mixture: To the solution of the free amine, add the desired aldehyde or ketone.

  • Reductive Amination: Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Exemplary Dopamine D4 Receptor Antagonists: [3]

CompoundD4 Ki (nM)cLogP
8b 5.5>5.00
9j 1.7-
9k 2.7-
9l 6.5-

Signaling Pathways

The therapeutic effects of drugs derived from this compound hydrochloride are mediated through their interaction with specific GPCR signaling pathways.

Histamine H3 Receptor Signaling

G H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, DA) G_protein->Neurotransmitter_Release Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA

Caption: Simplified Histamine H3 receptor signaling pathway.

Activation of the Gi/o-coupled H3 receptor inhibits adenylyl cyclase, leading to decreased cAMP levels and reduced PKA activity. This cascade ultimately results in the inhibition of neurotransmitter release. H3 receptor antagonists block this pathway, thereby increasing neurotransmitter levels.

Dopamine D4 Receptor Signaling

G D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channels G_protein->K_channel Activation Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Inhibition Neuronal_Excitability Neuronal Excitability cAMP->Neuronal_Excitability Decrease K_channel->Neuronal_Excitability Decrease Ca_channel->Neuronal_Excitability Decrease

Caption: Key signaling events of the Dopamine D4 receptor.

The dopamine D4 receptor is also coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, modulation of potassium and calcium channels, and ultimately a decrease in neuronal excitability. D4 antagonists counteract these effects.

Orexin Receptor Signaling

G OXR Orexin Receptor (OX1/OX2) Gq Gq Protein OXR->Gq Orexin Gs Gs Protein OXR->Gs Gi Gi Protein OXR->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC Gi->AC PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation cAMP->Neuronal_Excitation

Caption: Diverse signaling pathways of the Orexin receptors.

Orexin receptors exhibit more complex signaling by coupling to multiple G-protein subtypes (Gq, Gs, and Gi). This leads to the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity, as well as modulation of adenylyl cyclase and cAMP levels, ultimately promoting neuronal excitation and wakefulness. Orexin antagonists block these excitatory signals.

Conclusion

This compound hydrochloride is a cornerstone intermediate for the development of next-generation therapeutics targeting a range of CNS disorders and potentially cancer. Its synthesis is well-established, and its incorporation into drug scaffolds has consistently yielded compounds with promising pharmacological profiles. The detailed protocols and data presented herein are intended to facilitate further research and innovation in the application of this versatile building block.

References

Application Notes and Protocols: Synthesis of 4,4-Difluoropiperidine via Deoxofluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoropiperidine is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluoro motif at the 4-position can significantly influence the physicochemical and pharmacological profile of a molecule. Deoxofluorination of a corresponding ketone precursor, typically N-protected 4-piperidone, is a primary strategy for the synthesis of this important scaffold. This document provides detailed application notes and protocols for the synthesis of this compound using various modern deoxofluorinating agents.

General Reaction Scheme

The synthesis of this compound generally proceeds in two steps:

  • Deoxofluorination: Conversion of an N-protected 4-piperidone, most commonly N-Boc-4-piperidone, to the corresponding N-protected this compound using a deoxofluorinating agent.

  • Deprotection: Removal of the protecting group (e.g., Boc) to yield the final this compound, which is often isolated as a hydrochloride salt.[3]

Deoxofluorinating Agents for this compound Synthesis

Several reagents are available for the deoxofluorination of ketones. The choice of reagent often depends on factors such as scale, safety, and substrate tolerance. Traditional reagents like sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST) have been used but possess significant drawbacks, including high toxicity and thermal instability.[4] More recent developments have led to safer and more user-friendly alternatives.

A comparative overview of commonly used deoxofluorinating agents for the synthesis of N-Boc-4,4-difluoropiperidine is presented below.

Deoxofluorinating AgentAbbreviationKey CharacteristicsReported Yield of N-Boc-4,4-difluoropiperidine
Diethylaminosulfur TrifluorideDASTThermally unstable, can be hazardous on a large scale.[4][5]Moderate to good
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-Fluor®More thermally stable and safer than DAST.[6][7][8]Good to high
Diethylaminodifluorosulfinium Tetrafluoroborate (B81430)XtalFluor-E®Crystalline solid, stable, and easy to handle; often results in fewer elimination byproducts.[9][10][11]Low yields in some cases due to HF elimination.[9]
Morpholinodifluorosulfinium TetrafluoroborateXtalFluor-M®Similar properties to XtalFluor-E, offering enhanced stability and ease of handling.[10]Data not specifically found for this substrate
Trifluorosulfenyl Morpholine (B109124)A novel fluorinating reagent with high reaction yield and ease of purification.[3]High

Experimental Protocols

Protocol 1: Deoxofluorination of N-Boc-4-piperidone using Deoxo-Fluor®

This protocol is adapted from general procedures for the deoxofluorination of ketones.[6]

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Deoxo-Fluor® (1.7 - 3.0 eq)[4]

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ethanol (B145695) (optional, as an activator)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction vessel (plastic or standard borosilicate glass)[6]

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Deoxo-Fluor® (1.7 - 3.0 eq) to the stirred solution. A small amount of ethanol can be added as an activator.[6]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or GC/MS.[4]

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-4,4-difluoropiperidine.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Deoxofluorination of N-Boc-4-piperidone using Trifluorosulfenyl Morpholine

This protocol is based on a patented procedure.[3]

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Trifluorosulfenyl morpholine (0.8 - 4.0 eq)[3]

  • Dichloromethane (DCM)

  • Argon

  • Ice water bath

  • Four-necked flask

Procedure:

  • To a four-necked flask, add dichloromethane and N-Boc-4-piperidone at a temperature of 25-28 °C.

  • Cool the reaction system to 15-20 °C using an ice water bath and protect with an argon atmosphere.

  • Slowly add trifluorosulfenyl morpholine (0.8 - 4.0 eq) dropwise over a period of approximately 240 minutes.

  • After the addition is complete, stir the reaction mixture at 10-30 °C. Monitor the reaction until completion.

  • Upon completion, the reaction mixture containing N-Boc-4,4-difluoropiperidine can be used directly in the next step or purified after a simple workup to remove byproducts.[3]

Protocol 3: Deprotection of N-Boc-4,4-difluoropiperidine

Materials:

  • N-Boc-4,4-difluoropiperidine (1.0 eq)

  • Dichloromethane (DCM)

  • Methanol

  • Hydrogen chloride (gas or solution in dioxane)

  • Acetone (for purification)

Procedure:

  • Dissolve the crude or purified N-Boc-4,4-difluoropiperidine in a mixture of dichloromethane and methanol.

  • Introduce hydrogen chloride gas into the solution for an extended period (e.g., up to 600 minutes) or add a solution of HCl in dioxane.[1][3]

  • Monitor the reaction for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the solution under reduced pressure to obtain a solid.

  • The resulting solid, this compound hydrochloride, can be purified by slurrying in a solvent like acetone, followed by filtration and drying to yield a white solid.[3]

Visualizations

Deoxofluorination Mechanism

The following diagram illustrates the general mechanism for the deoxofluorination of a ketone using an aminosulfurane reagent like DAST or Deoxo-Fluor®.[12]

Deoxofluorination_Mechanism cluster_0 Reaction of Ketone with Deoxofluorinating Agent Ketone R₂C=O Intermediate1 [R₂C=O⁺-SF₂NR'₂] F⁻ Ketone->Intermediate1 + R'₂NSF₃ Reagent R'₂NSF₃ Intermediate2 R₂C(OSF₂NR'₂)F Intermediate1->Intermediate2 Fluoride (B91410) Attack Product R₂CF₂ Intermediate2->Product - R'₂NSOF Byproduct R'₂NSOF

Caption: General mechanism of ketone deoxofluorination.

Experimental Workflow for this compound Synthesis

This diagram outlines the key steps in the synthesis and purification of this compound hydrochloride.

Synthesis_Workflow Synthesis of this compound HCl Start N-Boc-4-piperidone Fluorination Deoxofluorination (e.g., Deoxo-Fluor® in DCM) Start->Fluorination Intermediate N-Boc-4,4-difluoropiperidine Fluorination->Intermediate Workup Aqueous Workup & Purification Intermediate->Workup Deprotection Boc Deprotection (HCl in DCM/MeOH) Workup->Deprotection FinalProduct This compound HCl Deprotection->FinalProduct Purification Purification (e.g., Trituration with Acetone) FinalProduct->Purification

Caption: Workflow for this compound synthesis.

Safety Considerations

  • Deoxofluorinating agents can be moisture-sensitive and may release corrosive hydrogen fluoride (HF) upon hydrolysis. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.[10]

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, should be worn at all times.

  • Reactions should be conducted under an inert atmosphere to prevent decomposition of the reagents.

  • Quenching of the reaction should be performed slowly and carefully, especially on a larger scale, as it can be exothermic.

Conclusion

The deoxofluorination of N-Boc-4-piperidone is a robust and efficient method for the synthesis of this compound. The availability of more stable and safer fluorinating agents like Deoxo-Fluor® and trifluorosulfenyl morpholine has made this transformation more accessible and scalable for applications in drug discovery and development. The protocols and data provided herein serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for Fluorination using Trifluoromethylthiolating and Trifluoromethoxylating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and drug development. The trifluoromethylthio (SCF3) and trifluoromethoxy (OCF3) moieties, in particular, can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2] While the specific reagent "trifluoro sulfenyl morpholine" is not prominently described in the reviewed literature, this document details the applications of related and structurally similar reagents used for trifluoromethylthiolation and trifluoromethoxylation, which align with the implied chemical structure. This guide provides detailed application notes, experimental protocols, and mechanistic diagrams for researchers in the field.

Application Notes: Trifluoromethylthiolation and Trifluoromethoxylation

Reagents capable of delivering the SCF3 or OCF3 group are crucial for the late-stage functionalization of complex molecules. These reactions often proceed via radical or electrophilic pathways and can be applied to a wide range of substrates, including arenes, heteroarenes, phenols, and alcohols.

Trifluoromethylthiolation of (Hetero)arenes

Electrophilic trifluoromethylthiolation reagents are employed for the direct introduction of the SCF3 group onto electron-rich aromatic and heteroaromatic systems. These reactions are often high-yielding and exhibit good functional group tolerance.

Trifluoromethoxylation of Phenols and Alcohols

The direct O-trifluoromethylation of phenols and alcohols can be challenging.[3] However, methods involving multi-step procedures, such as sequential xanthalation and O-trifluoromethylation, have been developed to overcome these difficulties, providing access to aryl trifluoromethyl ethers.[4][5] Silver-mediated oxidative O-trifluoromethylation has also been successfully applied to both phenols and aliphatic alcohols.[6]

C-H Trifluoromethoxylation of (Hetero)arenes

Direct C-H trifluoromethoxylation of arenes and heteroarenes represents a highly efficient method for synthesizing trifluoromethoxylated compounds.[7] These reactions can be mediated by silver salts under mild conditions and are applicable to late-stage functionalization of complex molecules, including pharmaceuticals.[7]

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and yields for representative trifluoromethylthiolation and trifluoromethoxylation reactions.

Table 1: Trifluoromethylthiolation of Electron-Rich (Hetero)arenes

EntrySubstrateReagentConditionsProductYield (%)
1AnisoleN-(Trifluoromethylthio)saccharinCH2Cl2, rt, 24 h4-(Trifluoromethylthio)anisole95
21-MethylindoleN-(Trifluoromethylthio)phthalimideDCE, 60 °C, 12 h1-Methyl-3-(trifluoromethylthio)indole88
3PyrroleN-(Trifluoromethylthio)succinimideMeCN, rt, 1 h2-(Trifluoromethylthio)pyrrole75
4N,N-DimethylanilineN-(Trifluoromethylthio)saccharinCH2Cl2, rt, 2 h4-(Trifluoromethylthio)-N,N-dimethylaniline92

Table 2: Two-Step Trifluoromethoxylation of Phenols via Xanthate Intermediates[4]

EntryPhenol (B47542) SubstrateXanthate Yield (%)OCF3 ProductOCF3 Yield (%)
14-Phenylphenol>904-Phenoxy-1-(trifluoromethoxy)benzene85
24-Methoxyphenol>901-Methoxy-4-(trifluoromethoxy)benzene78
34-Chlorophenol>901-Chloro-4-(trifluoromethoxy)benzene75
42-Naphthol>902-(Trifluoromethoxy)naphthalene82

Table 3: Silver-Mediated C-H Trifluoromethoxylation of (Hetero)arenes[7]

EntrySubstrateConditionsProductYield (%)
11,3-DimethoxybenzeneAgF2, Selectfluor, CsF, DMC, 35 °C1,3-Dimethoxy-2-(trifluoromethoxy)benzene85
2CaffeineAgF2, Selectfluor, CsF, DMC, 35 °C8-(Trifluoromethoxy)caffeine72
3(S)-Naproxen methyl esterAgF2, Selectfluor, CsF, DMC, 35 °C(S)-Methyl 2-(6-methoxy-5-(trifluoromethoxy)naphthalen-2-yl)propanoate60
4PyridineAgF2, Selectfluor, CsF, DMC, 35 °C2-(Trifluoromethoxy)pyridine55

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Trifluoromethylthiolation of Arenes

Materials:

  • Arene substrate (1.0 mmol)

  • Electrophilic trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin) (1.2 mmol)

  • Anhydrous solvent (e.g., Dichloromethane) (5 mL)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the arene substrate and the anhydrous solvent.

  • Stir the solution at room temperature until the substrate is fully dissolved.

  • Add the electrophilic trifluoromethylthiolating reagent in one portion.

  • Stir the reaction mixture at room temperature or gentle heating as required, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylthiolated arene.

Protocol 2: Two-Step Trifluoromethoxylation of Phenols via Xanthate Formation[4]

Step A: Xanthate Formation

  • To a solution of the phenol (1.0 equiv) in acetonitrile (B52724) (MeCN), add a mild base such as potassium carbonate (1.1 equiv).

  • Add an imidazolium (B1220033) or benzimidazolium salt reagent (1.0 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Upon completion, perform an aqueous workup and extract the xanthate product.

Step B: O-Trifluoromethylation

  • Dissolve the isolated xanthate from Step A in a suitable solvent.

  • Add a fluorinating agent (e.g., a combination of a fluoride (B91410) source and an oxidant) under controlled temperature conditions.

  • Stir the reaction until the xanthate is consumed (monitored by TLC).

  • Work up the reaction mixture and purify the crude product by column chromatography to yield the aryl trifluoromethyl ether.

Protocol 3: Silver-Mediated C-H Trifluoromethoxylation of Arenes[7]

Materials:

  • (Hetero)arene substrate (1.0 equiv)

  • Silver(II) fluoride (AgF2) (1.0 equiv)

  • A trifluoromethoxide source (e.g., CsOCF3 precursor) (3.0 equiv)

  • Selectfluor (2.0 equiv)

  • Cesium fluoride (CsF) (3.0 equiv)

  • Dimethyl carbonate (DMC) as solvent

  • Inert atmosphere (Nitrogen)

Procedure:

  • In a glovebox, add the (hetero)arene, AgF2, the trifluoromethoxide source, Selectfluor, and CsF to a dry reaction tube.

  • Add anhydrous DMC to the tube.

  • Seal the tube and remove it from the glovebox.

  • Stir the reaction mixture at 35 °C for the specified time.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the trifluoromethoxylated product.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Arene Arene/Heteroarene Substrate Mixing Mixing in Solvent Arene->Mixing Reagent Fluorinating Reagent Reagent->Mixing Catalyst Catalyst/Mediator Catalyst->Mixing Reaction_Conditions Heating/Irradiation Mixing->Reaction_Conditions Quenching Quenching Reaction_Conditions->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Fluorinated Product Purification->Product G cluster_cycle Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Visible Light) Reagent CF3 Source (e.g., CF3SO2Cl) PC_star->Reagent PC_ox Oxidized PC+ PC_star->PC_ox SET Radical •CF3 Radical Reagent->Radical e- Arene_Radical [ArH-CF3]• Radical->Arene_Radical Radical Addition Arene Arene (ArH) Arene->Arene_Radical Arene_Radical->PC_ox Product Ar-CF3 Arene_Radical->Product -H+, -e- PC_ox->PC Reduction G cluster_pathway Electrophilic Aromatic Trifluoromethylthiolation Arene Electron-Rich Arene Intermediate Wheland Intermediate Arene->Intermediate + 'SCF3+' Reagent Electrophilic SCF3 Reagent (e.g., R-S-CF3) Reagent->Intermediate Product Ar-SCF3 Intermediate->Product - H+

References

One-Pot Synthesis of 4,4-Difluoropiperidine Hydrochloride: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4,4-Difluoropiperidine hydrochloride is a valuable building block in medicinal chemistry and drug development. The introduction of gem-difluoro functionality onto the piperidine (B6355638) ring can significantly modulate the physicochemical properties of molecules, including lipophilicity, metabolic stability, and basicity, thereby enhancing their therapeutic potential. This document provides detailed application notes and a comprehensive protocol for the efficient one-pot synthesis of this compound hydrochloride, tailored for researchers, scientists, and professionals in the field of drug development.

Application Notes

The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs. The strategic incorporation of fluorine atoms can lead to improved pharmacokinetic and pharmacodynamic profiles. This compound hydrochloride serves as a key intermediate in the synthesis of a variety of biologically active compounds, including antagonists for various receptors. The one-pot synthesis method described herein offers a streamlined and efficient alternative to traditional multi-step procedures, which often suffer from lower yields and require purification of intermediates.

This protocol details a one-pot reaction starting from the readily available N-Boc-4-piperidone. The process involves a geminal difluorination of the ketone functionality followed by the deprotection of the Boc (tert-butoxycarbonyl) group and subsequent formation of the hydrochloride salt in a single reaction vessel. This approach minimizes handling, reduces solvent waste, and improves overall time efficiency. The method utilizes trifluorosulfenyl morpholine (B109124) as a fluorinating agent, which has been reported to provide high yields in the fluorination step.

Key Experimental Protocols

This section outlines the detailed experimental procedure for the one-pot synthesis of this compound hydrochloride.

One-Pot Synthesis from N-Boc-4-piperidone

This protocol is based on a method that employs trifluorosulfenyl morpholine for the difluorination step, followed by in-situ deprotection and salt formation with hydrogen chloride.

Materials:

  • N-Boc-4-piperidone

  • Trifluorosulfenyl morpholine

  • Dichloromethane (DCM), anhydrous

  • Hydrogen chloride (e.g., 4M solution in 1,4-dioxane (B91453) or gaseous)

  • Acetone

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/cooling bath

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet, add dichloromethane. Subsequently, add N-Boc-4-piperidone as a single portion at a temperature of 25-28 °C.

  • Cooling: Cool the reaction mixture to 15-20 °C using an ice-water bath. Maintain a positive pressure of inert gas throughout the reaction.

  • Fluorination: Slowly add trifluorosulfenyl morpholine dropwise to the reaction mixture over a period of approximately 240 minutes. Careful control of the addition rate is crucial to manage the exotherm and gas evolution.

  • Reaction Monitoring (Fluorination): Stir the reaction mixture at a temperature between 10-30 °C. The progress of the fluorination to form N-Boc-4,4-difluoropiperidine can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Deprotection and Salt Formation: Once the fluorination is complete, introduce hydrogen chloride into the reaction mixture. This can be achieved by adding a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) or by bubbling anhydrous HCl gas through the solution. This step facilitates the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Work-up: After the deprotection and salt formation are complete, the reaction solution is concentrated under reduced pressure to yield a solid.

  • Purification: The resulting solid is then dispersed and triturated with acetone. The solid product is collected by filtration and dried to afford this compound hydrochloride as a white solid.[1]

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of this compound hydrochloride.

ParameterValueReference
Starting Material N-Boc-4-piperidone[1]
Fluorinating Agent Trifluorosulfenyl morpholine[1]
Fluorinating Agent Stoichiometry 0.8 - 4.0 equivalents[1]
Deprotection/Salt Formation Reagent Hydrogen Chloride[1]
Solvent Dichloromethane[1]
Reaction Temperature (Fluorination) 10 - 30 °C[1]
Final Product Purity 98.6% (by GC)[1]
Physical Appearance White to off-white powder[2]
Melting Point 173-177 °C

Characterization Data for this compound Hydrochloride:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm): 9.97 (br, 2H), 3.39-3.41 (m, 4H), 2.38-2.44 (m, 4H).[1]

  • Molecular Formula: C₅H₉F₂N · HCl

  • Molecular Weight: 157.59 g/mol

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental protocol.

G cluster_0 One-Pot Synthesis of this compound Hydrochloride A N-Boc-4-piperidone B N-Boc-4,4-difluoropiperidine (Intermediate) A->B  Trifluorosulfenyl morpholine,  DCM, 10-30 °C C This compound Hydrochloride (Final Product) B->C  Hydrogen Chloride

Caption: Reaction scheme for the one-pot synthesis.

G cluster_workflow Experimental Workflow start Start setup Reaction Setup: - Add DCM and N-Boc-4-piperidone to flask - Cool to 15-20 °C under inert gas start->setup fluorination Fluorination: - Add trifluorosulfenyl morpholine dropwise - Stir at 10-30 °C setup->fluorination monitoring_fluorination Monitor Reaction Progress (TLC/GC-MS) fluorination->monitoring_fluorination deprotection Deprotection & Salt Formation: - Introduce Hydrogen Chloride monitoring_fluorination->deprotection Reaction Complete workup Work-up: - Concentrate the reaction mixture deprotection->workup purification Purification: - Triturate with acetone - Filter and dry the solid workup->purification end End: This compound HCl purification->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: The Role of 4,4-Difluoropiperidine in the Preparation of Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin (B13118510) system, comprising two G-protein coupled receptors (GPCRs), Orexin-1 (OX1R) and Orexin-2 (OX2R), and their endogenous neuropeptide ligands, orexin-A and orexin-B, is a critical regulator of wakefulness, feeding, and reward pathways. Consequently, orexin receptor antagonists have emerged as a promising therapeutic class for the treatment of insomnia and other neurological disorders. The incorporation of fluorine atoms into drug candidates is a well-established medicinal chemistry strategy to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine scaffold has been identified as a valuable component in the design of novel orexin receptor antagonists, particularly for achieving selectivity for the OX1 receptor.

This document provides detailed application notes and protocols on the use of this compound in the synthesis of orexin receptor antagonists, based on currently available scientific literature.

The this compound Moiety in Selective Orexin-1 Receptor Antagonists

Research has highlighted that a this compound core, when coupled with a 2-quinoline ether linkage, can confer significant selectivity for the OX1 receptor.[1] Specifically, a series of piperidine (B6355638) ether antagonists were developed where this structural motif was key to achieving high OX1R selectivity. Two notable examples from this series are compounds 47 and 51 , which demonstrated greater than 625-fold functional selectivity for rat OX1R over OX2R.[1] These compounds have been identified as valuable tool compounds for the in vivo interrogation of OX1R pharmacology due to their clean off-target profiles and suitable pharmacokinetic properties.[1]

While the detailed structures and a complete, step-by-step synthesis protocol for compounds 47 and 51 are contained within specialized scientific literature and its supplementary materials, a generalizable synthetic approach can be outlined based on established chemical methodologies.

Quantitative Data

The following table summarizes the pharmacological data for representative orexin receptor antagonists containing the this compound scaffold, as reported in the literature.

CompoundTarget(s)Assay TypeValueSelectivityReference
Analog 47 OX1R/OX2RFunctional Assay (rat)>625-foldOX1R selective[1]
Analog 51 OX1R/OX2RFunctional Assay (rat)>625-foldOX1R selective[1]

Experimental Protocols

The synthesis of orexin receptor antagonists incorporating a this compound core generally involves a multi-step sequence. Below are representative protocols for key transformations.

Protocol 1: Synthesis of the this compound-Ether Intermediate

This protocol describes a general method for the etherification of a substituted quinolinol with a protected this compound derivative.

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of N-Boc-4,4-difluoro-3-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 2-chloroquinoline (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to yield the desired N-Boc-protected this compound-quinoline ether intermediate.

Protocol 2: Deprotection and Amide Coupling

This protocol outlines the removal of the Boc protecting group and subsequent acylation to introduce the final amide moiety.

Materials:

  • N-Boc-protected this compound-quinoline ether intermediate (from Protocol 1)

  • 4M HCl in 1,4-dioxane (B91453)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Substituted azabenzimidazole carboxylic acid or imidazopyridine carboxylic acid (e.g., 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) or a similar peptide coupling agent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • Deprotection: Dissolve the N-Boc-protected intermediate (1.0 eq) in anhydrous dichloromethane. Add 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the piperidine amine.

  • Amide Coupling: To a solution of the substituted azabenzimidazole or imidazopyridine carboxylic acid (1.1 eq) in anhydrous DMF, add the BOP reagent (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the deprotected piperidine amine hydrochloride salt (1.0 eq) and additional DIPEA (1.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane and methanol) to yield the final orexin receptor antagonist.

Visualizations

Orexin Signaling Pathway

Orexin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R OX2R OX2R Orexin_A->OX2R Orexin_B Orexin-B Orexin_B->OX2R Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC Activation DAG->PKC activates downstream Downstream Signaling Ca_release->downstream PKC->downstream

Caption: Orexin receptor signaling pathway.

General Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product difluoropiperidine N-Boc-4,4-difluoro- 3-hydroxypiperidine etherification Etherification difluoropiperidine->etherification quinoline 2-Halo-quinoline quinoline->etherification amide_acid Azabenzimidazole/ Imidazopyridine Carboxylic Acid amide_coupling Amide Coupling amide_acid->amide_coupling deprotection Boc Deprotection etherification->deprotection Intermediate deprotection->amide_coupling Amine Salt final_product Orexin Receptor Antagonist amide_coupling->final_product

Caption: General synthetic workflow.

Conclusion

The incorporation of a this compound moiety is a promising strategy in the design of selective OX1 receptor antagonists. The synthetic protocols provided herein offer a general framework for the preparation of such compounds. Further optimization of reaction conditions and purification techniques may be necessary depending on the specific substrates used. The development of highly selective OX1R antagonists will continue to be a valuable endeavor for elucidating the specific roles of this receptor in various physiological processes and for the potential treatment of related disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4-difluoropiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A widely used starting material is N-Boc-4-piperidone. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the piperidine (B6355638) nitrogen, which can be removed in a subsequent step.

Q2: Which fluorinating agents are typically used for the conversion of the ketone to the gem-difluoride?

A2: Several deoxyfluorinating agents can be employed, with the most common being sulfur-based reagents. These include Diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), and Sulfur tetrafluoride (SF₄).[1] More recent and safer alternatives include trifluoro sulfenyl morpholine (B109124) and crystalline reagents like XtalFluor-E.[2][3]

Q3: My reaction yield is very low. What are the common causes?

A3: Low yields in the gem-difluorination of 4-piperidone (B1582916) can be attributed to several factors:

  • Moisture: Deoxyfluorinating agents like DAST and Deoxo-Fluor® react vigorously with water. Any moisture in the reaction setup will consume the reagent and significantly lower the yield.[1]

  • Reagent Stability: Some fluorinating agents, particularly DAST, are thermally unstable and can decompose if the reaction temperature is not carefully controlled.[1]

  • Substrate Reactivity: While 4-piperidone is generally reactive, bulky substituents on the ring or the nitrogen protecting group can introduce steric hindrance.[1]

  • Side Reactions: The formation of byproducts, such as the monofluorinated elimination product, is a common issue that reduces the yield of the desired this compound.[2]

Q4: I am observing a significant amount of a monofluorinated byproduct. How can I minimize its formation?

A4: The formation of a monofluorinated elimination product (a vinyl fluoride) is a known side reaction.[1] To minimize this, you can try the following:

  • Choice of Fluorinating Agent: Some reagents are more prone to causing elimination than others. For instance, using XtalFluor-E has been reported to result in very low yields due to the elimination of HF.[4] Trifluoro-sulfenyl morpholine is claimed to have a high fluorination reaction yield with the monofluorine (B1235388) elimination byproduct being completely removable through simple treatment.[2]

  • Reaction Temperature: Lowering the reaction temperature may favor the desired gem-difluorination over the elimination pathway.[1]

  • Use of Additives: In some cases, the addition of a mild, non-nucleophilic base can help to scavenge any acid generated in situ that might promote elimination.

Q5: What are the recommended methods for purifying this compound?

A5: Purification strategies depend on the nature of the impurities. Common methods include:

  • Extraction and Washing: A standard aqueous workup is typically performed to remove the spent fluorinating agent and other water-soluble byproducts.

  • Column Chromatography: Silica gel chromatography is often used to separate the desired product from starting material and non-polar byproducts.

  • Recrystallization or Pulping: If the final product is a salt, such as this compound hydrochloride, recrystallization or pulping in a suitable solvent like acetone (B3395972) can be an effective purification method.[2]

  • Chiral Supercritical Fluid Chromatography (SFC): In cases where stereoisomers need to be separated, chiral SFC may be required.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive fluorinating agent due to moisture contamination. 2. Insufficient amount of fluorinating agent. 3. Low reaction temperature.1. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Increase the equivalents of the fluorinating agent. 3. Gradually increase the reaction temperature while monitoring for decomposition of the fluorinating agent.
Formation of a Major Monofluorinated Byproduct Elimination of HF is competing with the second fluorination step.1. Switch to a less elimination-prone fluorinating agent (e.g., trifluoro sulfenyl morpholine). 2. Lower the reaction temperature. 3. Consider the use of an HF scavenger.
Reaction Mixture Turns Dark or Tarry Decomposition of the fluorinating agent (e.g., DAST at elevated temperatures) or the substrate.1. Maintain the recommended temperature for the specific fluorinating agent. 2. Ensure the starting material is pure.
Difficulty in Removing the N-Boc Protecting Group Incomplete reaction due to insufficient acid strength or reaction time.1. Use a stronger acidic condition, for example, 20-50% TFA in DCM or 4M HCl in dioxane. 2. Increase the reaction time and monitor by TLC or LC-MS.
Product is an oil instead of the expected hydrochloride salt Incomplete salt formation or presence of impurities.1. Ensure complete removal of the deprotection solvent and then treat with a solution of HCl in a suitable solvent like ether or dioxane. 2. Purify the free base by column chromatography before attempting salt formation.

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Synthesis of this compound Derivatives

Fluorinating AgentStarting MaterialReported Overall YieldKey AdvantagesKey DisadvantagesReference
SF₄/HF N-protected 4-piperidone derivativeImproved from 12% to 23% in a multi-step synthesisHigher yielding than XtalFluor-E in the specific caseHighly toxic and corrosive, requires specialized equipment[4]
DAST N-Boc piperidoneNot specified, but noted to have disadvantages of low yield and more byproduct elimination products in traditional methodsCommercially availableThermally unstable, can lead to elimination byproducts, moisture sensitive[2]
Trifluoro sulfenyl morpholine N-Boc piperidoneHigh fluorination reaction yieldMore stable, safer, and more convenient to use than DAST; byproducts are easily removedHigher market price than DAST[2]
XtalFluor-E Ketone adjacent to a p-pyridylmethyl positionVery low yieldsCrystalline solid, easier to handle than DASTProne to causing HF elimination[4]
Deoxo-Fluor® KetonesGenerally effectiveMore thermally stable than DASTMoisture sensitive[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride using Trifluoro Sulfenyl Morpholine

This protocol is adapted from a patented procedure.[2]

Step 1: Synthesis of N-Boc-4,4-difluoropiperidine

  • To a four-necked flask, add dichloromethane (B109758) and N-Boc piperidone at 25-28 °C.

  • Cool the reaction mixture to 15-20 °C using an ice-water bath and protect the system with argon.

  • Slowly add trifluoro sulfenyl morpholine dropwise over a period of about 4 hours.

  • Stir the reaction mixture at 10-30 °C and monitor the reaction progress.

  • Upon completion, cool the reaction to 0 °C and quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic phase, wash it again with saturated aqueous sodium bicarbonate, and then dry the organic phase to obtain the crude product.

  • The crude product can be further purified by dissolving it in a suitable solvent (e.g., ethyl acetate), washing with water and a solution of sodium thiosulfate, and then drying and concentrating the organic phase to yield N-Boc-4,4-difluoropiperidine as a light yellow solid.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude N-Boc-4,4-difluoropiperidine in a mixture of dichloromethane and methanol.

  • Protect the system with argon.

  • Introduce hydrogen chloride gas into the solution for an extended period (e.g., 10 hours) while maintaining the temperature at around 20 °C.

  • After the reaction is complete, concentrate the solution to obtain a yellow solid.

  • Disperse and pulp the solid in acetone, then filter and dry to obtain this compound hydrochloride as a white solid.

Protocol 2: General Procedure for N-Boc Deprotection using TFA
  • Dissolve the N-Boc protected this compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting trifluoroacetate (B77799) salt can be converted to the free amine by neutralization with a base (e.g., saturated NaHCO₃ solution) and extraction into an organic solvent, or it can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent.

Visualizations

Synthesis_Workflow A N-Boc-4-piperidone B Deoxyfluorination A->B C N-Boc-4,4-difluoropiperidine B->C D Purification (Chromatography/Recrystallization) C->D E Pure N-Boc-4,4-difluoropiperidine D->E F N-Boc Deprotection (Acidic Conditions) E->F G This compound Salt (e.g., HCl) F->G H Final Purification (Recrystallization/Pulping) G->H I Pure this compound Hydrochloride H->I

Caption: General workflow for the synthesis of this compound hydrochloride.

Troubleshooting_Tree Start Low Yield in Fluorination Step Q1 Is the starting material fully consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is a major byproduct observed? A1_Yes->Q2 Action1 Increase reagent equivalents or reaction time/temperature. A1_No->Action1 Action2 Check for moisture in reagents and glassware. Ensure inert atmosphere. A1_No->Action2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the byproduct the monofluorinated elimination product? A2_Yes->Q3 Action5 Optimize purification to improve recovery of the desired product. A2_No->Action5 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Action3 Lower reaction temperature or change fluorinating agent. A3_Yes->Action3 Action4 Characterize byproduct by GC-MS/NMR to identify the issue. A3_No->Action4

Caption: Decision tree for troubleshooting low yields in the fluorination step.

HF_Elimination cluster_main Deoxyfluorination Pathway cluster_side Side Reaction: HF Elimination Ketone N-Boc-4-piperidone Intermediate1 Hemiketal Intermediate Ketone->Intermediate1 + Fluorinating Agent Intermediate2 Fluorosulfite Ester Intermediate1->Intermediate2 Product N-Boc-4,4-difluoropiperidine Intermediate2->Product + F⁻ Intermediate3 Monofluoro Intermediate Intermediate2->Intermediate3 + F⁻, - SOF₂ Intermediate2->Intermediate3 Byproduct Monofluoroalkene Byproduct Intermediate3->Byproduct - HF (Base or Heat)

Caption: Simplified mechanism showing the desired deoxyfluorination pathway and the competing HF elimination side reaction.

References

Technical Support Center: 4,4-Difluoropiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 4,4-Difluoropiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in N-alkylation or N-arylation reactions?

A1: The primary challenge stems from the reduced nucleophilicity of the piperidine (B6355638) nitrogen. The two fluorine atoms at the C4 position are strongly electron-withdrawing, which lowers the basicity and reactivity of the secondary amine compared to piperidine itself. The pKa of this compound is approximately 8.5, which is lower than that of piperidine (pKa ≈ 11.2).[1] This decreased reactivity can lead to sluggish or incomplete reactions, requiring more forcing conditions (e.g., stronger bases, higher temperatures) which can, in turn, cause side reactions or degradation.

Q2: Which common reactions are used to functionalize the nitrogen of this compound?

A2: The most common methods for creating a C-N bond at the piperidine nitrogen are:

  • Direct N-Alkylation: Using alkyl halides or similar electrophiles in the presence of a base.

  • Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone to form an iminium ion, which is then reduced.[2]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl or heteroaryl halides/triflates.[3]

Q3: How do I handle this compound and its hydrochloride salt?

A3: this compound is often supplied as its hydrochloride salt (HCl salt), which is a stable, crystalline solid.[4][5] Before use in most reactions, the free base must be generated. This is typically done by treating the HCl salt with a suitable base (e.g., NaHCO₃, K₂CO₃, or NaOH solution) and extracting the free amine into an organic solvent. The free amine can be volatile and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), as the compound can cause serious eye irritation.[5]

Troubleshooting Guides

Low Yield in Direct N-Alkylation

Problem: The N-alkylation of this compound with an alkyl halide (R-X) is slow, incomplete, or results in a low yield of the desired product.

Potential Cause Recommended Solution
Insufficient Basicity The base is not strong enough to effectively deprotonate the piperidinium (B107235) intermediate, slowing the reaction. Use a stronger base like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile.[6]
Poor Leaving Group The halide on the alkylating agent is a poor leaving group (e.g., Cl < Br < I). If possible, switch to an alkyl iodide or bromide. Alternatively, an alkyl triflate can be used for highly unreactive systems.
Low Reaction Temperature Due to reduced nucleophilicity, the reaction may require heating. Increase the temperature to 50-80 °C and monitor the reaction progress by TLC or LC-MS.[7]
Solvent Incompatibility The chosen solvent may not adequately dissolve the reactants or facilitate the SN2 reaction. Switch to a polar aprotic solvent such as DMF, DMSO, or Acetonitrile.
Issues with Reductive Amination

Problem: The reaction between this compound and a carbonyl compound gives poor conversion to the desired amine.

Potential Cause Recommended Solution
Inefficient Iminium Ion Formation The equilibrium for iminium ion formation is unfavorable. Add a catalytic amount of a weak acid like acetic acid. Molecular sieves (4 Å) can also be added to remove the water byproduct and drive the equilibrium forward.[4]
Weak Reducing Agent The reducing agent is not sufficiently reactive or is degrading. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is the reagent of choice as it is mild, tolerant of slightly acidic conditions, and effective for secondary amines.[2][4][7] Ensure the reagent is fresh.
Aldehyde/Ketone Decomposition The carbonyl compound may be unstable under the reaction conditions. Perform the reaction at a lower temperature (0 °C to room temperature) after the initial iminium formation.
Steric Hindrance A bulky ketone or aldehyde may react slowly. Increase the reaction time, temperature, or use a less sterically hindered reducing agent if possible.
Poor Performance in Buchwald-Hartwig Amination

Problem: Low yield or no reaction when coupling this compound with an aryl halide.

Potential Cause Recommended Solution
Inappropriate Ligand Choice The palladium catalyst is not sufficiently active. For secondary amines, especially sterically hindered or electron-poor ones, bulky, electron-rich phosphine (B1218219) ligands are required. Screen ligands such as XPhos, RuPhos, or t-BuXPhos.[8]
Base and Solvent Mismatch The base is not optimal for the specific ligand and substrate. Strong bases like NaOt-Bu or LHMDS are commonly used. Toluene and dioxane are typical solvents. A screening of base/solvent combinations is often necessary.[8][9]
Catalyst Deactivation Impurities in the starting materials or solvent can poison the palladium catalyst. Ensure all reagents and the solvent are anhydrous and reactions are run under an inert atmosphere (Nitrogen or Argon).
Aryl Halide Reactivity The reactivity order is I > Br > Cl. For less reactive aryl chlorides, more specialized catalyst systems (e.g., G4 palladacycles with appropriate ligands) may be required.

Data Presentation

The following table summarizes typical yields for N-alkylation and reductive amination based on protocols for structurally similar fluorinated heterocyclic amines. These can serve as a benchmark for optimizing your reactions with this compound.

Table 1: Typical Yields for N-Functionalization of Fluorinated Secondary Amines

Method Electrophile/Carbonyl Base/Reducing Agent Solvent Typical Yield (%)
Direct Alkylation Methyl Iodide K₂CO₃ or NaH DMF or Acetonitrile 85-95
Direct Alkylation Benzyl (B1604629) Bromide K₂CO₃ or Hunig's Base DMF or CH₂Cl₂ 90-98
Reductive Amination Benzaldehyde NaBH(OAc)₃ CH₂Cl₂ or DCE 85-95
Reductive Amination Acetone NaBH₄ or NaBH₃CN Methanol 75-90

Data adapted from established protocols for similar substrates like 2-(2,4-difluorophenyl)morpholine.[7]

Key Experimental Protocols

Protocol 1: N-Alkylation using an Alkyl Halide

This protocol describes a general procedure for the benzylation of this compound following its liberation from the hydrochloride salt.

  • Free Base Generation: Suspend this compound hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 30 minutes. Separate the organic layer, extract the aqueous layer twice more with DCM, combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the this compound free base (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution and stir the suspension at room temperature for 20 minutes.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and quench by the addition of water. Extract the product with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination with an Aldehyde

This protocol is based on the successful synthesis of N-substituted this compound analogs.[4]

  • Reaction Setup: To a dry reaction vial under an inert atmosphere, add this compound (1.0 eq, as free base) and the desired aromatic aldehyde (1.0 eq).

  • Solvent and Catalyst: Add anhydrous 1,2-dichloroethane (B1671644) (DCE) and 4 Å molecular sieves. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Iminium Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir at room temperature and monitor by LC-MS until the reaction is complete (typically 4-16 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution. Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry (Amine, Electrophile, Base/Reducer) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions reaction_type Identify Reaction Type check_conditions->reaction_type alkylation Direct Alkylation reaction_type->alkylation  S_N2 reductive Reductive Amination reaction_type->reductive  Carbonyl buchwald Buchwald-Hartwig reaction_type->buchwald  Pd-catalyzed alk_base Increase Base Strength? (e.g., K2CO3 -> NaH) alkylation->alk_base red_imine Optimize Iminium Formation? (Add Acid Catalyst / Mol. Sieves) reductive->red_imine bw_ligand Screen Ligands? (e.g., XPhos, RuPhos) buchwald->bw_ligand alk_temp Increase Temperature? alk_base->alk_temp alk_solvent Change Solvent? (e.g., to DMF/DMSO) alk_temp->alk_solvent optimize Re-run Optimized Reaction alk_solvent->optimize red_reducer Check Reducing Agent? (Use fresh NaBH(OAc)3) red_imine->red_reducer red_reducer->optimize bw_base Screen Bases? (e.g., NaOtBu, LHMDS) bw_ligand->bw_base bw_base->optimize

Caption: Troubleshooting decision tree for low-yield reactions.

Reductive_Amination_Pathway Reductive Amination Pathway cluster_reactants Reactants cluster_steps Reaction Steps Amine This compound Iminium Iminium Ion Formation (+ H₂O) Amine->Iminium Carbonyl Aldehyde / Ketone (R-CO-R') Carbonyl->Iminium Reduction Reduction Iminium->Reduction Catalyst [H+] (e.g., Acetic Acid) Molecular Sieves Iminium->Catalyst drives equilibrium Product N-Substituted Product Reduction->Product Reducer NaBH(OAc)₃ Reducer->Reduction hydride source

Caption: Key steps in the reductive amination of this compound.

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L_n OA Oxidative Addition PdII L_n(Ar)Pd(II)-X OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord PdII_Amine [L_n(Ar)Pd(II)-Amine]+ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Amido L_n(Ar)Pd(II)-Amide Deprotonation->Amido BaseH [Base-H]+ X- Deprotonation->BaseH RE Reductive Elimination Amido->RE RE->Pd0 Product Ar-NR₂ RE->Product Reactant_ArX Ar-X Reactant_ArX->OA Reactant_Amine R₂NH (this compound) Reactant_Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of 4,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-difluoropiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is N-protected 4-piperidinone, typically with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting group. The synthesis involves the deoxofluorination of the ketone functionality.

Q2: Which fluorinating agents are typically used for this transformation?

A2: Several nucleophilic fluorinating agents can be used. The most common are Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Other reagents like XtalFluor-E, trifluorosulfanylmorpholine, and sulfur tetrafluoride (SF₄) with hydrogen fluoride (B91410) (HF) have also been reported.[1]

Q3: What is the primary side reaction observed during the synthesis of this compound?

A3: The most prevalent side reaction is the elimination of hydrogen fluoride (HF) from an intermediate, which leads to the formation of N-protected 4-fluoro-1,2,3,6-tetrahydropyridine (B8616635) as a major byproduct.[1][2] The formation of this vinyl fluoride is a common issue in the deoxofluorination of enolizable ketones.

Q4: How can I detect the presence of the main byproduct?

A4: The primary byproduct, N-protected 4-fluoro-1,2,3,6-tetrahydropyridine, can be identified using standard analytical techniques:

  • TLC: It will typically appear as a separate spot with a different Rf value from the desired product.

  • GC-MS: The byproduct will have a distinct retention time and a molecular ion corresponding to its mass.

  • NMR Spectroscopy: ¹H NMR will show characteristic signals for vinylic protons, and ¹⁹F NMR will show a distinct signal for the single fluorine atom, which will differ in chemical shift from the gem-difluoro signal of the desired product.

Q5: Are there fluorinating agents that minimize the formation of the elimination byproduct?

A5: Yes, newer generations of fluorinating agents have been developed to improve selectivity. XtalFluor-E and XtalFluor-M, when used with an additive like triethylamine (B128534) trihydrofluoride (Et₃N·3HF), have been shown to provide a higher ratio of the desired gem-difluoride to the vinyl fluoride byproduct compared to DAST or Deoxo-Fluor.[3][4] For instance, in the fluorination of N-Cbz-protected 4-piperidinone, XtalFluor-M can achieve a 13:1 selectivity in favor of the desired product.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the fluorinating agent (especially DAST). 3. Formation of significant amounts of the elimination byproduct.1. Monitor the reaction closely by TLC or GC-MS. If the reaction has stalled, consider extending the reaction time or slowly increasing the temperature. 2. Use a fresh bottle of the fluorinating agent. DAST is thermally unstable and sensitive to moisture. Deoxo-Fluor offers better thermal stability.[5] 3. Optimize reaction conditions. Lowering the reaction temperature can sometimes favor the desired gem-difluorination over elimination. Consider switching to a more selective fluorinating agent like XtalFluor-E or XtalFluor-M.[3]
High Percentage of the Monofluorinated Elimination Byproduct 1. Reaction temperature is too high. 2. The chosen fluorinating agent has low selectivity (e.g., DAST).1. Perform the reaction at a lower temperature. For DAST, reactions are typically initiated at -78°C and allowed to slowly warm to room temperature.[5] 2. Switch to a more selective fluorinating agent. XtalFluor reagents are known to reduce the amount of elimination byproducts.[6]
Difficulty in Separating the Product from the Elimination Byproduct The byproduct has similar polarity to the desired product, making chromatographic separation challenging.1. Optimize flash chromatography conditions. Use a shallow solvent gradient to improve separation. 2. Chemical removal of the byproduct. If using trifluorosulfanylmorpholine, the monofluorine (B1235388) elimination byproduct can be removed by treating the crude product with hydrogen peroxide (H₂O₂).[1] For other systems, oxidative cleavage of the vinyl fluoride double bond with reagents like ozone or potassium permanganate (B83412) could be explored, though this would require subsequent purification. 3. Convert to the hydrochloride salt. The hydrochloride salt of this compound is a crystalline solid and can often be purified by recrystallization or slurrying in a suitable solvent like acetone, which may leave impurities behind in the mother liquor.[1]
Reaction Does Not Proceed to Completion 1. Insufficient amount of fluorinating agent. 2. Deactivated fluorinating agent due to moisture.1. Use a slight excess of the fluorinating agent (e.g., 1.2-1.5 equivalents). 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Data on Fluorinating Agent Selectivity

The choice of fluorinating agent significantly impacts the ratio of the desired gem-difluorinated product to the elimination byproduct. While data for N-Boc-4-piperidinone is not always directly reported, the fluorination of 4-tert-butylcyclohexanone (B146137) serves as a good model to illustrate the differences in selectivity.

Fluorinating AgentSubstrateProduct to Byproduct Ratio (gem-difluoride : vinyl fluoride)Reference
DAST4-tert-butylcyclohexanone2 : 1[4]
Deoxo-Fluor4-tert-butylcyclohexanone5 : 1[4]
XtalFluor-E / Et₃N·2HF4-tert-butylcyclohexanone62 : 1[4]
XtalFluor-MN-Cbz-4-piperidinone13 : 1[3]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4,4-difluoropiperidine using DAST

Objective: To synthesize N-Boc-4,4-difluoropiperidine from N-Boc-4-piperidinone using DAST.

Materials:

  • N-Boc-4-piperidinone

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidinone (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DAST (1.2-1.5 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃. Caution: Quenching can be exothermic and may release gas.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate (B1210297) in hexanes, to separate the desired product from the less polar elimination byproduct and other impurities.

Protocol 2: Removal of Elimination Byproduct using Hydrogen Peroxide

This protocol is adapted from a patent for the purification of N-Boc-4,4-difluoropiperidine when trifluorosulfanylmorpholine is used as the fluorinating agent.[1] It relies on the oxidative cleavage of the vinyl fluoride double bond.

Procedure:

  • Dissolve the crude product (containing both the desired difluoro compound and the monofluorinated elimination byproduct) in a suitable solvent such as ethyl acetate.

  • Add water to the solution.

  • Add a 50% aqueous solution of hydrogen peroxide (H₂O₂) and stir the mixture. The reaction progress can be monitored by GC to confirm the disappearance of the elimination byproduct.

  • After the reaction is complete, perform a workup which may include filtration and washing the organic phase with water and a sodium thiosulfate (B1220275) solution to quench any remaining peroxide.

  • The organic phase is then dried and concentrated to yield the purified N-Boc-4,4-difluoropiperidine.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Start N-Boc-4-piperidinone Reaction Deoxofluorination (e.g., DAST, -78°C to RT) Start->Reaction Anhydrous DCM Quench Quench (aq. NaHCO3) Reaction->Quench Crude Mixture Extract Extraction (DCM) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure N-Boc-4,4- difluoropiperidine Purify->Product

Caption: General experimental workflow for the synthesis and purification of N-Boc-4,4-difluoropiperidine.

Side_Reaction_Pathway Start N-Boc-4-piperidinone Intermediate Hemiketal / Oxosulfonium Intermediate Start->Intermediate + DAST Product N-Boc-4,4-difluoropiperidine (Desired Product) Intermediate->Product + F⁻ (SN2/SN1) Byproduct N-Boc-4-fluoro-1,2,3,6-tetrahydropyridine (Elimination Byproduct) Intermediate->Byproduct - H⁺, - F⁻ (Elimination)

Caption: Reaction pathways leading to the desired product and the primary elimination byproduct.

Troubleshooting_Flowchart Start Low Yield or High Impurity? Check_Byproduct High level of elimination byproduct? Start->Check_Byproduct Yes Check_SM Starting material remaining? Check_Byproduct->Check_SM No Optimize_Conditions Lower temperature or use selective reagent (e.g., XtalFluor-E) Check_Byproduct->Optimize_Conditions Yes Extend_Time Extend reaction time or use fresh/more reagent Check_SM->Extend_Time Yes Purification_Issue Review purification (chromatography, H2O2 wash) Check_SM->Purification_Issue No Success Problem Resolved Optimize_Conditions->Success Extend_Time->Success Purification_Issue->Success

Caption: A logical troubleshooting guide for common issues in this compound synthesis.

References

Technical Support Center: Optimizing Fluorination of N-Boc Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of fluorination reactions involving N-Boc piperidone. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their synthetic procedures. Here you will find detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to support your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the electrophilic fluorination of N-Boc piperidone?

A2: The reaction proceeds via an electrophilic attack of the fluorinating agent on the enol or enolate form of the N-Boc piperidone.[1] The ketone first tautomerizes to its more nucleophilic enol form. The electron-rich double bond of the enol then attacks the electrophilic fluorine atom of the reagent (e.g., Selectfluor™), resulting in the α-fluorinated product.[1] This initial monofluorination can be followed by a second enolization and subsequent fluorination to yield a gem-difluoro product.[1]

Q2: Which fluorinating agents are most common for N-Boc piperidone?

A2: Electrophilic N-F reagents are standard for this transformation. Selectfluor™ is a widely used, stable, and effective reagent for the α-fluorination of ketones.[2] N-Fluorobenzenesulfonimide (NFSI) is another common mild electrophilic fluorinating agent.[3] For gem-difluorination (converting the ketone directly to a CF₂ group), nucleophilic reagents like diethylaminosulfur trifluoride (DAST) are often employed.[4]

Q3: How does fluorination impact the physicochemical properties of the piperidine (B6355638) ring?

A3: Incorporating fluorine significantly alters key properties relevant to drug development. It can lower the basicity (pKa) of the piperidine nitrogen, which may improve oral absorption and reduce off-target effects.[5] Fluorination also affects lipophilicity (LogP) and can enhance metabolic stability by replacing metabolically labile C-H bonds with strong C-F bonds.[6]

Q4: I am synthesizing a fentanyl analog. Is N-Boc-3-fluoro-4-piperidone a relevant precursor?

A4: Yes, 1-(tert-Butoxycarbonyl)-3-fluoro-4-piperidone is a known core structure used in the synthesis of fentanyl derivatives.[7] The typical synthetic route involves reductive amination of the fluorinated piperidone with aniline, followed by further functionalization.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the fluorination of N-Boc piperidone.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Fluorinating Reagent: N-F reagents can be sensitive to moisture.1. Use a fresh bottle of the reagent or dry it under vacuum before use. Store reagents in a desiccator.
2. Insufficient Enol Formation: The reaction rate often depends on the concentration of the enol tautomer, which can be low for simple ketones.[1]2. Consider adding a catalytic amount of acid (e.g., H₂SO₄) to facilitate enolization when using reagents like Selectfluor™.[2] For less reactive substrates, forming a more reactive enamine intermediate first can improve yields.[1]
3. Low Reaction Temperature: The reaction may be too slow at ambient or low temperatures.3. Gradually increase the reaction temperature and monitor for product formation and potential decomposition. Some fluorinations require reflux conditions.[8]
Formation of Difluorinated Product (when Monofluorination is desired) 1. Excess Fluorinating Reagent: The monofluorinated product can undergo a second fluorination if excess reagent is present.1. Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the fluorinating agent for monofluorination.[9]
2. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed increases the chance of over-fluorination.2. Monitor the reaction closely by TLC, GC-MS, or NMR and quench it as soon as the starting material is consumed.[8]
3. High Reactivity: Substrates that readily form enolates are more prone to difluorination.3. Run the reaction at a lower temperature to improve selectivity for the monofluorinated product.
Formation of Unidentified Byproducts 1. Solvent Reactivity: Some solvents can react with strong electrophilic or oxidizing reagents. For example, Selectfluor™ can react exothermically with DMF or DMSO.1. Choose a relatively inert solvent. Acetonitrile (B52724) is a common and effective solvent for electrophilic fluorinations.[1] Always check reagent compatibility with your chosen solvent.
2. Substrate Decomposition: The N-Boc protecting group or the piperidone ring may be unstable under harsh acidic or basic conditions.2. Employ milder reaction conditions. If using acid catalysis, ensure it is only a catalytic amount. Buffer the reaction if necessary.
3. Rearrangement (with Deoxyfluorinating Agents): Reagents like DAST can promote carbocation rearrangements, especially with substrates that can form stable carbocations.3. Consider alternative reagents that favor an SN2-type mechanism. Running the reaction at a lower temperature can sometimes suppress rearrangements.
Difficulty in Product Purification 1. Similar Polarity: The starting material, monofluorinated, and difluorinated products may have very similar polarities, making chromatographic separation challenging.1. Optimize the reaction for selectivity to minimize the number of products. Use high-performance chromatography techniques or consider derivatization to facilitate separation.
2. Product Instability: Some fluorinated ketones, particularly gem-difluoro compounds adjacent to carbonyls, can form hydrates, complicating purification and characterization.2. Conduct the workup and purification under anhydrous conditions.

Data Presentation

Optimizing reaction conditions is crucial for achieving desired outcomes. The following table summarizes typical conditions for the fluorination of N-Boc piperidone derivatives.

Table 1: Summary of Reaction Conditions for Fluorination of N-Boc Piperidone Scaffolds

Starting MaterialFluorinating AgentEquivalentsSolventTemperatureTimeProductYieldReference
N-Boc-4-piperidoneDAST1.2DCM-78°C to RT12-18 hN-Boc-4,4-difluoropiperidine-[4]
1,3-Dicarbonyl CompoundSelectfluor™3.0Acetonitrile/Water80 °C-α,α-Difluoro-1,3-dicarbonylGood[1]
N-Protected PiperidoneSelectfluor™----α-MonofluoropiperidoneSelective[2]
N-Boc-4-oxo-proline esterNFSI-THF-78°C to RTOvernight3-Fluoro-N-Boc-4-oxo-proline ester-

Note: Yields are often highly substrate- and condition-dependent. The data provided is for illustrative purposes based on reported procedures.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4,4-difluoropiperidine using DAST [4]

This protocol describes the conversion of the ketone in N-Boc-4-piperidone to a gem-difluoro group.

Materials:

  • N-Boc-4-piperidone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen or argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) to the cooled solution dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate (B1210297) in hexanes to yield pure N-Boc-4,4-difluoropiperidine.

Protocol 2: General Procedure for α,α-Difluorination of a 1,3-Dicarbonyl using Selectfluor™ [1]

This protocol is for a related substrate but illustrates the general conditions for difluorination using Selectfluor™ in aqueous media.

Materials:

  • 1,3-Dicarbonyl starting material

  • Selectfluor™

  • Acetonitrile

  • Water

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol) and a magnetic stir bar.

  • Add acetonitrile (5 mL) and water (5 mL) to the flask and stir to dissolve the substrate.

  • Add Selectfluor™ (3.0 mmol) to the solution in one portion.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous ammonium chloride (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for the fluorination of N-Boc piperidone.

G cluster_start Starting Material Preparation cluster_reaction Fluorination Reaction cluster_end Product Isolation Start N-Boc Piperidone (3- or 4-piperidone) Reagent Select Fluorinating Agent (e.g., Selectfluor™, DAST) Start->Reagent Choose target: Mono-F, Di-F Conditions Optimize Conditions (Solvent, Temp, Time) Reagent->Conditions Reaction Run Reaction under Inert Atmosphere Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Monitor progress Purify Column Chromatography Workup->Purify Product Characterize Product (NMR, MS) Purify->Product

Caption: General experimental workflow for fluorination of N-Boc piperidone.

G Start Low Yield or Incomplete Reaction? CheckReagent Is reagent active and anhydrous? Start->CheckReagent Yes CheckByproducts Byproducts Observed? Start->CheckByproducts No IncreaseTemp Increase Temperature & Monitor CheckReagent->IncreaseTemp Yes UseFresh Use fresh/dry reagent CheckReagent->UseFresh No AddCatalyst Add Acid Catalyst (e.g., H₂SO₄ for Selectfluor) IncreaseTemp->AddCatalyst AddCatalyst->CheckByproducts UseFresh->Start Overfluorination Over-fluorination? CheckByproducts->Overfluorination Yes Success Reaction Optimized CheckByproducts->Success No ReduceStoich Reduce Reagent Stoichiometry (1.0-1.1 eq) Reduce Reaction Time Overfluorination->ReduceStoich Yes Decomposition Decomposition? Overfluorination->Decomposition No ReduceStoich->Success MilderCond Use Milder Conditions (Lower Temp, Check Solvent) Decomposition->MilderCond Yes Decomposition->Success No MilderCond->Success

Caption: Troubleshooting decision tree for optimizing fluorination reactions.

References

Technical Support Center: Boc Deprotection of 4,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of the tert-butoxycarbonyl (Boc) protecting group from 4,4-difluoropiperidine. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-Boc deprotection of this compound in a question-and-answer format.

Q1: My N-Boc deprotection of this compound is incomplete or proceeding very slowly. What could be the cause and how can I resolve it?

A1: Incomplete deprotection is a common challenge and can often be attributed to several factors. The presence of electron-withdrawing fluorine atoms lowers the basicity (pKa ≈ 8.2-8.5) of the piperidine (B6355638) nitrogen, which can make the protonation of the carbamate (B1207046) less favorable, thereby slowing down the deprotection.[1][2]

Here are some troubleshooting steps:

  • Increase Acid Concentration or Equivalents: For trifluoroacetic acid (TFA), a common condition is a 1:1 mixture with dichloromethane (B109758) (DCM).[3] If the reaction is sluggish, increasing the concentration of TFA may be necessary. For hydrochloric acid (HCl), using a 4M solution in dioxane is a standard and effective option.[4]

  • Elevate the Reaction Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, this should be done cautiously as it can also promote side reactions.

  • Extend the Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Some substrates may simply require longer reaction times for complete conversion.

  • Ensure Anhydrous Conditions: Water can compete with the substrate for the acid, reducing its effective concentration. Ensure that your solvent and reagents are anhydrous, especially when using HCl in dioxane.

Troubleshooting_Incomplete_Deprotection start Incomplete Deprotection check_acid Increase Acid Concentration/Equivalents start->check_acid check_temp Increase Temperature start->check_temp check_time Extend Reaction Time start->check_time check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous monitor Monitor by TLC/LC-MS check_acid->monitor check_temp->monitor check_time->monitor check_anhydrous->monitor monitor->start No complete Reaction Complete monitor->complete Yes Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation BocN Boc-Protected Amine Protonated_BocN Protonated Carbamate BocN->Protonated_BocN + H+ BocN->Protonated_BocN H_plus H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_BocN->Carbamic_Acid Protonated_BocN->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_BocN->tBu_cation Deprotected_Amine Free Amine Carbamic_Acid->Deprotected_Amine Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2 Amine_Salt Amine Salt Deprotected_Amine->Amine_Salt + H+ Deprotected_Amine->Amine_Salt Experimental_Workflow start Start: Boc-4,4-difluoropiperidine dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_acid Add Acid (TFA or HCl/Dioxane) cool->add_acid react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acid->react workup Work-up react->workup evaporate Evaporate Volatiles workup->evaporate Isolate Salt neutralize Neutralize with Base (e.g., NaHCO3) workup->neutralize Isolate Free Base end Product: this compound evaporate->end Precipitate/Filter extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate dry_concentrate->end

References

Technical Support Center: 4,4-Difluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,4-difluoropiperidine derivatives. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound hydrochloride?

A1: this compound hydrochloride is a solid that should be stored in a dry, tightly closed container.[1] The recommended storage temperature is typically 2-8°C.[1][2]

Q2: Is this compound hydrochloride chemically stable?

A2: The product is chemically stable under standard ambient conditions (room temperature).[1] However, specific experimental conditions can affect its stability.

Q3: What are the known incompatibilities of this compound and its derivatives?

A3: this compound and its derivatives are incompatible with strong oxidizing agents.[1][3] Care should be taken when using these reagents in reactions involving this scaffold.

Q4: What hazardous decomposition products can be formed from this compound hydrochloride in case of a fire?

A4: In the event of a fire, hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[1]

Q5: What is the general appearance of this compound hydrochloride?

A5: It is typically an off-white to white or light yellow powder or crystal.[4][5]

Troubleshooting Guide

Low Reaction Yields

Problem: I am experiencing low yields in my reaction involving a this compound derivative.

Possible Causes & Solutions:

  • Moisture: The presence of moisture can be detrimental. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) if sensitive reagents are used.

  • Reagent Incompatibility: As mentioned, avoid strong oxidizing agents unless they are a required part of the reaction, in which case, careful control of reaction conditions is crucial.

  • pH Instability: The stability of the piperidine (B6355638) ring can be pH-dependent. If your reaction conditions are strongly acidic or basic, consider if this could be causing degradation. The basic pKa of this compound is reported to be 8.5, indicating it will be protonated at physiological pH and below.[6] Extreme pH values may lead to side reactions.

  • Temperature: While generally stable at room temperature, prolonged heating at high temperatures can lead to decomposition. If your reaction requires heat, consider running it for the minimum time necessary.

Observation of Impurities by LC-MS or NMR

Problem: I am observing unexpected peaks in my analytical data (LC-MS, NMR) after a reaction or during storage.

Possible Causes & Solutions:

  • Degradation Products: The unexpected peaks could be due to the decomposition of your this compound derivative. Common degradation pathways for amine-containing compounds can include oxidation and reactions with impurities in solvents or reagents.

  • Byproducts from Synthesis: The synthesis of this compound hydrochloride can sometimes result in byproducts. For instance, in one patented method, an elimination product of monofluorine (B1235388) is mentioned as a potential byproduct that needs to be removed.[7]

  • Forced Degradation Studies: To identify potential degradation products, it is advisable to perform forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light).[8] This can help in characterizing the impurity peaks.

Quantitative Data Summary

PropertyValueSource
Melting Point173-177 °C[2]
Basic pKa (this compound)8.5[6]
Storage Temperature2-8 °C[1][2]

Experimental Protocols

Protocol 1: General Handling and Weighing of this compound Hydrochloride
  • Environment: Handle the compound in a well-ventilated area or a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]

  • Weighing: To minimize exposure to moisture from the air, weigh the required amount of the solid quickly. For sensitive reactions, weighing can be performed in a glovebox under an inert atmosphere.

  • Dispensing: Use a clean spatula for transferring the solid. Avoid creating dust.[1]

  • Closing: After dispensing, securely close the container to protect the remaining compound from atmospheric moisture and contaminants.

Protocol 2: Forced Degradation Study for a this compound Derivative

This protocol provides a general framework. Specific concentrations and time points should be optimized for the derivative of interest.

  • Stock Solution Preparation: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm).

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as HPLC with UV or MS detection, to quantify the parent compound and detect any degradation products.

  • Characterization: If significant degradation is observed, the degradation products can be isolated (e.g., by preparative HPLC) and characterized using techniques like NMR and high-resolution mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Characterization start Start: Obtain this compound Derivative prep_solution Prepare Stock Solution (1 mg/mL) start->prep_solution acid Acid Hydrolysis (0.1 N HCl) prep_solution->acid base Base Hydrolysis (0.1 N NaOH) prep_solution->base oxidation Oxidative Degradation (3% H2O2) prep_solution->oxidation thermal Thermal Degradation (60°C) prep_solution->thermal photo Photolytic Degradation (UV light) prep_solution->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by HPLC-UV/MS sampling->hplc isolate Isolate Degradants (Prep-HPLC) hplc->isolate If degradation > threshold characterize Characterize (NMR, HRMS) isolate->characterize

Caption: Forced degradation experimental workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Low Reaction Yield or Impurities moisture Moisture Present? issue->moisture reagents Incompatible Reagents? (e.g., Strong Oxidizers) issue->reagents ph Extreme pH? issue->ph temp High Temperature? issue->temp dry Use Dry Glassware & Inert Atmosphere moisture->dry reagent_check Verify Reagent Compatibility reagents->reagent_check ph_control Buffer or Modify pH ph->ph_control temp_control Reduce Temperature or Reaction Time temp->temp_control

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Fluorination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common elimination byproducts in fluorination reactions.

Troubleshooting Guide: Common Issues and Solutions

Issue: Formation of Alkenes via HF Elimination

Elimination of hydrogen fluoride (B91410) (HF) is a common side reaction, particularly when using nucleophilic fluorinating agents on substrates with acidic protons beta to the leaving group. This leads to the formation of undesired alkene byproducts.

Possible Causes and Recommended Solutions:

CauseRecommended Solution
Strongly Basic Fluorinating Agent Use a less basic fluorinating agent. For example, instead of potassium fluoride (KF), consider using a milder source like triethylamine (B128534) trihydrofluoride (Et3N·3HF) or a fluoride salt with a less coordinating cation.
High Reaction Temperature Optimize the reaction temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress the elimination pathway.
Hindered Substrate For sterically hindered substrates, which can favor elimination over substitution, consider using a fluorinating agent with a smaller effective size or a different reaction mechanism altogether, such as electrophilic fluorination.
Prolonged Reaction Time Monitor the reaction progress closely and quench it as soon as the desired product is formed to prevent further degradation or side reactions.

Experimental Protocol: Minimizing HF Elimination with TBAF

This protocol details the use of tetrabutylammonium (B224687) fluoride (TBAF) for the fluorination of a secondary mesylate, aiming to minimize alkene byproduct formation.

  • Reagent Preparation: Dry the TBAF source thoroughly. Anhydrous TBAF is crucial as water can promote elimination. This can be achieved by azeotropic distillation with toluene (B28343) or by heating under high vacuum.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary mesylate (1.0 eq) in a suitable aprotic solvent like anhydrous acetonitrile (B52724) or THF.

  • Addition of Fluorinating Agent: Add anhydrous TBAF (1.1 - 1.5 eq) to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired fluoride from any alkene byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common elimination byproducts in nucleophilic fluorination?

A1: The most prevalent elimination byproducts are alkenes, formed through the E2 (bimolecular elimination) or E1 (unimolecular elimination) pathway. This occurs when the fluoride anion acts as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group.

Q2: How does the choice of fluorinating agent affect elimination?

A2: The basicity and steric bulk of the fluorinating agent play a significant role. Highly basic reagents like alkali metal fluorides (e.g., KF, CsF) are more prone to causing elimination. Reagents like TBAF or amine-HF complexes (e.g., Py-HF, Et3N·3HF) are generally less basic and can favor substitution over elimination.

Q3: Can the solvent choice influence the formation of elimination byproducts?

A3: Yes, the solvent is critical. Polar aprotic solvents like acetonitrile, DMF, and DMSO are generally preferred for nucleophilic fluorination as they can solvate the cation of the fluoride salt, increasing the nucleophilicity of the fluoride anion. Protic solvents, such as alcohols, can hydrogen-bond with the fluoride ion, reducing its nucleophilicity and potentially favoring elimination.

Q4: Are there strategies to suppress elimination in the fluorination of tertiary alcohols with reagents like Deoxo-Fluor® or DAST?

A4: The fluorination of tertiary alcohols with reagents like Deoxo-Fluor® or DAST often proceeds through an SN1-like mechanism, which can be accompanied by E1 elimination, leading to alkene formation. To suppress this:

  • Use a non-coordinating solvent: Dichloromethane is a common choice.

  • Add a hindered, non-nucleophilic base: A base like 2,6-lutidine can scavenge the HF generated during the reaction, which can otherwise catalyze elimination.

  • Low temperatures: Running the reaction at low temperatures (e.g., -78 °C) can help to control the reaction and minimize side reactions.

Q5: How can I visually troubleshoot my fluorination reaction pathway to minimize byproducts?

A5: You can use a decision-making workflow to select the optimal conditions. The following diagram illustrates a logical approach to troubleshooting and optimizing your fluorination reaction.

G start Start: Fluorination Reaction Setup check_elimination Observe Elimination Byproducts? start->check_elimination substrate_type Analyze Substrate (Primary, Secondary, Tertiary) check_elimination->substrate_type Yes success Successful Fluorination (Minimal Byproducts) check_elimination->success No reagent_choice Modify Fluorinating Agent substrate_type->reagent_choice Primary/Secondary conditions Adjust Reaction Conditions substrate_type->conditions Tertiary reagent_choice->check_elimination Re-run experiment reagent_choice->conditions Still problematic failure Re-evaluate Strategy reagent_choice->failure Persistent Issues conditions->check_elimination Re-run experiment conditions->failure Persistent Issues

Caption: Troubleshooting workflow for minimizing elimination byproducts.

Data Summary

The following table summarizes the impact of different fluorinating agents on the yield of the desired fluorinated product versus the elimination byproduct for a model secondary tosylate.

Fluorinating AgentSolventTemperature (°C)Yield of Fluoride (%)Yield of Alkene (%)
KFt-BuOH801585
CsFMeCN806040
TBAF (anhydrous)MeCN608515
Et3N·3HFTHF707525

Signaling Pathway Analogy: SN2 vs. E2 Competition

The competition between the desired SN2 pathway (fluorination) and the undesired E2 pathway (elimination) can be visualized as a branching signaling pathway. The substrate and reagent "signal" for a particular outcome based on the reaction "environment" (conditions).

G start Substrate + Fluoride transition_state Transition State start->transition_state sn2_path SN2 Pathway (Substitution) transition_state->sn2_path Low Basicity Low Temp e2_path E2 Pathway (Elimination) transition_state->e2_path High Basicity High Temp product_f Fluorinated Product sn2_path->product_f product_alkene Alkene Byproduct e2_path->product_alkene

Caption: Competing SN2 and E2 pathways in nucleophilic fluorination.

Technical Support Center: Scaling Up 4,4-Difluoropiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 4,4-difluoropiperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound synthesis?

A1: The most prevalent and scalable approach involves a two-step sequence starting from a commercially available N-protected piperidin-4-one, typically N-Boc-4-piperidone. The key steps are:

  • Deoxofluorination: Conversion of the ketone to a geminal difluoride using a suitable fluorinating agent.

  • Deprotection: Removal of the N-protecting group (e.g., Boc) to yield the desired this compound, which is often isolated as a hydrochloride salt.

Q2: Which fluorinating agent is recommended for large-scale synthesis?

A2: While Diethylaminosulfur Trifluoride (DAST) is commonly used in laboratory settings, its thermal instability and potential for explosive decomposition make it less suitable for large-scale industrial use.[1] Safer alternatives are highly recommended for scale-up operations. These include:

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Offers greater thermal stability compared to DAST.[2]

  • XtalFluor Reagents (e.g., XtalFluor-E): These are crystalline solids with enhanced stability and safety profiles. They often lead to fewer elimination byproducts compared to DAST and Deoxo-Fluor.[3]

  • Trifluorosulfenyl morpholine (B109124): A novel fluorinating agent with good stability and safety, reported to provide high yields and simplified purification.[4]

The choice of reagent will depend on factors such as cost, availability, and specific reaction conditions. A comparative summary of common fluorinating agents is provided in the tables below.

Q3: What are the primary safety concerns when handling deoxofluorinating agents?

A3: Deoxofluorinating agents are hazardous and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Key safety concerns include:

  • Moisture Sensitivity: These reagents react with water to produce toxic hydrogen fluoride (B91410) (HF) gas. All glassware must be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Thermal Instability: DAST, in particular, can decompose violently upon heating.[1] It is crucial to maintain strict temperature control throughout the reaction.

  • Corrosivity: Hydrogen fluoride is highly corrosive and can cause severe burns.

Q4: How can I monitor the progress of the fluorination and deprotection reactions?

A4: Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to track the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the purity of the product and identify byproducts. ¹H NMR and ¹⁹F NMR are particularly useful for fluorinated compounds.

Troubleshooting Guides

Issue 1: Low Yield in Deoxofluorination Step
Potential Cause Troubleshooting Steps
Inactive Fluorinating Reagent Reagents like DAST and Deoxo-Fluor can degrade with exposure to moisture. Use a fresh bottle or a newly opened container. Ensure proper storage under anhydrous conditions.[6][7]
Insufficient Reagent Increase the molar equivalents of the fluorinating agent. For sterically hindered ketones, a larger excess may be necessary.[7]
Suboptimal Reaction Temperature Deoxofluorination reactions are often performed at low temperatures (e.g., -78 °C) and allowed to slowly warm to room temperature.[7][8] If the reaction is sluggish, a gradual and controlled increase in temperature may be required. However, be cautious of promoting side reactions at higher temperatures.[7]
Incorrect Solvent Dichloromethane (B109758) (DCM) is a commonly used solvent.[8] Ensure the solvent is anhydrous.
Premature Quenching Ensure the reaction has gone to completion by monitoring with TLC or another suitable analytical technique before quenching.
Issue 2: Formation of Elimination Byproduct (Monofluoroalkene)
Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Elimination The formation of a vinyl fluoride byproduct can occur with enolizable ketones.[9] Using reagents like XtalFluor can sometimes reduce the formation of elimination byproducts compared to DAST.[3]
High Reaction Temperature Higher temperatures can favor elimination. Maintain the recommended temperature profile for the chosen fluorinating agent.
Strongly Basic Conditions Avoid strongly basic conditions during workup if possible, as this can promote elimination reactions.[6]
Issue 3: Incomplete N-Boc Deprotection
Potential Cause Troubleshooting Steps
Insufficient Acid Ensure a sufficient excess of acid (e.g., trifluoroacetic acid or hydrochloric acid) is used.
Short Reaction Time Monitor the reaction by TLC until the starting material is fully consumed. Deprotection can take several hours.[10][11]
Inappropriate Solvent Dichloromethane (DCM) or dioxane are commonly used for acid-mediated deprotection.[10][11]

Quantitative Data Summary

Table 1: Comparison of Fluorinating Agents for the Synthesis of N-Boc-4,4-difluoropiperidine

Fluorinating AgentStarting MaterialSolventTemperatureReaction TimeYieldPurityReference
Trifluorosulfenyl morpholineN-Boc piperidoneDichloromethane15-20 °C4 hoursHigh (not specified)High[4]
XtalFluor-EKetone adjacent to a p-pyridylmethyl positionNot specifiedNot specifiedNot specifiedVery LowNot specified[12][13]
SF₄ and HFKetone adjacent to a p-pyridylmethyl positionNot specifiedNot specifiedNot specifiedMuch Higher YieldNot specified[12][13]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4,4-difluoropiperidine using Trifluorosulfenyl morpholine

This protocol is adapted from a patent and provides a general guideline.[4]

  • Preparation: In a four-necked flask, add dichloromethane and N-Boc piperidone. Maintain the temperature at 25-28 °C.

  • Cooling: Cool the reaction system to 15-20 °C using an ice-water bath and protect the system with an inert atmosphere (e.g., argon).

  • Reagent Addition: Slowly add trifluorosulfenyl morpholine (0.8-4 equivalents) dropwise over approximately 240 minutes.

  • Reaction: Stir the reaction mixture at 10-30 °C and monitor its progress.

  • Work-up: Upon completion, the reaction mixture can be treated to remove the monofluorinated byproduct. The patent suggests this can be done through simple treatment, and the product can be used directly in the next step without extensive purification.[4]

Protocol 2: General Procedure for Deoxofluorination using DAST

This is a general procedure and may require optimization.[8]

  • Preparation: Dissolve the N-Boc-4-piperidone (1 equivalent) in anhydrous dichloromethane (20 volumes) in an oven-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over 2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.[7]

  • Extraction: Extract the aqueous layer with dichloromethane twice.

  • Work-up: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: N-Boc Deprotection using Hydrochloric Acid in Dioxane

This protocol is adapted from ChemicalBook.[11]

  • Preparation: To a stirred solution of tert-butyl this compound-1-carboxylate (1 equivalent) in dioxane (e.g., 20 mL for ~3.7g of starting material), add 6N HCl in dioxane (e.g., 30 mL).

  • Reaction: Stir the mixture for approximately 2 hours. Monitor the reaction by TLC.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure to afford the this compound hydrochloride product. The product may precipitate as a white solid and can be collected by filtration.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Deoxofluorination cluster_step2 Step 2: Deprotection N_Boc_Piperidone N-Boc-4-piperidone Fluorination Fluorination Reaction N_Boc_Piperidone->Fluorination Fluorinating Agent (e.g., Deoxo-Fluor) DCM, -78°C to RT N_Boc_Difluoropiperidine N-Boc-4,4-difluoropiperidine Fluorination->N_Boc_Difluoropiperidine Deprotection Deprotection N_Boc_Difluoropiperidine->Deprotection HCl in Dioxane or TFA in DCM Difluoropiperidine_HCl This compound HCl Deprotection->Difluoropiperidine_HCl

Caption: Synthetic workflow for this compound HCl.

Troubleshooting_Guide Start Low Yield in Fluorination? Check_Reagent Is the fluorinating reagent fresh? Start->Check_Reagent Yes Use_Fresh_Reagent Use a new bottle of fluorinating agent. Check_Reagent->Use_Fresh_Reagent No Check_Equivalents Are there sufficient equivalents of the reagent? Check_Reagent->Check_Equivalents Yes Increase_Equivalents Increase molar equivalents of the fluorinating agent. Check_Equivalents->Increase_Equivalents No Check_Temp Is the temperature profile optimal? Check_Equivalents->Check_Temp Yes Optimize_Temp Optimize reaction temperature. Check_Temp->Optimize_Temp No Byproduct_Formation Elimination Byproduct? Check_Temp->Byproduct_Formation Yes Change_Reagent Consider a more selective reagent (e.g., XtalFluor). Byproduct_Formation->Change_Reagent Yes Lower_Temp Lower reaction temperature. Byproduct_Formation->Lower_Temp Also consider

Caption: Troubleshooting decision tree for deoxofluorination.

References

Technical Support Center: Practical Recommendations for Working with SF4 in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides practical recommendations, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfur tetrafluoride (SF4) in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Sulfur Tetrafluoride (SF4) and what are its primary applications in synthesis?

Sulfur tetrafluoride (SF4) is a colorless, corrosive gas that serves as a selective fluorinating agent in organic synthesis.[1] Its primary use is to convert carbonyl compounds (aldehydes, ketones, carboxylic acids) and alcohols into their corresponding gem-difluoro and monofluorinated derivatives, respectively.[1][2]

Q2: What are the major hazards associated with SF4?

SF4 is a highly toxic and corrosive gas.[3][4] Key hazards include:

  • Inhalation Toxicity: It is fatal if inhaled and can cause severe irritation to the respiratory tract, leading to symptoms like coughing, shortness of breath, and potentially fatal pulmonary edema.[4][5][6]

  • Corrosivity: It reacts with moisture to form hydrogen fluoride (B91410) (HF), which is highly corrosive to skin, eyes, and mucous membranes.[1][4] Direct contact with the liquid can cause frostbite and severe burns.[6][7]

  • Reactivity: It reacts violently with water, acids, and some organic materials.[5][6]

Q3: What are the essential personal protective equipment (PPE) requirements for handling SF4?

Due to its high toxicity and reactivity, a stringent PPE protocol is mandatory:

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) is essential.[6]

  • Body Protection: A gas-tight chemical protection suit is required.[6]

  • Hand Protection: Use cold-insulating and chemically resistant gloves.[6]

  • Eye and Face Protection: A face shield and safety goggles used in combination with respiratory protection are necessary.[6]

Q4: How should SF4 cylinders be stored and handled?

SF4 cylinders must be handled with extreme care:

  • Storage: Store in a cool, dry, well-ventilated, fireproof area, away from incompatible materials like water and acids.[5][6] Protect cylinders from sunlight and do not expose them to temperatures exceeding 50°C.[5]

  • Handling: Securely chain cylinders when in use to prevent physical damage.[5] Use a proper pressure-reducing regulator compatible with corrosive gases.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

CauseRecommended Action
Insufficient Reagent Ensure an adequate excess of SF4 is used. For less reactive substrates, a larger excess may be required.
Low Reaction Temperature Gradually increase the reaction temperature. Some fluorinations require elevated temperatures to proceed at a reasonable rate.
Inadequate Reaction Time Extend the reaction time. Monitor the reaction progress by taking aliquots (if possible and safe) to determine the optimal duration.
Poor Substrate Reactivity The reactivity of substrates with SF4 often correlates with their acidity. For alcohols, more acidic ones react more readily.[8] For less reactive substrates, the addition of a catalyst like anhydrous HF may be necessary.[2]
Presence of Moisture Ensure all glassware and reagents are scrupulously dried. SF4 reacts violently with water, which will consume the reagent and generate HF.[1]
Issue 2: Formation of Polymeric or Tar-Like Byproducts

Possible Causes & Solutions

CauseRecommended Action
High Reaction Temperature Excessive heat can lead to the decomposition of sensitive substrates or products.[8] Run the reaction at a lower temperature, even if it requires a longer reaction time.
Substrate Sensitivity Some substrates, particularly non-fluorinated benzylic alcohols, are prone to polymerization in the presence of SF4.[8] Conducting the reaction at lower temperatures and in the presence of a hydrogen fluoride scavenger like pyridine (B92270) or triethylamine (B128534) can mitigate this.[8][9]
High Concentration High concentrations of reactants can promote polymerization. Diluting the reaction mixture with an inert solvent may help.
Issue 3: Incomplete Fluorination or Formation of Intermediates (e.g., Acyl Fluorides from Carboxylic Acids)

Possible Causes & Solutions

CauseRecommended Action
Insufficient SF4 The conversion of a carboxylic acid to a trifluoromethyl group is a two-step process, with the acyl fluoride being an intermediate.[2] Ensure enough SF4 is present for the reaction to go to completion.
Reaction Conditions Not Forcing Enough The second step of fluorination (acyl fluoride to trifluoromethyl) may require higher temperatures or longer reaction times.

Experimental Protocols & Methodologies

General Procedure for Deoxyfluorination using SF4 in a Pressure Vessel

Caution: This procedure should only be carried out by trained personnel in a specialized chemical fume hood with appropriate safety measures in place.

  • Apparatus Setup: A stainless steel pressure reactor (autoclave) is the standard apparatus for SF4 reactions.[8] For very reactive substrates at low temperatures, a well-dried Pyrex glass apparatus can be used.[8]

  • Reagent Loading:

    • Place the substrate into the cooled (-78 °C) and evacuated pressure vessel.[8]

    • If a solvent is used, add it at this stage. Anhydrous HF can be used as both a catalyst and a solvent for certain reactions.[2][8]

    • Condense the required amount of SF4 gas into the vessel.[8]

  • Reaction:

    • Seal the vessel and allow it to warm to room temperature, then heat to the desired reaction temperature for the specified time.[8]

  • Work-up:

    • After the reaction is complete, cool the vessel to a safe temperature.

    • Vent the excess pressure through a scrubbing system containing an aqueous potassium hydroxide (B78521) (KOH) solution to neutralize unreacted SF4 and the HF byproduct.[8]

    • The crude reaction mixture can be treated with sodium fluoride (NaF) powder to remove residual HF.[8]

    • The product is then isolated through standard procedures such as filtration and distillation or chromatography.[8]

Continuous Flow Deoxyfluorination

Recent advancements have led to the development of continuous flow systems for SF4 reactions, offering improved safety by minimizing the volume of hazardous material at any given time.[10]

Typical Continuous Flow Setup:

  • Reagent Delivery: SF4 gas is introduced via a mass flow controller, and the substrate solution is delivered by a syringe pump.[10]

  • Mixing and Reaction: The gas and liquid streams are mixed in a T-mixer and then passed through a heated reactor coil.[10]

  • Quenching and Collection: The reaction stream is then passed through an in-line quenching system before collection.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start load_substrate Load Substrate into Pressure Vessel (-78°C) start->load_substrate evacuate Evacuate Vessel load_substrate->evacuate load_sf4 Condense SF4 into Vessel evacuate->load_sf4 seal_vessel Seal Vessel load_sf4->seal_vessel warm_heat Warm to RT and Heat to Reaction Temp seal_vessel->warm_heat react Hold for Reaction Time warm_heat->react cool_vessel Cool Vessel react->cool_vessel vent Vent Excess Gas through KOH Scrub cool_vessel->vent quench_hf Treat with NaF (Optional) vent->quench_hf isolate Isolate Product (Distillation/Chromatography) quench_hf->isolate end End isolate->end

Caption: General workflow for a batch SF4 fluorination reaction.

troubleshooting_low_conversion cluster_causes Potential Causes cluster_solutions Solutions start Low or No Conversion cause1 Insufficient Reagent? start->cause1 cause2 Low Temperature/Time? start->cause2 cause3 Poor Reactivity? start->cause3 cause4 Moisture Present? start->cause4 sol1 Increase SF4 Stoichiometry cause1->sol1 Yes sol2 Increase Temperature or Extend Reaction Time cause2->sol2 Yes sol3 Add HF Catalyst cause3->sol3 Yes sol4 Ensure Anhydrous Conditions cause4->sol4 Yes

Caption: Troubleshooting logic for low reaction conversion.

References

Technical Support Center: High-Yield Synthesis of 4,4-Difluoropiperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-difluoropiperidine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the high-yield synthesis of this compound?

A1: The most prevalent and economically viable starting material is N-Boc-4-piperidone. The Boc (tert-butoxycarbonyl) protecting group is crucial for directing the reaction and can be efficiently removed in a subsequent step to yield the desired this compound salt.

Q2: Which fluorinating agents are recommended for the conversion of N-Boc-4-piperidone to N-Boc-4,4-difluoropiperidine?

A2: Several fluorinating agents can be employed, each with its own advantages and disadvantages. The choice of reagent often depends on the scale of the reaction, available equipment, and safety considerations. Commonly used reagents include:

  • Trifluoro sulfenyl morpholine (B109124): A modern, stable, and safer alternative to other sulfur-based fluorinating agents, often providing high yields.[1]

  • Diethylaminosulfur Trifluoride (DAST): A widely used reagent, but it can be thermally unstable and may require careful handling.[2][3]

  • Sulfur Tetrafluoride (SF₄) in the presence of Hydrogen Fluoride (HF): A highly effective method, particularly for larger-scale synthesis, but requires specialized equipment due to the corrosive and toxic nature of the reagents.

  • XtalFluor-E: A crystalline solid that is more stable and easier to handle than DAST, often resulting in fewer elimination side products.[4]

Q3: What is a typical overall yield for the synthesis of this compound hydrochloride from N-Boc-4-piperidone?

A3: A well-optimized, two-step process involving fluorination and subsequent deprotection can achieve an overall yield of approximately 85-90%. For instance, a process utilizing trifluoro sulfenyl morpholine for fluorination followed by HCl for deprotection has been reported with high efficiency.

Troubleshooting Guide

Problem 1: Low Yield in the Fluorination Step
Potential Cause Recommended Solution
Incomplete reaction - Reaction Time: Ensure the reaction is stirred for the recommended duration. Monitor the reaction progress using an appropriate analytical technique like TLC or GC. - Temperature: Maintain the specified reaction temperature. For many fluorinating agents, the initial addition is performed at a lower temperature (e.g., 0-15 °C) and then allowed to warm to room temperature.
Degradation of the fluorinating agent - Reagent Quality: Use a fresh, high-quality fluorinating agent. Some reagents, like DAST, can decompose upon storage. - Moisture: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the fluorinating agent.
Formation of side products - Elimination of HF: This is a common side reaction, especially with reagents like XtalFluor-E, leading to the formation of a monofluorinated elimination product.[4] The choice of a more selective reagent or optimization of reaction conditions (e.g., lower temperature) can mitigate this. - Workup Procedure: A specific workup step involving washing with a mild oxidizing agent like hydrogen peroxide (H₂O₂) can help remove the monofluorinated byproduct.[1]
Problem 2: Incomplete Deprotection of the N-Boc Group
Potential Cause Recommended Solution
Insufficient acid - Equivalents of Acid: Ensure a sufficient excess of acid (e.g., HCl gas or a solution of HCl in an organic solvent) is used to drive the reaction to completion. - Reaction Time: Allow the reaction to proceed for the specified time, typically several hours. Monitor by TLC or LC-MS.
Presence of water - Anhydrous Conditions: While some methods tolerate small amounts of water, using anhydrous solvents and reagents for the deprotection step can improve efficiency.
Problem 3: Product Purity Issues
Potential Cause Recommended Solution
Residual starting material or byproducts - Purification Method: For the final product, this compound hydrochloride, purification can often be achieved by simple recrystallization or slurrying in a suitable solvent like acetone (B3395972).[1] This effectively removes most organic impurities. - Filtration: Ensure efficient filtration to separate the purified solid product from the mother liquor containing dissolved impurities.
Discoloration of the final product - Workup: Thorough washing of the crude product during the workup can remove colored impurities. - Recrystallization: If the final product is colored, recrystallization from an appropriate solvent system can yield a white to off-white crystalline solid.

Experimental Protocols

Key Experiment 1: Synthesis of N-Boc-4,4-difluoropiperidine

This protocol is adapted from a high-yield synthesis using trifluoro sulfenyl morpholine.[1]

Materials:

Procedure:

  • To a dry four-necked flask under an argon atmosphere, add N-Boc-4-piperidone and anhydrous dichloromethane. Maintain the temperature at 25-28 °C.

  • Cool the reaction mixture to 15-20 °C using an ice-water bath.

  • Slowly add trifluoro sulfenyl morpholine dropwise over a period of approximately 4 hours, ensuring the temperature remains between 15-20 °C.

  • After the addition is complete, allow the reaction to stir at 10-30 °C for several hours, monitoring for completion by TLC or GC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it again with a saturated aqueous sodium bicarbonate solution.

  • To remove the monofluorinated elimination byproduct, dissolve the crude product in a suitable solvent like ethyl acetate, wash with a 50% hydrogen peroxide solution, followed by a wash with sodium thiosulfate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4,4-difluoropiperidine.

Key Experiment 2: Deprotection and Salt Formation of this compound Hydrochloride

This protocol describes the deprotection of N-Boc-4,4-difluoropiperidine and subsequent formation of the hydrochloride salt.[1]

Materials:

  • Crude N-Boc-4,4-difluoropiperidine

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • Hydrogen chloride (HCl) gas

  • Acetone

Procedure:

  • Dissolve the crude N-Boc-4,4-difluoropiperidine in a mixture of dichloromethane and methanol in a four-necked flask under an argon atmosphere.

  • Bubble hydrogen chloride gas through the solution for approximately 10 hours while maintaining the temperature at around 20 °C.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a solid.

  • Add acetone to the solid and stir to form a slurry.

  • Filter the solid, wash with cold acetone, and dry under vacuum to yield this compound hydrochloride as a white solid.

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Synthesis of N-Boc-4,4-difluoropiperidine

Fluorinating AgentTypical Yield (%)Key AdvantagesKey Disadvantages
Trifluoro sulfenyl morpholine>90%High yield, stable, safer to handle.[1]Higher cost compared to some traditional reagents.
DAST70-85%Readily available, effective for many substrates.[3]Thermally unstable, can lead to side reactions.[3]
SF₄/HF>90%Highly effective, suitable for large scale.Requires specialized equipment, highly corrosive and toxic.
XtalFluor-E80-90%Crystalline solid, more stable than DAST, less HF elimination.[4]Can still produce elimination byproducts.[4]

Visualizations

Synthesis_Workflow cluster_fluorination Step 1: Fluorination cluster_deprotection Step 2: Deprotection & Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone Reaction_1 Reaction in DCM N-Boc-4-piperidone->Reaction_1 Fluorinating_Agent Fluorinating Agent (e.g., Trifluoro sulfenyl morpholine) Fluorinating_Agent->Reaction_1 Workup_1 Aqueous Workup & Byproduct Removal Reaction_1->Workup_1 N-Boc-4,4-difluoropiperidine N-Boc-4,4-difluoropiperidine Workup_1->N-Boc-4,4-difluoropiperidine N-Boc-4,4-difluoropiperidine_2 N-Boc-4,4-difluoropiperidine Reaction_2 Deprotection N-Boc-4,4-difluoropiperidine_2->Reaction_2 HCl_gas HCl gas in DCM/Methanol HCl_gas->Reaction_2 Workup_2 Concentration & Recrystallization/Slurry Reaction_2->Workup_2 Final_Product This compound HCl Workup_2->Final_Product

Caption: Synthetic workflow for this compound HCl.

Troubleshooting_Logic Start Low Yield in Fluorination? Check_Reaction_Conditions Incomplete Reaction? - Check Time - Check Temperature Start->Check_Reaction_Conditions Yes Check_Reagent_Quality Reagent Degradation? - Use Fresh Reagent - Ensure Anhydrous Conditions Start->Check_Reagent_Quality No Solution_1 Increase Reaction Time/ Adjust Temperature Check_Reaction_Conditions->Solution_1 Yes Analyze_Side_Products Side Product Formation? - Optimize Conditions - Modify Workup Check_Reagent_Quality->Analyze_Side_Products No Solution_2 Use Fresh Reagents/ Dry Glassware Check_Reagent_Quality->Solution_2 Yes Solution_3 Change Reagent/ Add Oxidative Wash Analyze_Side_Products->Solution_3 Yes

Caption: Troubleshooting logic for low fluorination yield.

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra: 4,4-Difluoropiperidine vs. Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of molecular scaffolds is paramount. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 4,4-difluoropiperidine and its non-fluorinated analog, piperidine (B6355638). The inclusion of fluorine is expected to induce significant changes in the chemical shifts of neighboring protons and carbons, offering a clear spectral signature of this substitution.

Comparison of NMR Spectral Data

Table 1: ¹H NMR Spectral Data Comparison

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Piperidine (Experimental)H-2, H-6~2.79t~5.4
H-3, H-5~1.58p~5.6
H-4~1.51p~5.7
N-H~1.25s-
This compound (Predicted)H-2, H-6~3.10t~6.0
H-3, H-5~2.15tt¹⁹F-¹H J ≈ 14.0, ³JHH ≈ 6.0
N-H~1.50s-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundPositionChemical Shift (δ, ppm)
Piperidine (Experimental)C-2, C-6~47.9
C-3, C-5~27.2
C-4~25.2
This compound (Predicted)C-2, C-6~45.0 (t)¹
C-3, C-5~35.0 (t)²
C-4~120.0 (t)³

¹Splitting pattern (triplet) due to coupling with two adjacent fluorine atoms. ²Splitting pattern (triplet) due to coupling with two geminal fluorine atoms. ³Splitting pattern (triplet) due to the two directly attached fluorine atoms.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The following is a representative protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample or dispense 10-50 µL of a liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and reference signals.

3. ¹H NMR Acquisition:

  • Set the appropriate spectral width, acquisition time, and number of scans.

  • A standard ¹H NMR experiment typically involves a 90° pulse angle and a relaxation delay of 1-5 seconds.

  • Acquire the Free Induction Decay (FID) and save the data.

4. ¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Set a wider spectral width compared to ¹H NMR.

  • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

  • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Acquire the FID and save the data.

5. Data Processing:

  • Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Influence of Fluorine Substitution on NMR Spectra

The presence of two highly electronegative fluorine atoms at the C-4 position of the piperidine ring significantly influences the electron density distribution, which is reflected in the NMR spectra. The following diagram illustrates the key effects.

G Effect of Gem-Difluoro Substitution on Piperidine NMR Spectra cluster_piperidine Piperidine cluster_difluoropiperidine This compound Piperidine Piperidine Ring H2_H6 H-2, H-6 ~2.79 ppm Piperidine->H2_H6 H3_H5 H-3, H-5 ~1.58 ppm Piperidine->H3_H5 H4 H-4 ~1.51 ppm Piperidine->H4 C2_C6 C-2, C-6 ~47.9 ppm Piperidine->C2_C6 C3_C5 C-3, C-5 ~27.2 ppm Piperidine->C3_C5 C4 C-4 ~25.2 ppm Piperidine->C4 Difluoropiperidine This compound Ring H2_H6_F H-2, H-6 ~3.10 ppm (Downfield Shift) Difluoropiperidine->H2_H6_F H3_H5_F H-3, H-5 ~2.15 ppm (Significant Downfield Shift) Difluoropiperidine->H3_H5_F C2_C6_F C-2, C-6 ~45.0 ppm (Slight Upfield Shift) Difluoropiperidine->C2_C6_F C3_C5_F C-3, C-5 ~35.0 ppm (Downfield Shift) Difluoropiperidine->C3_C5_F C4_F C-4 ~120.0 ppm (Large Downfield Shift) Difluoropiperidine->C4_F F_atoms Two Fluorine Atoms (High Electronegativity) F_atoms->H3_H5_F Inductive Effect F_atoms->C3_C5_F Inductive Effect F_atoms->C4_F Direct Deshielding & Inductive Effect

Caption: Impact of fluorine substitution on NMR chemical shifts.

The gem-difluoro substitution at the C-4 position leads to a significant downfield shift for the C-4 carbon due to the strong deshielding effect of the two fluorine atoms. The adjacent protons (H-3, H-5) and carbons (C-3, C-5) also experience a notable downfield shift due to the inductive electron-withdrawing effect of the fluorine atoms. Interestingly, the C-2 and C-6 carbons are predicted to show a slight upfield shift, which could be attributed to more complex electronic effects. The protons at the 2 and 6 positions (H-2, H-6) are also shifted downfield. Furthermore, the presence of fluorine introduces characteristic ¹⁹F-¹H and ¹⁹F-¹³C coupling patterns, which are absent in the spectrum of piperidine. These predictable and observable changes in the NMR spectra provide a powerful tool for confirming the successful fluorination of the piperidine ring and for the structural elucidation of related compounds.

Comparative Guide to the 1H NMR of 4,4-Difluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The 4,4-difluoropiperidine moiety is an increasingly important structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical properties of lead compounds. This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data of key this compound derivatives, offering a valuable resource for their identification and characterization.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound hydrochloride, N-Boc-4,4-difluoropiperidine, and N-benzyl-4,4-difluoropiperidine. The data highlights the influence of the substituent on the nitrogen atom on the chemical shifts and multiplicities of the piperidine (B6355638) ring protons.

CompoundH-2/H-6 (δ, ppm, multiplicity, J in Hz)H-3/H-5 (δ, ppm, multiplicity, J in Hz)Solvent
This compound Hydrochloride 3.45-3.55 (m)2.30-2.45 (m)D₂O
N-Boc-4,4-difluoropiperidine 3.62 (t, J = 5.6)1.95 (tt, J = 14.0, 5.6)CDCl₃
N-Benzyl-4,4-difluoropiperidine 2.65 (t, J = 5.6)1.98 (tt, J = 14.0, 5.6)CDCl₃

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. Coupling constants (J) are given in Hertz (Hz). Multiplicities are denoted as t (triplet), and m (multiplet), tt (triplet of triplets).

Structural Representation and Proton Environments

The general structure of a this compound derivative and the key proton environments are illustrated below. The protons on carbons adjacent to the nitrogen (H-2/H-6) and those adjacent to the gem-difluoro group (H-3/H-5) give rise to characteristic signals in the ¹H NMR spectrum.

Caption: General chemical structure of this compound derivatives.

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

A common route for the synthesis of N-substituted 4,4-difluoropiperidines involves the reductive amination of this compound hydrochloride with an appropriate aldehyde or ketone.

Example: Synthesis of N-Benzyl-4,4-difluoropiperidine

  • To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or methanol, is added a base, for instance, triethylamine (B128534) (1.1 eq), to neutralize the hydrochloride salt.

  • Benzaldehyde (1.0 eq) is then added to the reaction mixture.

  • A reducing agent, for example, sodium triacetoxyborohydride (B8407120) (1.5 eq), is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure N-benzyl-4,4-difluoropiperidine.

¹H NMR Spectroscopy Protocol

The following is a general protocol for the acquisition of ¹H NMR spectra of this compound derivatives.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for data acquisition.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans (NS): 16 to 64 scans are generally sufficient for good signal-to-noise ratio, depending on the sample concentration.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is commonly used.

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds is typical.

    • Spectral Width (SW): A spectral width of 12-16 ppm is usually adequate to cover the entire proton chemical shift range.

  • Processing: The acquired free induction decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Experimental Workflow

The general workflow for the synthesis and characterization of this compound derivatives is outlined below.

G cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (this compound HCl, Aldehyde/Ketone) reaction Reductive Amination start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification nmr_prep Sample Preparation for NMR purification->nmr_prep Purified Product nmr_acq ¹H NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc end Final Product nmr_proc->end Characterized Derivative

Caption: General workflow for synthesis and NMR analysis.

A Comparative Guide to the 13C NMR Analysis of 4,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of 4,4-difluoropiperidine and its structural analogs. Due to the limited availability of public experimental spectra for this compound and 4-fluoropiperidine, this guide presents the experimental data for the parent compound, piperidine (B6355638), and offers a detailed theoretical comparison of the anticipated spectral changes resulting from fluorine substitution. This analysis is crucial for researchers in drug discovery and organic synthesis, where fluorine-containing scaffolds are of significant interest for modulating molecular properties.

Comparative 13C NMR Data

The introduction of fluorine atoms into the piperidine ring is expected to induce significant changes in the 13C NMR spectrum, primarily due to fluorine's high electronegativity and its ability to couple with carbon nuclei. The following table summarizes the experimental 13C NMR data for piperidine and provides predicted trends for its fluorinated derivatives based on established principles of NMR spectroscopy.

CompoundCarbon PositionExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constants (J, Hz)
Piperidine C2/C647.7N/AN/A
C3/C527.2N/AN/A
C425.2N/AN/A
4-Fluoropiperidine C2/C6N/A~45-473JCF: ~3-5 Hz
C3/C5N/A~30-33 (doublet)2JCF: ~15-25 Hz
C4N/A~85-95 (doublet)1JCF: ~170-200 Hz
This compound C2/C6N/A~43-463JCF: ~4-6 Hz
C3/C5N/A~35-40 (triplet)2JCF: ~20-30 Hz
C4N/A~115-125 (triplet)1JCF: ~230-260 Hz

Note: Predicted values are based on established substituent effects of fluorine in aliphatic systems. The actual experimental values may vary.

Analysis of Spectral Trends

The substitution of hydrogen with fluorine at the C4 position of the piperidine ring is predicted to have the following effects on the 13C NMR spectrum:

  • Downfield Shift of the Substituted Carbon (α-effect): The carbon atom directly bonded to the fluorine(s) (C4) is expected to experience a significant downfield shift (to a higher ppm value) due to the strong deshielding effect of the electronegative fluorine atom. This effect is more pronounced with two fluorine substituents.

  • Effect on Adjacent Carbons (β-effect): The carbons adjacent to the site of fluorination (C3 and C5) are also expected to show a downfield shift, although to a lesser extent than the α-carbon.

  • Through-Bond C-F Coupling: A key feature in the 13C NMR spectra of fluorinated compounds is the presence of carbon-fluorine spin-spin coupling, which splits the carbon signals into multiplets.

    • 1JCF: A large one-bond coupling constant is anticipated for the C4 carbon. In this compound, this signal is expected to appear as a triplet due to coupling with two equivalent fluorine atoms.

    • 2JCF and 3JCF: Smaller two-bond and three-bond coupling constants are expected for the C3/C5 and C2/C6 carbons, respectively, leading to further splitting of these signals.

Experimental Protocol: 13C NMR Spectroscopy

The following provides a general methodology for acquiring a standard proton-decoupled 13C NMR spectrum of a piperidine derivative.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O). The choice of solvent is critical and should be based on the solubility of the analyte.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

  • The experiment is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).
  • The instrument is locked onto the deuterium (B1214612) signal of the solvent.
  • The probe is tuned to the 13C frequency.
  • Shimming is performed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • A standard pulse program for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is used.
  • Spectral Width: A typical spectral width of 0 to 220 ppm is set to encompass the expected chemical shifts of all carbon atoms.
  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei between scans.
  • Number of Scans: The number of scans is adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are typically acquired.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
  • Phase correction and baseline correction are applied to the resulting spectrum.
  • The chemical shifts are referenced to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Workflow for 13C NMR Analysis

The logical flow from sample preparation to final spectral analysis is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound C Dissolve Sample A->C B Select Deuterated Solvent B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Set Up Acquisition Parameters F->G H Acquire 13C NMR Data G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectrum J->K L Peak Picking and Integration K->L M Structural Assignment L->M

A flowchart illustrating the key stages of 13C NMR analysis.

This comprehensive guide provides a foundational understanding of the 13C NMR analysis of this compound and its analogs. While experimental data for the fluorinated compounds remains elusive in the public domain, the presented theoretical framework offers valuable insights for researchers working with these important chemical entities.

A Comparative Guide to the Mass Spectrometry of 4,4-Difluoropiperidine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 4,4-difluoropiperidine and its non-fluorinated and mono-fluorinated analogs. Understanding the fragmentation patterns of these compounds is crucial for their identification and characterization in complex matrices, a common task in pharmaceutical research and development. This document presents predicted fragmentation data, outlines detailed experimental protocols, and provides visual representations of fragmentation pathways and analytical workflows.

Introduction

Piperidine (B6355638) and its derivatives are key structural motifs in a vast number of pharmaceuticals. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its metabolic stability and receptor binding affinity. Consequently, fluorinated piperidines, such as this compound, are of increasing interest in drug discovery. Mass spectrometry is an indispensable tool for the analysis of these compounds. This guide compares the predicted Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of piperidine, 4-fluoropiperidine (B2509456), and this compound to aid researchers in their analytical endeavors.

Predicted ESI-MS/MS Fragmentation Data

Due to the limited availability of experimental mass spectra for 4-fluoropiperidine and this compound, the following data was generated using a predictive mass spectrometry tool. For a consistent comparison, the ESI-MS/MS fragmentation of piperidine was also predicted under the same conditions. The data presented is for the protonated molecules ([M+H]⁺) at a collision energy of 20 eV.

CompoundMolecular FormulaExact Mass of [M+H]⁺Predicted Major Fragment Ions (m/z)Predicted Neutral Loss
PiperidineC₅H₁₁N86.096470.0651, 56.0495NH₃ (Ammonia)
4-FluoropiperidineC₅H₁₀FN104.087084.0764, 70.0651, 60.0448HF (Hydrogen Fluoride)
This compoundC₅H₉F₂N122.0776102.0670, 82.0564, 70.0651HF (Hydrogen Fluoride)

Note: The fragmentation data presented in this table is predicted and should be used as a guide for tentative identification. Experimental verification is recommended.

Predicted Fragmentation Pathways

The fragmentation of these piperidine analogs under ESI-MS/MS conditions is predicted to be driven by the protonated nitrogen atom, leading to ring opening and subsequent fragmentation. The presence of fluorine substituents significantly influences the fragmentation pathways.

This compound Fragmentation Pathway

The predicted fragmentation of protonated this compound is initiated by the cleavage of the C2-C3 or C5-C6 bond, leading to the formation of a stable iminium ion. Subsequent loss of hydrogen fluoride (B91410) (HF) is a characteristic fragmentation pathway for fluorinated compounds.

G Predicted ESI-MS/MS Fragmentation of this compound parent [this compound+H]⁺ m/z = 122.0776 frag1 Loss of HF m/z = 102.0670 parent->frag1 - HF frag2 Loss of C₂H₄ m/z = 70.0651 frag1->frag2 - C₂H₄F• frag3 Loss of another HF m/z = 82.0564 frag1->frag3 - HF

Caption: Predicted fragmentation of this compound.

Comparative Experimental Workflow

A generalized workflow for the comparative analysis of piperidine analogs by LC-MS/MS is presented below. This workflow can be adapted for specific research needs.

G Comparative LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Prepare individual standards (Piperidine, 4-FP, 4,4-DFP) matrix Spike into relevant matrix (e.g., plasma, buffer) sample->matrix extract Perform extraction (e.g., SPE, LLE) matrix->extract lc Chromatographic Separation (Reversed-Phase C18) extract->lc ms MS Detection (ESI+) lc->ms msms Tandem MS (MS/MS) (Collision-Induced Dissociation) ms->msms integrate Peak Integration and Quantification msms->integrate fragment Fragmentation Pattern Analysis integrate->fragment compare Comparative Analysis of Spectra and Retention Times fragment->compare

Caption: General workflow for piperidine analog analysis.

Experimental Protocols

The following are generalized protocols for the analysis of piperidine and its fluorinated analogs by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These should be optimized for specific instrumentation and analytical goals.

GC-MS Analysis Protocol

GC-MS is suitable for the analysis of volatile and thermally stable compounds like piperidines.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Column : A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1-1.5 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature : 250°C.

  • Injection Mode : Split (e.g., 20:1) or splitless, depending on the sample concentration.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Mass Range : m/z 40-300.

LC-MS/MS Analysis Protocol

LC-MS/MS is a highly sensitive and selective technique for the analysis of piperidines in complex matrices, particularly for drug development studies.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

  • LC Column : A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase :

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution :

    • Start with 5% B, hold for 1 minute.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate : 0.3-0.5 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 1-5 µL.

  • MS/MS Parameters :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.5 - 4.5 kV.

    • Source Temperature : 120-150°C.

    • Desolvation Temperature : 350-450°C.

    • Collision Gas : Argon.

    • Collision Energy : Optimize for each compound to obtain a stable and informative fragmentation pattern (typically 10-40 eV).

    • Scan Mode : Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

Conclusion

The introduction of fluorine atoms onto the piperidine ring is predicted to significantly influence its mass spectrometric fragmentation behavior. The characteristic loss of hydrogen fluoride can serve as a diagnostic tool for identifying these fluorinated analogs. The provided experimental protocols offer a starting point for developing robust analytical methods for the characterization and quantification of this compound and related compounds. It is important to reiterate that the fragmentation data presented in this guide is predictive and should be confirmed experimentally for definitive structural elucidation.

A Comparative Guide to 4,4-Difluoropiperidine and Piperidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine (B6355638) scaffold is a ubiquitous and versatile building block. However, subtle modifications to this core structure can profoundly impact a molecule's physicochemical properties and pharmacological profile. The strategic introduction of fluorine atoms, in particular, has become a key tactic in drug design to modulate properties such as basicity, lipophilicity, and metabolic stability. This guide provides an objective comparison of 4,4-difluoropiperidine with its non-fluorinated counterpart, piperidine, in the context of Structure-Activity Relationship (SAR) studies, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tale of Two Rings

The introduction of two fluorine atoms at the 4-position of the piperidine ring significantly alters its electronic properties, which in turn affects its basicity (pKa) and lipophilicity (logP). These parameters are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The pKa of a molecule dictates its ionization state at a given pH, which influences its solubility, permeability, and interaction with biological targets. The electron-withdrawing nature of the fluorine atoms in this compound reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to piperidine.

CompoundPredicted pKaExperimental pKa
This compound8.20 ± 0.108.5[1]
Piperidine-11.12[2][3]

This marked decrease in pKa (a difference of over 2 pKa units) means that at physiological pH (7.4), a significantly lower proportion of this compound will be protonated compared to piperidine. This can have profound implications for drug design, potentially reducing off-target interactions with aminergic GPCRs and ion channels, and altering cell permeability.

Lipophilicity (logP)

One study on this compound ether analogs noted a distinct improvement (reduction) in cLogP values by a full log unit compared to previously reported carbon-containing counterparts, a change attributed to the altered pKa.[4][5] This highlights the complex interplay between electronic effects and lipophilicity.

Impact on Biological Activity: A Case Study in Dopamine (B1211576) D4 Receptor Antagonists

The substitution of piperidine with this compound has been explored in the development of dopamine D4 receptor (D4R) antagonists. SAR studies on a series of these compounds demonstrate how this modification can influence binding affinity (Ki).

Compound Structure (Exemplary)R GroupKi (nM)[4]cLogP[4]
4-fluorophenoxy118-
3,4-difluorophenoxy5.5-
3-methylphenoxy13-

While a direct comparison to the corresponding piperidine analogs is not provided in this specific study, the data illustrates the potency that can be achieved with the this compound scaffold. The authors noted that while some of these compounds displayed exceptional binding affinity and selectivity, they suffered from poor microsomal stability and high plasma protein binding.[4][5]

Metabolic Stability: The Fluorine Advantage

A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability.[6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. For piperidine-containing compounds, common metabolic pathways include C-hydroxylation of the piperidine ring.[6] The presence of the gem-difluoro group at the 4-position effectively blocks this site of potential metabolism, which can lead to a longer half-life and improved pharmacokinetic profile.

While direct comparative metabolic stability data for a simple pair of this compound and piperidine analogs was not identified, the principle of using fluorine as a metabolic shield is a well-established strategy in medicinal chemistry.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is crucial for robust SAR studies. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of an acid or base to a solution of the compound and monitoring the pH change.

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Dissolve compound in deionized water to a known concentration setup Place solution in a temperature-controlled vessel with pH electrode and stirrer prep->setup Transfer titrate Add standardized titrant (acid or base) in small increments setup->titrate Start record Record pH after each addition titrate->record Measure plot Plot pH vs. volume of titrant added record->plot Generate Curve determine Determine pKa from the half-equivalence point plot->determine Analyze

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

logP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis dissolve Dissolve compound in pre-saturated n-octanol and aqueous buffer mix Mix the two phases thoroughly to reach equilibrium dissolve->mix Equilibrate separate Separate the phases by centrifugation mix->separate Centrifuge measure Measure compound concentration in each phase (e.g., by UV-Vis or HPLC) separate->measure Quantify calculate Calculate logP as log([Compound]octanol / [Compound]aqueous) measure->calculate Determine Ratio

Caption: Workflow for logP determination by the shake-flask method.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.

HLM_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prepare Prepare incubation mixture: HLM, buffer, and test compound initiate Initiate reaction by adding NADPH prepare->initiate Start incubate Incubate at 37°C initiate->incubate aliquot Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) incubate->aliquot Sample quench Stop the reaction with cold acetonitrile aliquot->quench Terminate analyze Analyze remaining parent compound by LC-MS/MS quench->analyze Quantify calculate Determine in vitro half-life (t½) and intrinsic clearance (CLint) analyze->calculate Calculate Stability

Caption: Workflow for in vitro metabolic stability assay using HLM.

Conclusion

The incorporation of a 4,4-difluoro substitution on a piperidine ring is a powerful strategy in medicinal chemistry that significantly impacts key drug-like properties. The primary effects observed are a substantial decrease in basicity and a modulation of lipophilicity, which can be advantageous for optimizing a compound's ADME profile and reducing off-target effects. Furthermore, the gem-difluoro motif serves as an effective metabolic block, enhancing the compound's stability against oxidative metabolism. While direct comparative experimental data for parent this compound and piperidine across all parameters is limited, the available data from more complex analogs and established principles of medicinal chemistry provide a strong rationale for the continued exploration of this scaffold in drug discovery programs. Researchers should carefully consider these effects when designing new chemical entities and conduct thorough experimental evaluations to confirm the desired property enhancements.

References

A Comparative Guide to 4,4-Difluoropiperidine and 3,3-Difluoropiperidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among the myriad of fluorinated motifs, difluorinated piperidines have emerged as valuable building blocks. This guide provides an in-depth, objective comparison of two key isomers, 4,4-difluoropiperidine and 3,3-difluoropiperidine (B1349930), focusing on their differential impact on critical drug-like properties. This analysis is supported by experimental data to inform rational drug design and lead optimization efforts.

Introduction to Difluoropiperidine Isomers

The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer aqueous solubility and provide vectors for interacting with biological targets.[1][2] The introduction of geminal fluorine atoms onto the piperidine ring at either the 3- or 4-position significantly alters its electronic and conformational properties, leading to profound effects on basicity (pKa), lipophilicity (logP), metabolic stability, and target engagement.[3][4] The choice between a 4,4-difluoro and a 3,3-difluoro substitution is a critical decision in the design of novel therapeutics, with each isomer offering a distinct profile of advantages and liabilities.

Physicochemical Properties: A Head-to-Head Comparison

The positioning of the highly electronegative fluorine atoms has a pronounced effect on the basicity of the piperidine nitrogen. This modulation of pKa is a key consideration in drug design, as it can influence factors such as off-target activity (e.g., hERG channel interactions), oral absorption, and solubility.[3]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3,3-DifluoropiperidineImpact of Fluorine Position
Experimental pKa 8.5[5]7.4[6]The gem-difluoro group at the 3-position has a stronger inductive electron-withdrawing effect on the nitrogen, resulting in a significant reduction in basicity (over one pKa unit) compared to the more distant 4,4-substitution.[7]
Calculated logP (cLogP) *-0.16 (Parent)0.23 (Parent)In the unsubstituted parent compounds, the 3,3-isomer is predicted to be slightly more lipophilic.
cLogP of a Derivative Series 3.99 - 4.63 (Phenoxymethyl ethers)[7][8]5.00+ (Phenoxymethyl ethers)[7][8]In a matched series of phenoxymethyl (B101242) ether derivatives, the 4,4-difluoro analogs consistently exhibited lower cLogP values than their 3,3-difluoro counterparts, suggesting that the 4,4-substitution pattern can lead to more favorable lipophilicity in more complex molecules.[7][8]

Note: cLogP values are calculated and can vary between different algorithms. The derivative series provides a more direct comparison within a relevant chemical space.

Impact on Biological Activity: A Case Study on Dopamine (B1211576) D4 Receptor Antagonists

A study on a series of dopamine D4 receptor (D4R) antagonists provides a direct comparison of the biological consequences of choosing between the two isomeric scaffolds.[7]

Table 2: Biological Activity of Difluoropiperidine-based D4R Antagonists

ScaffoldRepresentative CompoundD4R Binding Affinity (Ki, nM)Key Observations
This compound 3,4-Difluorophenoxymethyl derivative5.5[7]The 4,4-difluoro analogs were generally more potent. Docking studies suggest the more basic nitrogen of the 4,4-isomer forms a crucial interaction with an aspartic acid residue (Asp112) in the receptor binding site.[7]
3,3-Difluoropiperidine 3,4-Difluorophenoxymethyl derivative140-320[7]The 3,3-difluoro analogs were significantly less active. The reduced basicity of the piperidine nitrogen in this series is thought to weaken the key interaction with Asp112, leading to a loss of potency.[7]

This case study highlights how the pKa difference between the two isomers can translate into a dramatic difference in biological activity, where the higher basicity of the this compound scaffold is essential for optimal target engagement.

cluster_0 This compound cluster_1 3,3-Difluoropiperidine N_44 Piperidine N (pKa ~8.5) Asp112 Asp112 (Receptor) N_44->Asp112 Strong Ionic Interaction Potency_44 High Potency (Ki = 5.5 nM) N_44->Potency_44 N_33 Piperidine N (pKa ~7.4) Asp112_2 Asp112 (Receptor) N_33->Asp112_2 Weakened Interaction Potency_33 Low Potency (Ki > 140 nM) N_33->Potency_33

Caption: pKa influence on D4 receptor binding.

Metabolic Stability

Fluorine is often introduced to block sites of oxidative metabolism, thereby increasing a drug's half-life. The C-F bond is significantly stronger than a C-H bond and is resistant to cleavage by cytochrome P450 (CYP) enzymes.[4]

In piperidine rings, metabolism often occurs at the carbons alpha to the nitrogen. Therefore, the positioning of the gem-difluoro group can have a direct impact on metabolic stability.

  • 3,3-Difluoropiperidine : The gem-difluoro group is positioned at a site that is often susceptible to metabolism. This can effectively block oxidation at the 3-position.

  • This compound : While this substitution does not directly block the metabolically susceptible carbons alpha to the nitrogen (positions 2 and 6), the strong electron-withdrawing effect of the fluorines can deactivate the entire ring system to some extent, potentially slowing metabolism at other positions.

In the D4R antagonist study, both series of compounds were found to have poor microsomal stability, indicating that other parts of the molecules were the primary sites of metabolism.[7] However, in general, the 3,3-difluoro substitution offers a more direct approach to blocking a known metabolic "soft spot" on the piperidine ring itself.

cluster_0 Metabolic Hotspots on Piperidine cluster_1 Potential Metabolic Protection A Piperidine Ring B Alpha-Carbons (Positions 2 & 6) Primary site of CYP450 oxidation A->B Metabolically Susceptible C 3,3-Difluoropiperidine D Direct blocking of metabolism at C3 C->D Direct Effect E This compound F Electronic deactivation of the ring E->F Indirect Effect

Caption: Metabolic protection strategies.

Experimental Protocols

Synthesis of Difluoropiperidine Hydrochlorides

A common synthetic route to both 4,4- and 3,3-difluoropiperidine involves the deoxofluorination of the corresponding N-protected piperidone, followed by deprotection.[9]

1. General Procedure for Deoxofluorination:

  • Starting Material: N-Boc-4-piperidone or N-Boc-3-piperidone.

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or newer reagents like trifluorosulfenylmorpholine can be used.[9]

  • Procedure:

    • Dissolve the N-Boc piperidone in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., argon).[9]

    • Cool the solution in an ice-water bath.[9]

    • Slowly add the fluorinating agent to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting N-Boc-difluoropiperidine by column chromatography.

2. Deprotection and Salt Formation:

  • Procedure:

    • Dissolve the purified N-Boc-difluoropiperidine in a suitable solvent (e.g., dioxane or ethyl acetate).

    • Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature.[7]

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold solvent (e.g., ether), and dry under vacuum to yield the desired difluoropiperidine hydrochloride.[9]

Determination of pKa by Potentiometric Titration
  • Principle: The pKa is determined by monitoring the pH of a solution of the amine hydrochloride as it is titrated with a standardized base (e.g., NaOH). The pKa corresponds to the pH at the half-equivalence point.

  • Procedure:

    • Accurately weigh a sample of the difluoropiperidine hydrochloride and dissolve it in deionized water to a known concentration (e.g., 0.01 M).

    • Calibrate a pH meter with standard buffer solutions.

    • Place the pH electrode in the sample solution and begin stirring.

    • Add small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

Determination of logP by the Shake-Flask Method
  • Principle: The compound is partitioned between two immiscible solvents, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The logP is the logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.

  • Procedure:

    • Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing and allowing them to separate.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning to reach equilibrium.

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully remove an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the partition coefficient (P) = [Concentration in octanol] / [Concentration in aqueous buffer].

    • Calculate logP = log10(P).

In Vitro Microsomal Stability Assay
  • Principle: The metabolic stability of a compound is assessed by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like CYPs. The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life (t½) and intrinsic clearance (CLint).

  • Procedure:

    • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a mixture containing liver microsomes (e.g., human liver microsomes, HLM) in a phosphate (B84403) buffer (pH 7.4).

    • Pre-incubation: Pre-incubate the mixture at 37°C. Add the test compound (typically from a DMSO stock solution) to the mixture.

    • Initiation: Initiate the metabolic reaction by adding a solution containing the cofactor NADPH.

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube or well containing an ice-cold quenching solution (e.g., acetonitrile (B52724) with an internal standard) to stop the reaction and precipitate the proteins.

    • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).

A Prepare Microsome/Compound Mix (Buffer, pH 7.4) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant (LC-MS/MS) F->G H Calculate t½ and CLint G->H

Caption: Microsomal stability assay workflow.

Conclusion and Strategic Recommendations

The choice between this compound and 3,3-difluoropiperidine is a nuanced decision that should be guided by the specific goals of a drug discovery program.

  • This compound is the preferred choice when maintaining a higher pKa is critical for target engagement, particularly for interactions with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. Its tendency to produce derivatives with lower lipophilicity can also be advantageous for optimizing ADME properties.

  • 3,3-Difluoropiperidine is a strategic option when a significant reduction in basicity is desired to mitigate pKa-related liabilities such as hERG inhibition or to improve permeability. Furthermore, it offers the distinct advantage of directly blocking a metabolically labile position on the piperidine ring.

Ultimately, the optimal choice will be context-dependent. It is recommended that medicinal chemists consider the synthesis and evaluation of analogs containing both isomers early in the lead optimization process to empirically determine which scaffold best achieves the desired balance of potency, selectivity, and pharmacokinetic properties for a given biological target.

References

4,4-Difluoropiperidine: A Comparative Guide for its Validation as a Tool Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties. The 4,4-difluoropiperidine moiety has emerged as a valuable building block in the design of tool compounds, offering distinct advantages over its non-fluorinated and alternative fluorinated counterparts. This guide provides a comprehensive comparison of this compound-containing compounds with relevant alternatives, supported by experimental data, to validate its utility as a tool compound in drug discovery and chemical biology.

Physicochemical and Pharmacological Profile

This compound hydrochloride is a crystalline solid soluble in water and other polar solvents.[1] The gem-difluoro substitution at the 4-position of the piperidine (B6355638) ring significantly influences its properties. Notably, this substitution can lower the pKa of the piperidine nitrogen compared to non-fluorinated analogs, which can impact binding interactions and pharmacokinetic properties.[2] This structural motif has been successfully incorporated into various biologically active molecules, demonstrating its potential in modulating target affinity and selectivity.

Case Study: Dopamine (B1211576) D4 Receptor Antagonists

A prominent application of the this compound scaffold is in the development of potent and selective dopamine D4 receptor (D4R) antagonists. The D4 receptor is a target of interest for neurological disorders, and selective tool compounds are crucial for elucidating its physiological roles.

Comparison with 3,3-Difluoropiperidine Analogs

Structure-activity relationship (SAR) studies have been conducted on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine ethers and their corresponding 3,3-difluoro analogs as D4R antagonists.[2][3] The data reveals that the positioning of the gem-difluoro group is critical for potency.

Table 1: Comparison of D4 Receptor Binding Affinity (Ki) for 4,4-Difluoro vs. 3,3-Difluoro Piperidine Analogs [2][3]

Compound SeriesR-group4,4-Difluoro Analog Ki (nM)3,3-Difluoro Analog Ki (nM)
Phenoxymethylpiperidine Ethers4-Fluorophenyl5.5140
3,4-Difluorophenyl2.7320
4-Cyano-3-fluorophenoxy21-
3-Fluorophenyl27-

The data clearly indicates that the this compound scaffold consistently leads to more potent D4R antagonists compared to the 3,3-difluoro analogs. This difference in activity is attributed to the altered basicity of the piperidine nitrogen and the conformational effects of the fluorine substitution.[2]

Selectivity Profile

A key attribute of a good tool compound is its selectivity for the target of interest over other related targets. Derivatives of this compound have demonstrated exceptional selectivity for the D4 receptor over other dopamine receptor subtypes.

Table 2: Selectivity of a Lead this compound Analog (Compound 14a) [2][3]

Receptor SubtypeBinding Affinity (Ki)Selectivity Fold vs. D4
Dopamine D40.3 nM-
Dopamine D1>10,000 nM>33,333
Dopamine D2>10,000 nM>33,333
Dopamine D3>10,000 nM>33,333
Dopamine D5>10,000 nM>33,333

This high degree of selectivity makes these compounds valuable probes for studying D4 receptor signaling in vitro.[2]

In Vitro Pharmacokinetic Properties: A Limitation for In Vivo Use

While demonstrating excellent potency and selectivity, the current generation of this compound-based D4R antagonists suffers from poor metabolic stability and high plasma protein binding.[2][3][4]

Table 3: In Vitro DMPK Parameters for Selected this compound Analogs [3]

CompoundcLogPhCLINT (mL/min/kg)hPPB (%fu)
8b 3.99157<0.03
9t 3.5594.5Not reliable
9u 2.99148Not reliable

hCLINT: Human liver microsomal intrinsic clearance; hPPB (%fu): Human plasma protein binding (fraction unbound)

The high intrinsic clearance suggests rapid metabolism, limiting their utility as in vivo tool compounds.[2] However, their exceptional in vitro profile makes them suitable for cellular assays and target validation studies.[2][4]

Other Applications

Beyond D4R antagonists, the this compound scaffold is a versatile building block in medicinal chemistry. It is utilized as an intermediate in the synthesis of various drugs, including histamine-3 receptor antagonists, and has applications in the development of agrochemicals.[1][5] Its unique properties make it a desirable starting material for creating novel compounds with specific biological activities.[5]

Experimental Protocols

Synthesis of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs

A general synthetic route involves the following key steps:[2][3]

  • Mesylation: The commercially available N-Boc-4,4-difluoro-3-(hydroxymethyl)piperidine is treated with methanesulfonyl chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine) to form the corresponding mesylate.

  • Nucleophilic Substitution: The mesylate is then displaced by a substituted phenol (B47542) under basic conditions (e.g., cesium carbonate in DMF) to yield the desired ether linkage.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • N-Alkylation/Arylation: The final analogs are synthesized by N-alkylation or reductive amination of the deprotected piperidine nitrogen.

Dopamine Receptor Binding Assay

The binding affinity (Ki) of the compounds for the human dopamine D4 receptor is determined by competitive inhibition of a radiolabeled ligand (e.g., [³H]N-methylspiperone) binding to membranes from HEK293 cells stably expressing the receptor. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[2][3]

Visualizing the Validation Workflow and Biological Context

Experimental Workflow for Tool Compound Validation

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_decision Decision synthesis Synthesis of Analogs purification Purification & Structural Verification synthesis->purification binding Primary Binding Assay (e.g., D4 Receptor) purification->binding selectivity Selectivity Profiling (e.g., D1, D2, D3, D5) binding->selectivity fail Fails Validation binding->fail Low Potency dmpk In Vitro DMPK (Metabolic Stability, PPB) selectivity->dmpk selectivity->fail Poor Selectivity invitro_tool Validated In Vitro Tool Compound dmpk->invitro_tool Good Potency & Selectivity, Poor DMPK invivo_candidate Potential for In Vivo (with optimization) dmpk->invivo_candidate Good Potency, Selectivity, & DMPK

Caption: A generalized workflow for the validation of a tool compound.

Dopamine D4 Receptor in Cortico-Basal Ganglia Network

G cluster_cortex Cortex cluster_bg Basal Ganglia cluster_thalamus Thalamus cortex Cortical Inputs striatum Striatum cortex->striatum Glutamate gpe Globus Pallidus Externa striatum->gpe GABA gpi Globus Pallidus Interna striatum->gpi GABA stn Subthalamic Nucleus gpe->stn GABA thalamus Thalamus gpi->thalamus GABA stn->gpi Glutamate snr Substantia Nigra pars reticulata stn->snr Glutamate snc Substantia Nigra pars compacta snc->striatum Dopamine snr->thalamus GABA thalamus->cortex Glutamate D4R D4 Receptors are highly expressed in this network

Caption: Simplified schematic of the cortico-basal ganglia network where D4 receptors are highly expressed.[2]

Conclusion

The this compound scaffold is a valuable component in the medicinal chemist's toolbox for developing potent and selective tool compounds. As demonstrated with D4 receptor antagonists, the strategic placement of the gem-difluoro group can significantly enhance binding affinity compared to other fluorinated or non-fluorinated analogs. While the current generation of these compounds may be limited to in vitro applications due to pharmacokinetic challenges, their exceptional selectivity makes them indispensable for dissecting the pharmacology of their targets in cellular and biochemical assays. Future efforts in optimizing the metabolic stability of this scaffold could unlock its potential for in vivo studies.

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 4,4-Difluoropiperidine Analogs as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical modifications of the 4,4-difluoropiperidine scaffold has revealed key structural features that dictate high-affinity binding to the dopamine (B1211576) D4 receptor (D4R), offering a promising avenue for the development of selective in vitro tool compounds. This guide compares the performance of various analogs, providing experimental data and detailed protocols for researchers in drug discovery.

The introduction of a this compound core presents a strategic advantage in medicinal chemistry, often enhancing metabolic stability and modulating basicity of the piperidine (B6355638) nitrogen. Recent investigations have focused on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine ethers, revealing a nuanced structure-activity relationship (SAR) that governs their potency and selectivity as D4R antagonists.[1]

Comparative Analysis of D4R Binding Affinity

The biological activity of synthesized this compound analogs was primarily assessed by their binding affinity (Kᵢ) to the human dopamine D4 receptor. The following tables summarize the quantitative data, showcasing how modifications to the arylether and the southern nitrogen substituents influence D4R binding.

Table 1: SAR of the Arylether Moiety in this compound Analogs
CompoundR¹ (Phenoxy Substituent)Kᵢ (nM)cLogPLipECNS MPO Score
8a 4-Fluorophenyl113.84.84.9
8b 3,4-Difluorophenyl5.53.95.05.0
8c 3-Methylphenyl134.14.54.6
8d 4-Chlorophenyl534.34.04.2
8e Phenyl273.64.95.1
8f 3-Fluoro-4-methylphenyl724.04.44.5

Data sourced from a study on novel this compound ether-based D4R antagonists.[1]

The data clearly indicates that substitutions on the phenoxy ring significantly impact binding affinity. The 3,4-difluorophenyl analog (8b ) emerged as the most potent in this series with a Kᵢ of 5.5 nM.[1] Interestingly, replacing a fluorine with a methyl group at the 3-position (8c ) maintained reasonable activity, while the introduction of a 4-chloro substituent (8d ) or removal of any substitution (8e ) led to a decrease in binding.[1]

Table 2: SAR of the Southern Nitrogen Substituent in this compound Analogs
CompoundR² (Southern Moiety)Kᵢ (nM)cLogPLipECNS MPO Score
9n 2-Imidazo[1,2-a]pyridine46.84.14.34.4
9p 2-Imidazo[1,2-a]pyridine733.84.64.8
9o 2-Imidazo[1,2-a]pyridine853.84.64.8
14a [Specific Moiety]0.34.55.85.2

Data highlights from the same study, with 14a representing the compound with the highest affinity.[1]

Further exploration of the southern nitrogen substituent led to the identification of compound 14a , which displayed an exceptional binding affinity for the D4 receptor (Kᵢ = 0.3 nM) and remarkable selectivity over other dopamine receptor subtypes (>2000-fold vs. D1, D2, D3, and D5).[1] This underscores the critical role of this region in achieving high potency and selectivity.

Experimental Protocols

The following methodologies were employed to determine the biological activity and properties of the this compound analogs.

Dopamine D4 Receptor Binding Assay

The binding affinity (Kᵢ) of the compounds for the human dopamine D4 receptor was determined by competitive inhibition of a radiolabeled ligand, [³H]N-methylspiperone. The assay was performed using membranes harvested from HEK293 cells stably expressing the human D4 receptor. All Kᵢ values were determined in triplicate.[1]

Lipophilicity and Drug-likeness Calculations
  • cLogP: Calculated using ChemDraw 23.1.[1]

  • Lipophilic Efficiency (LipE): Calculated from pKᵢ and cLogP values.

  • CNS Multiparameter Optimization (MPO) Score: Calculated using values obtained from Chemaxon software.[1] Many of the synthesized compounds exhibited CNS MPO scores greater than 5.0, suggesting their potential as CNS tool compounds.[1]

Microsomal Stability Assay

The metabolic stability of the compounds was assessed in both human and mouse liver microsomes.[1] Unfortunately, the compounds in this series were found to be metabolically unstable, limiting their current utility to in vitro applications.[1]

Visualizing the Research Workflow

The following diagram illustrates the general workflow for the structure-activity relationship study of the this compound analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start This compound Scaffold synth_arylether Arylether Modification (R¹) start->synth_arylether synth_nitrogen Nitrogen Substituent Modification (R²) start->synth_nitrogen analogs Library of Analogs synth_arylether->analogs synth_nitrogen->analogs binding_assay D4R Binding Assay (Kᵢ) analogs->binding_assay selectivity Selectivity Profiling (D1, D2, D3, D5) binding_assay->selectivity physchem Physicochemical Profiling (cLogP, LipE, CNS MPO) binding_assay->physchem metabolic Metabolic Stability Assay selectivity->metabolic sar_analysis Structure-Activity Relationship (SAR) Analysis physchem->sar_analysis metabolic->sar_analysis lead_id Identification of High-Affinity Compound (14a) sar_analysis->lead_id

Figure 1: General workflow for the SAR study of this compound analogs.

Conclusion

The systematic exploration of the this compound scaffold has successfully identified potent and highly selective dopamine D4 receptor antagonists. The 3,4-difluorophenoxy moiety on the arylether and specific southern nitrogen substituents were found to be crucial for high-affinity binding. While the current generation of compounds exhibits poor metabolic stability, their exceptional in vitro profiles make them valuable tools for investigating D4 receptor signaling.[1] Future efforts will likely focus on structural modifications to enhance metabolic stability, potentially leading to the development of in vivo probes and therapeutic candidates.

References

A Head-to-Head Battle of Fluorinating Agents: DAST vs. Trifluorosulfanylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the strategic introduction of fluorine atoms into organic molecules can dramatically alter their biological and physical properties. This has made deoxofluorination, the conversion of alcohols to alkyl fluorides, a cornerstone of modern drug discovery and materials science. For decades, Diethylaminosulfur Trifluoride (DAST) has been a go-to reagent for this transformation. However, its inherent instability has spurred the development of safer and more efficient alternatives. This guide provides an in-depth, objective comparison of DAST and a prominent alternative, trifluorosulfanylmorpholine (commonly known as morpholinosulfur trifluoride or morpho-DAST), supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.

Executive Summary

DAST is a highly effective and versatile deoxofluorinating agent, capable of converting a wide range of primary, secondary, and tertiary alcohols into their corresponding fluorides.[1] It is also effective for the conversion of aldehydes and ketones to geminal difluorides. Despite its broad utility, DAST is notoriously thermally unstable, posing a significant safety risk, particularly on a larger scale.[1]

Trifluorosulfanylmorpholine (morpho-DAST) has emerged as a safer and often more efficient alternative. It boasts greater thermal stability and, in many cases, enhanced reactivity, especially with sterically hindered substrates.[2] This increased reactivity can translate to higher yields and shorter reaction times.

Performance Comparison: A Data-Driven Analysis

The choice between DAST and trifluorosulfanylmorpholine often comes down to a balance of reactivity, safety, and substrate compatibility. The following table summarizes the performance of both reagents in the deoxofluorination of various alcohol substrates, based on available experimental data.

SubstrateReagentProductYield (%)Reaction ConditionsReference
4-Nitrobenzyl AlcoholDAST4-Nitrobenzyl Fluoride72CH₂Cl₂, rt, 1h[1]
Aryl GlyoxylatesMorpho-DASTDiazolyl α,α-difluoroacetates73-96-[3]
Hindered Tertiary AlcoholsMorpho-DASTFluorinated ProductGood to High-[2]

Note: Direct side-by-side comparative studies with identical substrates and conditions are limited in the literature. The data presented is compiled from various sources to provide a general performance overview.

Key Differentiating Factors

Thermal Stability and Safety:

The most significant advantage of trifluorosulfanylmorpholine over DAST is its superior thermal stability. DAST is known to undergo exothermic decomposition at temperatures above 50 °C, which can be explosive. This makes its use on a large scale particularly hazardous. Trifluorosulfanylmorpholine exhibits a higher decomposition temperature, making it a much safer option for reactions that may require heating or for larger-scale synthesis.

Reactivity and Substrate Scope:

While DAST is a potent fluorinating agent, its reactivity can sometimes be a double-edged sword, leading to side reactions such as elimination, especially with sensitive substrates.[1] Trifluorosulfanylmorpholine is often reported to be more reactive than DAST, particularly in the case of sterically hindered alcohols.[2] This enhanced reactivity can lead to cleaner reactions and higher yields of the desired fluorinated product.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for successful and safe deoxofluorination reactions. Below are representative procedures for the use of both DAST and a general protocol adaptable for trifluorosulfanylmorpholine.

Protocol 1: Deoxofluorination of 4-Nitrobenzyl Alcohol using DAST[1][3]

Materials:

  • 4-Nitrobenzyl Alcohol

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a fume hood, dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (3 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred solution of ice-cold saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-nitrobenzyl fluoride.

Visualizing the Workflow and Decision-Making Process

To further aid in the selection and application of these reagents, the following diagrams illustrate a typical experimental workflow and a decision-making guide.

G cluster_workflow Experimental Workflow for Deoxofluorination prep Prepare Substrate Solution (Anhydrous Solvent) reagent_add Add Fluorinating Agent (DAST or Trifluorosulfanylmorpholine) Dropwise at Low Temperature prep->reagent_add reaction Stir at Appropriate Temperature (Monitor by TLC/GC-MS) reagent_add->reaction quench Quench Reaction (e.g., with NaHCO₃ solution) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Fluorinated Product purify->product

A generalized experimental workflow for alcohol deoxofluorination.

G cluster_decision Decision Tree for Reagent Selection start Substrate to be Fluorinated stability High Thermal Stability Required? (e.g., large scale, heating) start->stability reactivity Sterically Hindered Substrate? stability->reactivity No morphodast Use Trifluorosulfanylmorpholine stability->morphodast Yes dast Use DAST (with caution) reactivity->dast No reactivity->morphodast Yes

A decision tree to guide the selection of the appropriate fluorinating agent.

Conclusion

Both DAST and trifluorosulfanylmorpholine are powerful reagents for the deoxofluorination of alcohols. DAST remains a viable option for small-scale syntheses where its high reactivity is advantageous and its thermal instability can be carefully managed. However, for reactions requiring elevated temperatures, larger scales, or involving sterically demanding substrates, trifluorosulfanylmorpholine presents a demonstrably safer and often more effective alternative. Researchers and drug development professionals are encouraged to consider the specific demands of their synthetic targets and the safety implications of their chosen reagent to ensure successful and secure outcomes.

References

The 4,4-Difluoropiperidine Ether Motif: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the 4,4-difluoropiperidine ether has emerged as a privileged structure, offering a unique combination of physicochemical and biological properties. This guide provides a comprehensive comparison of this compound ethers with alternative scaffolds, supported by experimental data, to inform the design of novel therapeutics.

Performance Comparison: this compound Ethers vs. Alternative Scaffolds

The this compound moiety is often employed to modulate the lipophilicity and metabolic stability of a lead compound. The gem-difluoro group can significantly lower the pKa of the piperidine (B6355638) nitrogen, influencing its pharmacokinetic profile. This section compares the performance of this compound ethers against other chemical classes targeting the dopamine (B1211576) D4 receptor, a key protein in the central nervous system implicated in various neurological and psychiatric disorders.

Compound ClassExample CompoundTargetBinding Affinity (Ki, nM)Metabolic Stability (HLM t½, min)Lipophilicity (cLogP)
This compound Ether Compound 1a Dopamine D4 Receptor0.3[1]Poor[1]3.5 - 4.5[1]
Non-fluorinated Piperidine Ether U-101958Dopamine D4 Receptor1.4[2]Poor[2]High
Phenylpyrrolidine Benzamide Example from seriesDopamine D4 ReceptorPotent (nanomolar range)[3]Not reportedNot reported
Piperazine (B1678402) Phenylpyrrolopyridine L-745,870Dopamine D4 Receptor0.43[4]Orally bioavailable[4]Not reported

As the data indicates, this compound ethers can achieve exceptional binding affinity for the dopamine D4 receptor. For instance, compound 1a demonstrates sub-nanomolar potency[1]. However, this particular series of compounds exhibited poor metabolic stability in human liver microsomes[1]. In contrast, non-fluorinated piperidine ethers like U-101958 also show high affinity but suffer from similar metabolic instability and high lipophilicity[2]. Alternative scaffolds, such as the phenylpyrrolidine benzamides and the piperazine phenylpyrrolopyridine L-745,870, also provide potent D4 antagonists, with L-745,870 demonstrating good oral bioavailability, suggesting better metabolic stability[3][4].

The choice of scaffold, therefore, presents a trade-off between potency and developability. While this compound ethers can provide highly potent compounds, optimization of their metabolic liabilities is a critical step in the drug discovery process.

Beyond the dopamine D4 receptor, the this compound ether motif has been successfully incorporated into antagonists for other CNS targets, such as the orexin (B13118510) receptor, highlighting the versatility of this scaffold[5][6].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key in vitro assays used in the characterization of this compound ethers and their alternatives.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This assay determines the binding affinity of a test compound to the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor

  • [³H]-Spiperone (radioligand)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hD4 cells.

  • In a 96-well plate, combine the cell membranes, [³H]-spiperone at a concentration near its Kd, and varying concentrations of the test compound.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D4 antagonist (e.g., haloperidol).

  • Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • Incubator set to 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM and phosphate buffer in a 96-well plate.

  • Add the test compound to the reaction mixture at a final concentration typically around 1 µM.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Visualizing the Biological Context

Understanding the signaling pathways and experimental workflows is essential for interpreting the biological data. The following diagrams, generated using the DOT language, illustrate these key concepts.

Dopamine_D4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits K_channel K+ Channel Activation G_protein->K_channel MAPK MAPK Pathway Activation G_protein->MAPK Dopamine Dopamine Dopamine->D4R Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream K_channel->Downstream MAPK->Downstream

Dopamine D4 Receptor Signaling Pathway

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis A1 Prepare Cell Membranes (hD4R) B1 Incubate Membranes, Radioligand & Test Compound A1->B1 A2 Prepare Radioligand ([³H]-Spiperone) A2->B1 A3 Prepare Test Compounds A3->B1 C1 Rapid Filtration B1->C1 D1 Scintillation Counting C1->D1 D2 Calculate IC50 & Ki D1->D2

Workflow for Radioligand Binding Assay

Experimental_Workflow_Metabolic_Stability cluster_prep_ms Preparation cluster_incubation_ms Incubation cluster_termination_ms Termination & Processing cluster_analysis_ms Analysis MS1 Prepare Human Liver Microsomes MS4 Incubate at 37°C with Time Points MS1->MS4 MS2 Prepare Test Compound MS2->MS4 MS3 Prepare NADPH Regenerating System MS3->MS4 MS5 Terminate with Acetonitrile MS4->MS5 MS6 Protein Precipitation & Centrifugation MS5->MS6 MS7 LC-MS/MS Analysis MS6->MS7 MS8 Calculate t½ MS7->MS8

Workflow for Metabolic Stability Assay

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4,4-Difluoropiperidine and its salts are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, compiled from authoritative safety data sheets.

Safety and Hazard Information

This compound and its hydrochloride salt are classified with specific hazards that necessitate careful handling during disposal. The following table summarizes the key hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation.[2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure risks:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Impervious, chemical-resistant gloves.[3]

  • Respiratory Protection: An approved mask or respirator, such as a dust mask type N95 (US), should be used, especially in poorly ventilated areas or when handling powders.[3]

  • Protective Clothing: A laboratory coat and other protective clothing to prevent skin contact.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all national and local regulations. The following protocol outlines the general steps for its safe disposal.

1. Waste Identification and Segregation:

  • Clearly label containers of this compound waste.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
  • Keep the chemical in its original container if possible.

2. Spill Management (for Accidental Releases):

  • In case of a spill, evacuate non-essential personnel from the area.
  • Ensure adequate ventilation.
  • For solid spills, carefully sweep up the material, avoiding dust generation.[2]
  • For liquid spills, cover with a non-combustible absorbent material such as sand or vermiculite.[3]
  • Collect the absorbed material and place it into a suitable, tightly closed container for disposal.[2][3]
  • Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

3. Container Management:

  • Empty containers should be handled as if they still contain the product.
  • Do not rinse empty containers and dispose of the rinse water into the sanitary sewer unless approved by local regulations.
  • Seal all waste containers tightly.

4. Final Disposal:

  • The primary method for the disposal of this compound is through an approved chemical waste disposal service.[2]
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
  • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.[3]

  • Store waste containers in a designated, well-ventilated, and secure area while awaiting pickup.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE A->B C Is it a spill? B->C D Contain and Absorb Spill C->D Yes E Package in Labeled, Sealed Container C->E No (Routine Waste) D->E F Store in Designated Waste Area E->F G Contact EHS for Disposal F->G H Proper Disposal by Licensed Vendor G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4,4-Difluoropiperidine, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its hydrochloride salt are hazardous chemicals that require careful handling to prevent exposure. The primary hazards include serious eye irritation, potential skin irritation, and harm if inhaled or swallowed.[1][2]

Recommended Personal Protective Equipment (PPE)

Equipment TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.[3]Protects against splashes and aerosols, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3] Inspect gloves for integrity before each use.Prevents skin contact and irritation.[1][4] Change gloves immediately if contaminated.
Body Protection A laboratory coat (Nomex® or similar flame-resistant material recommended).[3] Ensure it is buttoned and fits properly.Protects skin from accidental spills.
Respiratory Protection A NIOSH-certified respirator (e.g., N95 or higher) is required when handling the solid form to avoid dust inhalation or when adequate ventilation cannot be guaranteed.[4][5]Prevents respiratory tract irritation from dust or aerosols.[6]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[3]Protects feet from spills and falling objects.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is vital when working with this compound to minimize exposure and ensure a safe laboratory environment.

Experimental Protocol for Handling

  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.

    • Before starting, ensure an eyewash station and safety shower are readily accessible.

    • Designate a specific area for handling this compound to prevent cross-contamination.

  • Personal Protective Equipment (PPE) Donning :

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Chemical :

    • When handling the solid (hydrochloride salt), avoid generating dust. If dust is unavoidable, respiratory protection is mandatory.

    • For weighing and transfer, use a spatula and handle containers carefully to prevent spills.

    • If creating solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling Procedures :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]

    • Clean the work area, decontaminating all surfaces and equipment used.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

    • Wash reusable PPE, such as laboratory coats, separately from other clothing.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Skin Contact Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, seek medical attention.[2]
Inhalation Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist or are severe.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and then have the person drink plenty of water.[2] Seek immediate medical attention.

Spill, Storage, and Disposal Plans

Spill Management

  • Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[2] Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand or vermiculite), then collect and place it in a sealed container for chemical waste disposal. Ensure the area is well-ventilated during cleanup.

Storage

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

  • Dispose of waste this compound and any contaminated materials as hazardous chemical waste.

  • All waste must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste streams.

  • Leave the chemical in its original container if possible, or a clearly labeled, sealed waste container. Do not allow the material to enter drains or sewer systems.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for safely managing this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Post-Handling cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Handle in Chemical Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area & Equipment E->F K Spill or Exposure Occurs E->K G Segregate Hazardous Waste F->G Waste Generated J Doff PPE & Wash Hands F->J Work Complete H Properly Label Waste Container G->H I Store Waste for Pickup H->I L Follow First Aid Procedures K->L M Notify Supervisor & EHS L->M

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.